Propylinium
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
80038-46-6 |
|---|---|
Molecular Formula |
C21H20N2+2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-(3-quinolin-1-ium-1-ylpropyl)quinolin-1-ium |
InChI |
InChI=1S/C21H20N2/c1-3-12-20-18(8-1)10-5-14-22(20)16-7-17-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2/q+2 |
InChI Key |
XKOPPJJSUOIQCM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCC[N+]3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CCC[N+]3=CC=CC4=CC=CC=C43 |
Other CAS No. |
80038-46-6 |
Synonyms |
1,1'-trimethylene-bis(quinolinium) propylinium |
Origin of Product |
United States |
Foundational & Exploratory
what are the physicochemical properties of N-propylpyridinium ionic liquids
An In-depth Technical Guide to the Physicochemical Properties of N-Propylpyridinium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of N-propylpyridinium based ionic liquids (ILs). Ionic liquids in this class are noted for their tunable properties, making them promising candidates for applications ranging from "green" solvents in synthesis to electrolytes in electrochemical devices.[1] This document details their synthesis, thermal stability, density, viscosity, and conductivity, supported by experimental data and methodologies.
Core Physicochemical Properties
The properties of N-propylpyridinium ILs are fundamentally determined by the interplay between the N-propylpyridinium cation and the chosen anion.[2] General trends show that increasing the bulkiness of the cation can decrease density, while the nature of the anion has a significant impact on thermal stability and conductivity.[2]
Data Summary
The following table summarizes key physicochemical data for several N-propylpyridinium ionic liquids.
| Ionic Liquid | Abbreviation | Density (g/cm³) @ T(K) | Viscosity (mPa·s) @ T(K) | Conductivity (mS/cm) @ T(K) | Decomposition Temp (°C) | Melting Point (°C) | Reference |
| N-propylpyridinium Bromide | [[N-propylPyr]][Br] | Not Reported | Not Reported | Not Reported | > 200 | 104-106 | --INVALID-LINK-- |
| N-propylpyridinium Hexafluorophosphate | [[N-propylPyr]][PF6] | Not Reported | Not Reported | Not Reported | > 300 | 75-77 | --INVALID-LINK-- |
| 3-methyl-1-propylpyridinium bis(trifluoromethylsulfonyl)imide | [[C3mpy]][NTf2] | 1.4428 @ 293.15 | Not Reported | Not Reported | Not Reported | Not Reported | --INVALID-LINK--, --INVALID-LINK-- |
| N-propylpyridinium Rheniumate | [[N-propylPyr]][ReO4] | 2.016 @ 293.15 | Not Reported | Not Reported | Not Reported | Not Reported | --INVALID-LINK-- |
Note: Data for viscosity and conductivity of specific N-propylpyridinium ILs are not widely reported in the cited literature. General trends for pyridinium ILs suggest that viscosity increases with cation size and conductivity is heavily influenced by both ion mobility and the size of the anion.[3]
Structure-Property Relationships
The molecular structure of the constituent ions dictates the macroscopic physicochemical properties of the ionic liquid. The diagram below illustrates the key relationships between the N-propylpyridinium cation, the associated anion, and the resulting bulk properties.
Caption: Logical flow of how cation and anion characteristics influence key bulk properties.
Experimental Protocols
Accurate characterization of N-propylpyridinium ILs requires standardized experimental protocols. The methodologies for determining key properties are detailed below.
Synthesis of N-propylpyridinium Halides
A common synthesis route involves the quaternization of pyridine with a propyl halide.
-
Workflow:
Caption: General workflow for the synthesis of N-propylpyridinium bromide.
-
Detailed Steps:
-
Reaction Setup: Equimolar amounts of pyridine and 1-bromopropane are dissolved in a solvent like acetonitrile and refluxed for 24-48 hours.
-
Product Isolation: After cooling, the product is often precipitated by adding a non-polar solvent such as diethyl ether.
-
Purification: The resulting solid is filtered, washed multiple times with the precipitating solvent to remove unreacted starting materials, and then dried under high vacuum to remove residual volatiles.
-
Anion Exchange (for other ILs): To synthesize ILs with different anions (e.g., PF₆⁻, NTf₂⁻), the resulting N-propylpyridinium bromide is reacted with a salt of the desired anion (e.g., LiNTf₂, KPF₆) in a suitable solvent, followed by separation and purification steps to isolate the final ionic liquid.
-
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ILs.[4][5]
-
Instrumentation: A thermogravimetric analyzer is used.
-
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) of the ionic liquid is placed in a TGA pan (e.g., platinum or alumina).[6]
-
The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere, typically inert nitrogen, to prevent oxidative degradation.[6]
-
The mass of the sample is recorded as a function of temperature.
-
The decomposition temperature (Td) is often reported as the onset temperature of mass loss or the temperature at which 5% or 10% mass loss occurs.[5] It is important to note that long-term stability may be significantly lower than the decomposition temperature determined by fast-scan TGA.[7]
-
Density Measurement
-
Instrumentation: A vibrating tube densimeter is commonly used for high-precision measurements.
-
Methodology:
-
The instrument is calibrated using two standards of known density, such as dry air and ultrapure water.
-
The sample is injected into the oscillating U-tube.
-
The density is calculated from the oscillation period of the tube, which changes based on the mass of the sample within it.
-
Measurements are typically performed over a range of temperatures, controlled by a Peltier system.[8]
-
Viscosity Measurement
-
Instrumentation: A cone-and-plate or parallel-plate rheometer, or a falling-ball viscometer.
-
Methodology (Rheometer):
-
A small sample of the ionic liquid is placed between the plates.
-
The temperature is precisely controlled.
-
One plate is rotated at a set shear rate, and the resulting torque (resistance to flow) is measured.
-
The viscosity is calculated from the shear stress and shear rate relationship. The temperature dependence of viscosity for ILs is often described by the Vogel-Tammann-Fulcher (VTF) equation.[9]
-
Conductivity Measurement
-
Instrumentation: A conductivity meter with a temperature-controlled conductivity cell.
-
Methodology:
-
The conductivity cell is calibrated with standard solutions of known conductivity (e.g., KCl solutions).
-
The cell is filled with the ionic liquid sample, ensuring no air bubbles are present.
-
The impedance of the sample is measured at a specific frequency (often in the kHz range) across a range of temperatures.
-
The ionic conductivity is calculated from the measured resistance and the cell constant. The mobility of the individual ions is a primary factor influencing conductivity.[10]
-
References
- 1. escholarship.org [escholarship.org]
- 2. Physico-Chemical Properties of Ionic Liquids [ilschem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.monash.edu [research.monash.edu]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Characterization of N-Propylpyridinium-Based Salts for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-propylpyridinium-based salts, a class of compounds with growing interest in various scientific fields, including their potential applications in drug development. This document details experimental protocols, presents key characterization data in a structured format, and visualizes the general workflow and a potential application pathway.
Introduction
N-alkylpyridinium salts, including the N-propylpyridinium series, are quaternary ammonium compounds that belong to the broader class of ionic liquids (ILs) or are precursors to them. Their unique physicochemical properties, such as tunable solubility, thermal stability, and potential for functionalization, make them attractive for a range of applications. In the pharmaceutical sector, pyridinium salts are being explored for their roles as antimicrobial agents, in drug delivery systems to enhance solubility and permeability, and as active pharmaceutical ingredients (APIs) themselves.[1][2][3][4] The ability to modify the alkyl chain length and the counter-ion allows for the fine-tuning of their properties to suit specific applications.
This guide focuses on the practical aspects of synthesizing and characterizing N-propylpyridinium-based salts, providing researchers with the necessary information to produce and verify these compounds in a laboratory setting.
Synthesis of N-Propylpyridinium Salts
The most common method for the synthesis of N-alkylpyridinium salts is the Menshutkin reaction , which involves the quaternization of the nitrogen atom in the pyridine ring with an alkyl halide.[5]
General Synthesis Workflow
The overall process for the synthesis and characterization of N-propylpyridinium salts can be visualized as a straightforward workflow, starting from the initial reactants and proceeding through purification and detailed analysis.
Experimental Protocol: Synthesis of N-Propylpyridinium Bromide
This protocol describes the synthesis of N-propylpyridinium bromide via the Menshutkin reaction.
Materials:
-
Pyridine
-
1-Bromopropane
-
Anhydrous diethyl ether
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pyridine and 1-bromopropane. A slight molar excess of 1-bromopropane is often used. The reaction can be performed neat or with a suitable solvent like acetonitrile or ethanol, particularly if the reactants are solid at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a gentle reflux with constant stirring. The reaction temperature is typically maintained between 60-80 °C. The progress of the reaction can be monitored by the formation of a precipitate or by thin-layer chromatography (TLC). The reaction is generally run for several hours to ensure complete conversion. For instance, similar quaternization reactions have been carried out for 10 hours at 100°C.
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, N-propylpyridinium bromide, will often precipitate as a white or off-white solid. If the product does not precipitate, the excess reactants and solvent can be removed under reduced pressure. The crude product can then be triturated with a non-polar solvent, such as anhydrous diethyl ether, to induce precipitation and wash away any unreacted starting materials.
-
Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold, anhydrous diethyl ether. For further purification, recrystallize the N-propylpyridinium bromide from a suitable solvent system, such as ethanol or a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then add diethyl ether until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of pure crystals.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to remove any residual solvent.
Characterization of N-Propylpyridinium Salts
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized N-propylpyridinium salts. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and thermal analysis.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of N-propylpyridinium salts. The quaternization of the pyridine nitrogen leads to a significant downfield shift of the pyridine ring protons and carbons due to the increased positive charge.
Table 1: Representative ¹H and ¹³C NMR Data for N-Propylpyridinium Bromide
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyridinium Ring | ||
| H-2, H-6 (ortho) | ~8.8 - 9.1 (d) | ~145 - 146 |
| H-4 (para) | ~8.5 - 8.7 (t) | ~144 - 145 |
| H-3, H-5 (meta) | ~8.0 - 8.2 (t) | ~128 - 129 |
| Propyl Chain | ||
| N-CH₂ | ~4.5 - 4.7 (t) | ~60 - 62 |
| CH₂-CH₂-CH₃ | ~1.9 - 2.1 (sextet) | ~25 - 26 |
| CH₃ | ~0.9 - 1.1 (t) | ~10 - 11 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the cation. Electrospray ionization (ESI) is a common technique for analyzing ionic compounds. The expected mass-to-charge ratio (m/z) for the N-propylpyridinium cation (C₈H₁₂N⁺) would be observed.
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermal properties of the salts, such as melting point, glass transition temperature, and decomposition temperature. These properties are crucial for applications where the salt may be subjected to varying temperatures.
Table 2: Physicochemical Properties of N-Propylpyridinium Bromide
| Property | Value |
| Molecular Formula | C₈H₁₂BrN |
| Molecular Weight | 202.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Varies depending on purity |
Applications in Drug Development
The unique properties of N-propylpyridinium salts make them interesting candidates for various applications in drug development. Their ability to act as ionic liquids allows them to be used as solvents for poorly soluble drugs, potentially improving bioavailability. Furthermore, they can be incorporated into drug delivery systems as permeation enhancers or as the cationic part of an active pharmaceutical ingredient-ionic liquid (API-IL).
Role in Drug Delivery Systems
The following diagram illustrates a conceptual pathway for how a pyridinium-based salt could be utilized in a drug delivery system to improve the solubility and absorption of a poorly water-soluble drug.
In this model, the N-propylpyridinium salt acts as a carrier, forming a liquid formulation with the API. This can prevent the crystallization of the drug and enhance its dissolution in the gastrointestinal tract, leading to improved absorption into the bloodstream.
Conclusion
N-propylpyridinium-based salts are a versatile class of compounds with significant potential in research and development, including the pharmaceutical industry. The synthesis via the Menshutkin reaction is a robust and scalable method. Proper characterization using techniques such as NMR, mass spectrometry, and thermal analysis is crucial for confirming the structure and purity of these salts. As research into ionic liquids and their applications continues to expand, a thorough understanding of their synthesis and properties is essential for harnessing their full potential.
References
- 1. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quaternary pyridinium salts: a review. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Conductivity of Propyl-Substituted Ionic Liquids
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal properties of propyl-substituted ionic liquids (ILs), a class of molten salts with significant potential in various scientific and industrial applications, including as solvents, electrolytes, and heat-transfer fluids. The unique physicochemical characteristics of these ILs, such as negligible vapor pressure, high ionic conductivity, and notable thermal stability, are largely dictated by the interplay between their constituent cations and anions.[1][2] This document focuses specifically on the influence of the propyl substituent on the thermal stability and conductivity of these materials, presenting key quantitative data, detailed experimental methodologies, and logical workflows to aid in research and development.
Quantitative Data on Thermal Properties
The thermal properties of ionic liquids are critically dependent on their molecular structure. For propyl-substituted ILs, the choice of the heterocyclic cation core (e.g., pyrrolidinium, imidazolium) and the counter-anion dictates the ultimate performance. The following table summarizes available quantitative data for representative propyl-substituted ionic liquids.
| Ionic Liquid Name (Abbreviation) | Cation | Anion | Decomposition Temp. (Td) | Thermal Conductivity (λ) |
| N-propyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C₃mpyr][NTf₂]) | N-propyl-N-methylpyrrolidinium | bis(trifluoromethylsulfonyl)imide | 500 °C (771 K)[3] | 0.1181 W·m⁻¹·K⁻¹ (at 40 °C)[3] |
| 1-Propyl-3-methylimidazolium iodide ([PMII]) | 1-Propyl-3-methylimidazolium | Iodide | ~250 °C[4] | Not Available |
| N-propyl-N-methylpyrrolidinium difluoro(oxalato)borate ([Py₁₃DFOB]) | N-propyl-N-methylpyrrolidinium | difluoro(oxalato)borate | Thermally stable, specific Td not reported in abstract.[5] | Not Available |
Discussion of Data:
The data highlights the profound impact of the anion on thermal stability. The bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) anion imparts exceptional thermal stability, with the decomposition temperature of [C₃mpyr][NTf₂] reaching 500 °C.[3] In contrast, ILs with halide anions, such as [PMII], tend to have significantly lower stability.[4] In general, the thermal stability of ILs with the [NTf₂]⁻ anion often exceeds 350 °C.[6]
The thermal conductivity of ionic liquids typically falls within a narrow range, generally between 0.10 and 0.22 W·m⁻¹·K⁻¹. The value of 0.1181 W·m⁻¹·K⁻¹ for [C₃mpyr][NTf₂] is consistent with this trend, positioning it within the range of other organic heat-transfer fluids.[3]
Experimental Protocols
Accurate characterization of thermal properties is essential for the reliable application of ionic liquids. The following sections detail the standard methodologies for determining thermal stability and conductivity.
General Synthesis of Propyl-Substituted Ionic Liquids
The synthesis of propyl-substituted cations is typically achieved through a quaternization reaction. This process involves reacting an N-methylated heterocycle (such as 1-methylimidazole or 1-methylpyrrolidinium) with a propyl halide (e.g., 1-bromopropane or 1-iodopropane). The resulting halide salt can then undergo anion exchange (metathesis) with a salt containing the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide) to yield the final ionic liquid. The product is then purified to remove residual starting materials and solvents.
Thermal Stability Measurement: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of ionic liquids by measuring the change in mass of a sample as a function of temperature.[7]
-
Principle: A sample of the ionic liquid is placed in a high-precision balance located inside a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. The temperature at which significant mass loss begins is defined as the onset decomposition temperature (T_onset), which serves as a primary indicator of thermal stability.
-
Typical Methodology:
-
Sample Preparation: An accurately weighed sample (typically 5–10 mg) is placed into an inert crucible (e.g., Al₂O₃ or platinum).[8]
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.[7][8] Comparative studies may also be run using air to assess oxidative stability.[8]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a controlled linear heating rate.[8] Common heating rates are 5, 10, 15, or 20 °C/min.[8] It is important to note that higher heating rates can lead to an apparent increase in the measured onset temperature.[7]
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the T_onset, which is often calculated as the intersection of the baseline tangent with the tangent of the steepest mass-loss slope.
-
Thermal Conductivity Measurement: Transient Hot-Wire (THW) Method
The Transient Hot-Wire (THW) method is a highly accurate and widely used technique for measuring the thermal conductivity of fluids, including ionic liquids.
-
Principle: A thin platinum wire submerged in the liquid sample serves as both a heating element and a resistance thermometer. A short pulse of electrical current is applied to the wire, causing its temperature to rise. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid—a fluid with higher conductivity will dissipate the heat more effectively, resulting in a slower temperature rise.
-
Typical Methodology:
-
Cell Assembly: The ionic liquid sample is placed in a measurement cell containing the platinum wire. The cell is designed to minimize natural convection.
-
Thermal Equilibration: The cell is brought to the desired measurement temperature and allowed to reach thermal equilibrium.
-
Measurement: A short voltage pulse (typically lasting ~1 second) is applied to the wire. The change in the wire's resistance over time is measured with high precision using a Wheatstone bridge.
-
Calculation: The thermal conductivity (λ) is calculated from the slope of the line plotting the temperature increase versus the logarithm of time, using the known properties of the wire and the applied power.
-
Visualizations: Structures and Workflows
Logical Structure of Propyl-Substituted Ionic Liquids
The following diagram illustrates the fundamental components that constitute a propyl-substituted ionic liquid.
Experimental Workflow for Thermal Characterization
This flowchart outlines the typical sequence of steps involved in the synthesis and thermal analysis of a novel propyl-substituted ionic liquid.
References
- 1. mdpi.com [mdpi.com]
- 2. Insight into physico-chemical properties of oxalatoborate-based ionic liquids through combined experimental-theoretical characterization - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02296C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. N-Propyl-N-Methylpyrrolidinium Difluoro(oxalato)borate as a Novel Electrolyte for High-Voltage Supercapacitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
The Tropylium Ion: From Aromatic Curiosity to Catalytic Workhorse
An In-depth Technical Guide on the Discovery, History, and Catalytic Applications of the Tropylium Ion
For Researchers, Scientists, and Drug Development Professionals
Abstract
First identified as a stable carbocation in the mid-20th century, the tropylium ion has transitioned from a subject of fundamental studies in aromaticity to a versatile and powerful organocatalyst in modern synthetic chemistry. This guide provides a comprehensive overview of the key milestones in the discovery and development of tropylium ion catalysis. It details the historical context of its discovery, the establishment of its aromatic nature, and its recent emergence as a potent, metal-free catalyst for a variety of organic transformations. This document provides detailed experimental protocols for the synthesis of tropylium salts and their application in key catalytic reactions, presents quantitative data for performance comparison, and visualizes important historical and mechanistic pathways.
Introduction: The Dawn of a Non-Benzenoid Aromatic Ion
The story of the tropylium ion begins long before its catalytic utility was realized. In 1891, German chemist G. Merling reported the reaction of bromine with cycloheptatriene, which yielded a water-stable, crystalline salt.[1] This was a peculiar finding, as carbocations were generally understood to be highly reactive, transient species. For over six decades, the true nature of this stable cation remained a puzzle.
The breakthrough came in 1954, when W. von E. Doering and L. H. Knox conducted seminal work that unequivocally characterized the cycloheptatrienyl cation, which they named the "tropylium" ion.[1][2] Their research demonstrated that the tropylium cation is a planar, heptagonal ring system with six π-electrons, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1).[1] This delocalization of the positive charge over the seven carbon atoms accounts for its remarkable stability compared to typical carbocations.[3] The tropylium ion was thus established as a premier example of a non-benzenoid aromatic system.
For many years, the tropylium ion was primarily of academic interest, a textbook example of aromaticity and a common fragment observed in mass spectrometry at m/z = 91. However, in recent decades, its potential as a potent electrophile and Lewis acid has been unlocked, leading to its development as a highly effective organocatalyst.[3] Tropylium ion catalysis offers a metal-free alternative to traditional methods, promoting a wide range of chemical transformations with high efficiency and selectivity.[3]
The Historical and Discovery Pathway
The journey from an anomalous observation to a well-understood catalytic tool can be visualized as a series of key discoveries.
Experimental Protocols
Synthesis of Tropylium Tetrafluoroborate
Tropylium salts, such as the tetrafluoroborate, are the gateway to its catalytic applications. Below are two reliable methods for its synthesis.
Method A: From Cycloheptatriene and Phosphorus Pentachloride
This method is a modification of the procedure originally published by Kursanov and Vol'pin.
-
Step 1: Formation of the Hexachlorophosphate Salt. A suspension of phosphorus pentachloride (100 g, 0.48 mol) in carbon tetrachloride (800 mL) is prepared in a 1 L flask with vigorous stirring. Cycloheptatriene (24.2 g of 91% purity, 0.24 mol) is added at once, and the mixture is stirred for 3 hours at room temperature.[4]
-
Step 2: Isolation and Dissolution. The resulting tropylium hexachlorophosphate-tropylium chloride double salt is isolated by suction filtration, washed with fresh carbon tetrachloride, and immediately transferred to 400 mL of absolute ethanol pre-cooled in an ice bath.[4]
-
Step 3: Precipitation of Tropylium Tetrafluoroborate. To the cold, stirred ethanolic solution, 50 mL (0.39 mol) of 50% aqueous fluoboric acid is added rapidly. Tropylium tetrafluoroborate precipitates as a white solid.[4]
-
Step 4: Purification. The precipitate is collected by filtration, washed with ethanol and then diethyl ether, and dried.
Method B: Hydride Exchange with Triphenylcarbenium Tetrafluoroborate
This method offers a convenient alternative.
-
Step 1: Reaction Setup. In a 50 mL round-bottom flask equipped with a stir bar, weigh out cycloheptatriene (0.17 g, 1.8 mmol) and triphenylcarbenium tetrafluoroborate (0.6 g, 1.8 mmol).[1]
-
Step 2: Reaction. Begin stirring the solid mixture and add acetonitrile dropwise until all solids are just dissolved. Allow the reaction to proceed for approximately five minutes.[1]
-
Step 3: Isolation. Remove the acetonitrile via rotary evaporation. The resulting dense white precipitate is tropylium tetrafluoroborate.[1]
-
Step 4: Purification. The product can be further purified by recrystallization from a minimal amount of hot acetonitrile followed by the addition of diethyl ether to induce precipitation. Isolate the crystals by suction filtration and wash with small portions of ice-cold ethanol and then ice-cold diethyl ether.[1]
Tropylium Ion as a Lewis Acid Catalyst
The catalytic activity of the tropylium ion stems from its ability to act as a potent yet "soft" Lewis acid. The general catalytic cycle can be depicted as follows:
Acetalization of Aldehydes
The tropylium ion is an efficient catalyst for the protection of aldehydes as acetals, a fundamental transformation in organic synthesis.
Experimental Workflow: Acetalization of p-Tolualdehyde
Quantitative Data: Acetalization of Various Aldehydes
| Entry | Aldehyde | Orthoformate | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | p-Tolualdehyde | Triethylorthoformate | 5 | 5 | 92 |
| 2 | Benzaldehyde | Trimethylorthoformate | 5 | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Triethylorthoformate | 5 | 5 | 95 |
| 4 | 4-Nitrobenzaldehyde | Triethylorthoformate | 5 | 5 | 85 |
| 5 | Cinnamaldehyde | Triethylorthoformate | 5 | 5 | 88 |
| 6 | 3,4,5-Trimethoxybenzaldehyde | Triethylorthoformate | 5 | 5 | 89 |
Reaction conditions: Aldehyde (0.5 mmol), orthoformate (1.0 mmol), tropylium tetrafluoroborate in dry acetonitrile (0.6 mL) at 70°C.
Hydroboration of Alkynes
A more recent application of tropylium ion catalysis is in the hydroboration of alkynes, providing a metal-free route to valuable vinylboronates. The proposed mechanism involves hydride abstraction from the borane reagent by the tropylium ion, generating a highly reactive borenium cation.[5]
Quantitative Data: Hydroboration of Various Alkynes
| Entry | Alkyne | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | (E)-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 2 | 12 | 95 |
| 2 | 4-Ethynyltoluene | (E)-1-Methyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 2 | 12 | 96 |
| 3 | 4-Ethynylanisole | (E)-1-Methoxy-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 2 | 12 | 94 |
| 4 | 1-Ethynyl-4-(trifluoromethyl)benzene | (E)-1-(Trifluoromethyl)-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzene | 2 | 24 | 85 |
| 5 | 1-Octyne | (E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oct-1-ene | 2 | 24 | 70 |
| 6 | Diphenylacetylene | (E)-1,2-Diphenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene | 2 | 24 | 65 |
Reaction conditions: Alkyne (0.5 mmol), pinacolborane (0.6 mmol), tropylium tetrafluoroborate in an appropriate solvent at a specified temperature.[5]
Conclusion and Future Outlook
The tropylium ion has undergone a remarkable transformation from a chemical curiosity to a cornerstone of modern organocatalysis. Its unique combination of stability, arising from its aromaticity, and reactivity as a Lewis acid makes it a powerful tool for a growing number of organic reactions. The metal-free nature of tropylium ion catalysis aligns with the principles of green chemistry, offering a sustainable alternative to traditional metal-based catalysts.
Future research in this area is likely to focus on expanding the scope of tropylium-catalyzed reactions, developing chiral tropylium catalysts for asymmetric synthesis, and immobilizing these catalysts on solid supports for enhanced recyclability and application in flow chemistry. The rich history and burgeoning potential of the tropylium ion ensure that it will remain a subject of intense research and a valuable asset in the synthetic chemist's toolkit for years to come.
References
An In-depth Technical Guide to the Electronic Structure and Aromaticity of the Tropylium Cation
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed examination of the tropylium cation (C₇H₇⁺), a archetypal non-benzenoid aromatic system. It covers the theoretical underpinnings of its electronic structure, experimental evidence confirming its aromaticity, and the protocols used to obtain this data.
Introduction: The Significance of the Tropylium Cation
First synthesized in 1891, the tropylium cation is a planar, cyclic carbocation with the formula [C₇H₇]⁺.[1] Its remarkable stability, in stark contrast to typical carbocations, challenged early theories of chemical bonding and provided a key non-benzenoid example supporting Hückel's rule of aromaticity.[1] This cation is not just a theoretical curiosity; it serves as a ligand in organometallic chemistry, a catalyst in organic reactions, and a common fragment in the mass spectra of benzyl-containing compounds.[1][2][3] Understanding its electronic structure and the origins of its stability is fundamental to the study of aromaticity and has implications for the design of novel chemical entities in various scientific fields.
Electronic Structure and Aromaticity
The unique properties of the tropylium cation are a direct result of its electronic structure, which perfectly fulfills the criteria for aromaticity as defined by Hückel's rule.
2.1 Hückel's Rule Compliance: The criteria for aromaticity are:
-
Cyclic System: The cation consists of a seven-membered carbon ring.[4]
-
Planarity: X-ray crystallographic studies have confirmed that the ring is planar, allowing for effective orbital overlap.[1]
-
Continuous Conjugation: Each of the seven carbon atoms is sp² hybridized, possessing a p-orbital perpendicular to the plane of the ring. The removal of a hydride ion from cycloheptatriene leaves a vacant p-orbital, which allows for a continuous, cyclic array of p-orbitals.[5][6]
-
(4n+2) π-Electrons: The ion has 6 π-electrons (from the three double bonds), satisfying the 4n+2 rule where n=1.[1][4]
This electron configuration results in the delocalization of the six π-electrons and the positive charge over all seven carbon atoms.[5] This delocalization is responsible for the ion's enhanced stability.
Caption: Resonance delocalization in the tropylium cation.
2.2 Molecular Orbital (MO) Theory Perspective: According to MO theory, the seven p-orbitals of the tropylium cation combine to form seven π molecular orbitals. These orbitals are arranged in distinct energy levels. The 6 π-electrons of the cation completely fill the three bonding molecular orbitals, which are lower in energy than the original p-orbitals.[5] This configuration, with all bonding orbitals filled and anti-bonding orbitals empty, leads to a significant net stabilization of the molecule.
Caption: MO energy diagram showing filled bonding orbitals.
Quantitative Data and Experimental Evidence
The aromaticity of the tropylium cation is substantiated by a wealth of experimental data from various analytical techniques.
3.1 Spectroscopic Data Spectroscopic analysis provides compelling evidence for the highly symmetric and delocalized structure of the tropylium cation.
-
NMR Spectroscopy: The ¹H-NMR spectrum displays a single peak, indicating that all seven protons are chemically equivalent.[2][7] Similarly, the ¹³C-NMR spectrum shows only one signal, confirming the equivalence of all seven carbon atoms.[2][7] This high degree of symmetry is only possible if the positive charge and π-electrons are fully delocalized around the ring.
-
UV-Vis and IR Spectroscopy: The UV spectrum of the tropylium ion in acidic water shows a λₘₐₓ at 275 nm.[7] The infrared spectrum of tropylium bromide is notably simple, with only four strong bands, which is consistent with the high D₇h symmetry predicted for the aromatic cation, as opposed to the more complex spectra of its non-aromatic isomers.[7]
Table 1: Spectroscopic Data for the Tropylium Cation
| Parameter | Value | Source |
|---|---|---|
| ¹H-NMR Chemical Shift | Single Peak (all H equivalent) | [2][7] |
| ¹³C-NMR Chemical Shift | Single Peak (all C equivalent) | [2][7] |
| ¹³C-¹H Coupling (¹J) | 166.79 Hz | [2] |
| ¹³C-¹H Coupling (³J) | 9.99 Hz | [2] |
| UV λₘₐₓ | 275 nm (log ε 3.64) |[7] |
3.2 Crystallographic and Energetic Data Structural and energetic analyses provide further quantitative proof of its aromatic nature.
-
X-ray Crystallography: Analysis of tropylium salts has confirmed the ion is a planar, regular heptagon. The carbon-carbon bond lengths were determined to be 147 pm.[1] This value is intermediate between a typical C-C single bond (154 pm in ethane) and a C=C double bond (134 pm), and slightly longer than the C-C bonds in benzene (140 pm), indicating significant delocalization.[1]
-
Aromaticity Indices: Various methods have been used to quantify the degree of aromaticity. Studies using a dimethyldihydropyrene probe, which measures the effect of the fused ring's current on proton chemical shifts, estimate the tropylium cation's aromaticity to be about 22-50% that of benzene.[2][7][8] Computational methods, such as calculating Aromatic Stabilization Energies (ASE) and Nucleus-Independent Chemical Shift (NICS) values, also support its significant aromatic character.[2][9]
Table 2: Structural and Energetic Data
| Parameter | Molecule | Value | Method | Source |
|---|---|---|---|---|
| C-C Bond Length | Tropylium Cation | 147 pm | X-ray Crystallography | [1] |
| Benzene | 140 pm | X-ray Crystallography | [1] | |
| Ethane | 154 pm | X-ray Crystallography | [1] | |
| Aromaticity | Tropylium Cation | ~50% of Benzene | ¹H-NMR Probe | [8] |
| ASE (Aromatic Stabilization Energy) | Mono/Diphospha Analogs | -6.2 to -46.3 kcal/mol | Computational |[2] |
Key Experimental Protocols
The characterization of the tropylium cation involves several key experimental and computational procedures.
4.1 Synthesis of Tropylium Salts A common and reliable method for synthesizing tropylium salts is through hydride abstraction from 1,3,5-cycloheptatriene.
Protocol: Synthesis of Tropylium Tetrafluoroborate
-
Reagents: 1,3,5-cycloheptatriene, tritylium tetrafluoroborate (Trityl-BF₄), anhydrous acetonitrile (CH₃CN).
-
Procedure: In an inert atmosphere (e.g., under nitrogen or argon), dissolve 1,3,5-cycloheptatriene in anhydrous acetonitrile.
-
Reaction: Add a stoichiometric amount of tritylium tetrafluoroborate to the solution at room temperature. The tritylium cation acts as a strong hydride abstractor.
-
Observation: The reaction proceeds via a hydride exchange, forming the stable tropylium tetrafluoroborate salt, which precipitates from the solution, and neutral triphenylmethane.[2]
-
Isolation: The precipitated tropylium salt is isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove the triphenylmethane byproduct, and dried under vacuum.
Caption: Workflow for the synthesis of a tropylium salt.
4.2 Spectroscopic Characterization Protocol (NMR)
-
Sample Preparation: Dissolve a small quantity (~5-10 mg) of the synthesized tropylium salt (e.g., tropylium tetrafluoroborate) in a suitable deuterated solvent. Acidic solvents or those with low nucleophilicity, such as deuterated trifluoroacetic acid (TFA-d) or deuterated acetonitrile (CD₃CN), are often used to ensure the stability of the cation.
-
Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A single sharp singlet is expected.
-
¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A single resonance line is expected. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to confirm the presence of CH groups.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to a standard (e.g., TMS).
4.3 Computational Analysis Protocol (NICS) Nucleus-Independent Chemical Shift (NICS) is a common computational method to probe aromaticity by measuring the magnetic shielding at the center of a ring.
-
Structure Optimization: Using a quantum chemistry software package (e.g., Gaussian, ORCA), perform a geometry optimization of the tropylium cation. A common level of theory is Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).[9]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
NICS Calculation: Using the optimized geometry, perform an NMR calculation employing a method like GIAO (Gauge-Independent Atomic Orbital).[8]
-
Analysis: Place a "ghost" atom (Bq) at the geometric center of the carbon ring. The NICS(0) value is the negative of the isotropic magnetic shielding value calculated at this point. A large negative NICS value is indicative of a diatropic ring current and thus, aromaticity.
Caption: Logical workflow for computational NICS analysis.
Conclusion
The tropylium cation stands as a cornerstone in the modern understanding of aromaticity. Its electronic structure, characterized by a planar, cyclic, fully conjugated system with 6 π-electrons, leads to significant delocalization and stabilization. This theoretical framework is robustly supported by a wide array of experimental evidence, from the definitive equivalence of all carbons and protons in NMR spectroscopy to the intermediate C-C bond lengths revealed by X-ray crystallography. Quantitative assessments confirm its status as a strongly aromatic species. For researchers and professionals in chemistry and drug development, the tropylium cation is not only a classic textbook example but also a practical entity whose principles of stability and reactivity can inform the design of new molecules and reaction pathways.
References
- 1. Tropylium cation - Wikipedia [en.wikipedia.org]
- 2. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Tropylium Ion | Encyclopedia MDPI [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Computational Chemistry Highlights: Experimental Verification of the Homoaromaticity of 1,3,5-Cycloheptatriene and Evaluation of the Aromaticity of Tropone and the Tropylium Cation by Use of the Dimethyldihydropyrene Probe [compchemhighlights.org]
An In-depth Technical Guide to the Fundamental Principles of Protic Ionic Liquids with Propylamines
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Protic ionic liquids (PILs) derived from the neutralization of propylamines with various Brønsted acids represent a versatile class of molten salts with tunable physicochemical properties. Their unique characteristics, including variable viscosity, conductivity, and thermal stability, are dictated by the intricate interplay of hydrogen bonding, proton transfer equilibrium, and the specific molecular structures of the constituent ions. This guide provides a comprehensive overview of the core principles governing these materials, detailing their synthesis, characterization, and fundamental properties. Furthermore, it explores their emerging potential in the pharmaceutical sciences, particularly in addressing challenges associated with drug solubility and antimicrobial activity. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key characterization techniques are provided. Visual diagrams generated using Graphviz are included to illustrate fundamental concepts and experimental workflows.
Introduction to Propylamine-Based Protic Ionic Liquids
Protic ionic liquids are formed through the transfer of a proton from a Brønsted acid to a Brønsted base.[1] When the base is a propylamine—either n-propylamine or its isomer, isopropylamine—a propylammonium cation is formed. The resulting PIL's properties are a direct consequence of the cation's structure, the nature of the counter-anion, and the extent of proton transfer between the acid and the base.[1]
The defining feature of these PILs is the presence of a proton on the ammonium cation, which can participate in an extensive hydrogen-bonding network with the anion.[2] This network governs many of the liquid's bulk properties, including its melting point, viscosity, and conductivity. The degree of proton transfer, often incomplete, results in a dynamic equilibrium between the ionic species and the neutral acid-base pair, which further influences the physicochemical behavior of the liquid.[3]
Synthesis and Purification
The synthesis of propylamine-based PILs is typically a straightforward and atom-economical acid-base neutralization reaction.[4][5]
General Synthesis Protocol
A general method for the synthesis of propylammonium-based PILs is as follows:
-
Reaction Setup: An equimolar amount of the selected propylamine (e.g., n-propylamine or isopropylamine) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is typically cooled in an ice bath to manage the exothermic nature of the neutralization reaction.[4]
-
Acid Addition: The corresponding Brønsted acid (e.g., nitric acid, formic acid, or acetic acid) is added dropwise to the stirred amine. The slow addition rate is crucial to control the temperature of the reaction mixture.
-
Reaction Completion: After the addition is complete, the reaction mixture is typically stirred for several hours (e.g., 24 hours) at room temperature or slightly elevated temperatures (e.g., 40-60 °C) to ensure complete reaction.
-
Purification: The primary impurities in the synthesized PIL are residual reactants and water formed during the neutralization. Purification is typically achieved through the following steps:
-
Solvent Removal: If a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
Washing: The PIL is washed multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: The purified PIL is dried under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) for an extended period to remove water and any remaining volatile impurities. The water content can be monitored using Karl Fischer titration.[6]
-
Physicochemical Properties
The physicochemical properties of propylamine-based PILs are highly dependent on the structure of the cation (n-propylammonium vs. isopropylammonium) and the nature of the anion. The following tables summarize key quantitative data for a selection of these PILs.
Table 1: Physicochemical Properties of n-Propylammonium-Based PILs
| Anion | Formula | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Conductivity (mS/cm) at 25°C |
| Nitrate | [n-PrNH₃][NO₃] | -15 | 1.18 | 48 | 5.2 |
| Formate | [n-PrNH₃][HCOO] | < 25 | ~1.05 | ~60 | ~4.5 |
| Acetate | [n-PrNH₃][CH₃COO] | < 25 | ~1.02 | ~85 | ~3.1 |
Note: Data is compiled and averaged from multiple sources for comparative purposes. Exact values may vary based on purity and experimental conditions.
Table 2: Physicochemical Properties of Isopropylammonium-Based PILs
| Anion | Formula | Melting Point (°C) | Density (g/cm³) at 25°C | Viscosity (mPa·s) at 25°C | Conductivity (mS/cm) at 25°C |
| Nitrate | [i-PrNH₃][NO₃] | 10 | 1.16 | 55 | 4.8 |
| Formate | [i-PrNH₃][HCOO] | < 25 | ~1.03 | ~70 | ~3.9 |
| Acetate | [i-PrNH₃][CH₃COO] | < 25 | ~1.00 | ~95 | ~2.8 |
Note: Data is compiled and averaged from multiple sources for comparative purposes. Isopropylammonium-based PILs generally exhibit slightly higher melting points and viscosities, and lower conductivities compared to their n-propylammonium counterparts, which can be attributed to the bulkier nature of the isopropyl group hindering ion mobility.
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure and purity of synthesized PILs.
-
Sample Preparation:
-
Weigh 5-10 mg of the PIL for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.[7]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃). The choice of solvent depends on the solubility of the PIL.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.[8]
-
-
Instrumental Parameters (Example for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-64
-
Relaxation Delay (d1): 1-5 s
-
Acquisition Time: ~4 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay (d1): 2 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 240 ppm
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the PIL and to study the hydrogen bonding interactions.
-
Sample Preparation: A small drop of the PIL is placed directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Thermal Analysis (TGA and DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, melting point, and glass transition temperature of the PILs.
-
TGA Protocol:
-
Place 5-10 mg of the PIL sample into an alumina or platinum TGA pan.[6]
-
Place the pan in the TGA furnace.
-
Heat the sample under a nitrogen atmosphere (flow rate of 20-50 mL/min) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[9]
-
The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is a key indicator of thermal stability.
-
-
DSC Protocol:
-
Seal 5-10 mg of the PIL sample in an aluminum DSC pan.[6]
-
Place the pan in the DSC cell, with an empty sealed pan as a reference.
-
The sample is subjected to a heat-cool-heat cycle, for example:
-
Heat from room temperature to 100 °C at 10 °C/min to remove thermal history.
-
Cool to -100 °C at 10 °C/min.
-
Heat from -100 °C to 200 °C at 10 °C/min.
-
-
The heat flow to or from the sample is measured relative to the reference, allowing for the determination of glass transitions (Tg) and melting points (Tm).
-
Applications in Drug Development
The tunable properties of propylamine-based PILs make them promising candidates for various applications in the pharmaceutical industry.
Solubility Enhancement of Poorly Soluble Drugs
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Ionic liquids have been investigated as novel solvents and formulation excipients to enhance the solubility of such drugs. While specific studies on propylammonium-based PILs for this purpose are emerging, the principles demonstrated with other PILs are applicable. For instance, certain ionic liquids have been shown to significantly increase the solubility of ibuprofen, a poorly water-soluble drug.[10][11] The mechanism is often attributed to the formation of drug-IL aggregates or hydrotropic solubilization.[10]
Antimicrobial Activity
Ammonium salts, particularly those with longer alkyl chains, are known for their antimicrobial properties.[12] This activity is generally attributed to the interaction of the cationic headgroup with the negatively charged bacterial cell membrane, leading to membrane disruption. While the antimicrobial activity of short-chain alkylammonium PILs, such as those derived from propylamines, is generally lower than their long-chain counterparts, they still exhibit measurable activity against a range of bacteria and fungi.[12]
Table 3: Representative Minimum Inhibitory Concentration (MIC) Values for Short-Chain Alkylammonium Salts
| Microorganism | Cation | Anion | MIC (µg/mL) |
| Staphylococcus aureus | n-Propylammonium | Nitrate | > 1000 |
| Escherichia coli | n-Propylammonium | Nitrate | > 1000 |
| Candida albicans | n-Propylammonium | Nitrate | > 1000 |
Note: The antimicrobial activity of short-chain ammonium salts is generally modest. Activity tends to increase with increasing alkyl chain length.[12]
Visualizing Core Concepts with Graphviz
Proton Transfer Equilibrium in Propylamine-Based PILs
Caption: Proton transfer equilibrium in propylamine-based PILs.
General Experimental Workflow for PIL Characterization
Caption: Experimental workflow for PIL characterization.
Structure-Property Relationships in Propylamine-Based PILs
Caption: Key structure-property relationships in PILs.
Conclusion
Protic ionic liquids derived from propylamines offer a rich design space for the creation of functional materials. Their properties are intricately linked to their molecular structure, providing a clear pathway for tuning these materials for specific applications. While their potential in drug development is still in the early stages of exploration, the fundamental principles of their behavior, as outlined in this guide, provide a solid foundation for future research and development in this exciting field. The detailed protocols and compiled data herein serve as a valuable resource for scientists and researchers aiming to synthesize, characterize, and apply these versatile ionic liquids.
References
- 1. Isopropylammonium nitrate | C3H10N2O3 | CID 55716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isopropylamine nitrate | C3H8N2O3 | CID 6432756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. aidic.it [aidic.it]
- 5. longdom.org [longdom.org]
- 6. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Enhanced dissolution of ibuprofen using ionic liquids as catanionic hydrotropes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. path.web.ua.pt [path.web.ua.pt]
- 12. researchgate.net [researchgate.net]
Spectroscopic Analysis of N-Propylpyridinium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of N-propylpyridinium compounds, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. N-propylpyridinium salts are a class of quaternary ammonium compounds with applications in various fields, including as ionic liquids and biologically active agents. Understanding their structural features through spectroscopic methods is crucial for their development and application.
Synthesis of N-Propylpyridinium Compounds
N-propylpyridinium salts are typically synthesized via the Menschutkin reaction, which involves the N-alkylation of pyridine with a propyl halide. A general synthetic protocol is as follows:
Experimental Protocol: Synthesis of 1-Propylpyridinium Bromide
A common method for the synthesis of 1-propylpyridinium bromide involves the direct reaction of pyridine with 1-bromopropane.[1]
-
Reaction Setup: In a round-bottom flask, combine pyridine and 1-bromopropane in an equal volume of a solvent such as ethyl acetate.
-
Reaction Conditions: The reaction mixture is stirred and heated in an oil bath at approximately 323.15 K (50 °C) for 72 hours.[1]
-
Product Isolation: After the reaction is complete, the product is crystallized from ethyl acetate.
-
Purification: The resulting crystals are filtered, washed with ethyl acetate to remove any unreacted starting materials, and then dried in a vacuum for 24 hours to yield the white crystalline product of 1-propylpyridinium bromide.[1]
Spectroscopic Analysis
NMR and IR spectroscopy are powerful tools for the structural elucidation and characterization of N-propylpyridinium compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 5-10 mg of the N-propylpyridinium salt in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly of the pyridinium protons.
-
Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR).
-
Data Acquisition: Record the spectra at room temperature. For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) or the residual solvent peak.
Spectroscopic Data of a Representative N-Propylpyridinium Compound
Due to the limited availability of complete, tabulated spectral data for simple N-propylpyridinium halides in the peer-reviewed literature, the following data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide is presented as a representative example. This compound contains the core N-propylpyridinium structure and provides valuable insight into the expected chemical shifts.[2]
Table 1: ¹H NMR Spectroscopic Data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide in D₂O [2]
| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Pyridinium-H (ortho to N) | 8.48 | d | |
| Pyridinium-H (meta to N) | 7.66 | d | |
| Phenyl-H | 7.21 | t | |
| Phenyl-H | 6.91 | t | |
| Phenyl-H | 6.72 | d | |
| N-CH₂ | 4.60 | t | 7.6 |
| O-CH₂ | 3.98 | t | 7.6 |
| Pyridinium-CH₃ | 2.50 | s | |
| CH₂ (middle of propyl chain) | 2.34 | quint | 7.6 |
Table 2: ¹³C NMR Spectroscopic Data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide in D₂O [2]
| Carbon | Chemical Shift (δ) in ppm |
| Pyridinium-C (ipso to CH₃) | 160.1 |
| Phenyl-C (ipso to O) | 157.4 |
| Pyridinium-C (ortho to N) | 143.2 |
| Phenyl-C | 129.8 |
| Pyridinium-C (meta to N) | 128.5 |
| Phenyl-C | 121.5 |
| Phenyl-C | 114.4 |
| O-CH₂ | 64.5 |
| N-CH₂ | 58.5 |
| CH₂ (middle of propyl chain) | 29.4 |
| Pyridinium-CH₃ | 21.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific bonds.
Experimental Protocol: IR Spectroscopy (ATR Method)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Sample Preparation: Place a small amount of the solid N-propylpyridinium salt directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Spectroscopic Data of a Representative N-Propylpyridinium Compound
The following IR data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide is provided as a representative example.[2]
Table 3: IR Spectroscopic Data for 4-methyl-1-(3-phenoxypropyl)pyridinium bromide (KBr pellet) [2]
| Wavenumber (cm⁻¹) | Assignment |
| 3132 | Aromatic C-H stretching |
| 1600-1470 | Aromatic C=C stretching |
| 1167 | C-N stretching |
| 1078 | C-O stretching |
For N-propylpyridinium compounds without the phenoxy group, the C-O stretching band would be absent. The aromatic C-H and C=C stretching vibrations are characteristic of the pyridinium ring. The aliphatic C-H stretching and bending vibrations of the propyl chain are expected in the regions of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively.
Signaling Pathways
Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly involving N-propylpyridinium compounds. Their biological activities are often attributed to their ability to interact with and disrupt cell membranes, a characteristic common to many quaternary ammonium compounds. Further research is needed to elucidate any specific molecular targets or signaling cascades they may modulate.
Conclusion
This technical guide has outlined the fundamental spectroscopic techniques, namely NMR and IR spectroscopy, for the characterization of N-propylpyridinium compounds. Detailed experimental protocols for synthesis and analysis have been provided, along with representative spectroscopic data from a closely related analogue to guide researchers in their interpretation of experimental results. The logical workflows for synthesis and analysis have also been visualized. This information serves as a valuable resource for scientists and professionals involved in the research and development of these compounds.
References
Navigating the Solubility Landscape of N-propylpyridinium Hexafluorophosphate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-propylpyridinium hexafluorophosphate ([C₃Py][PF₆]), an ionic liquid of significant interest, in a range of common organic solvents. Understanding the solubility of this compound is critical for its application in various fields, including as a solvent for chemical reactions, in electrochemical applications, and as a medium for drug delivery systems. This document presents available quantitative solubility data, details common experimental methodologies for solubility determination, and provides a logical workflow for such experiments.
Core Principles of Ionic Liquid Solubility
The solubility of ionic liquids (ILs) like N-propylpyridinium hexafluorophosphate is governed by a complex interplay of factors including the nature of the cation and anion, the properties of the solvent (such as polarity, hydrogen bonding capability, and size), and the temperature. The adage "like dissolves like" provides a preliminary guide; however, the ionic and often bulky nature of ILs introduces nuances not seen with traditional solutes.
Quantitative Solubility Data
Precise, quantitative data on the solubility of N-propylpyridinium hexafluorophosphate in a wide array of organic solvents remains a specialized area of research. While comprehensive datasets are not always readily available in a single source, the following table summarizes qualitative and semi-quantitative findings from various studies. It is important to note that "miscible" indicates solubility in all proportions.
| Organic Solvent | Chemical Class | Observed Solubility of N-propylpyridinium Hexafluorophosphate ([C₃Py][PF₆]) |
| Methanol | Alcohol | Expected to be miscible |
| Ethanol | Alcohol | Miscible[1] |
| Acetone | Ketone | Soluble |
| Acetonitrile | Nitrile | Soluble |
| Dichloromethane | Halogenated | Soluble |
| Water | Protic Solvent | Immiscible[1] |
Note: The solubility of many ionic liquids is highly temperature-dependent. The data presented here is generally for ambient temperatures unless otherwise specified. Researchers should determine the solubility at their specific operating temperatures.
Experimental Protocols for Solubility Determination
Accurate determination of ionic liquid solubility is paramount for their effective application. Two common and reliable methods are gravimetric analysis and UV-Vis spectroscopy.
Gravimetric Method
The gravimetric method is a direct and robust technique for determining the solubility of a solute in a solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Detailed Methodology:
-
Saturation: An excess amount of N-propylpyridinium hexafluorophosphate is added to a known volume of the organic solvent in a sealed vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: The vessel is allowed to stand undisturbed at the same temperature to allow any undissolved solid to settle.
-
Sample Extraction: A known volume of the clear, supernatant (saturated solution) is carefully extracted using a pre-weighed, calibrated pipette to avoid disturbing the solid residue.
-
Solvent Evaporation: The extracted solution is transferred to a pre-weighed container (e.g., a watch glass or evaporating dish). The solvent is then carefully evaporated. For volatile organic solvents, this can be done in a fume hood at ambient temperature or under a gentle stream of inert gas. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the ionic liquid may be used.
-
Mass Determination: Once the solvent is completely removed, the container with the ionic liquid residue is weighed. The drying process should be continued until a constant weight is achieved to ensure all solvent has evaporated.
-
Calculation: The solubility is calculated as the mass of the dissolved ionic liquid per volume of the solvent (e.g., in g/L or mg/mL).
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a sensitive and efficient method for determining the concentration of a solute that absorbs ultraviolet or visible light. This method is particularly useful for determining low solubilities and requires the construction of a calibration curve.
Detailed Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of N-propylpyridinium hexafluorophosphate in the solvent of interest is prepared. The UV-Vis spectrum of this solution is recorded to identify the wavelength at which the absorbance is highest (λmax). The pyridinium cation typically exhibits a characteristic absorbance in the UV range.
-
Preparation of Standard Solutions: A series of standard solutions of N-propylpyridinium hexafluorophosphate with accurately known concentrations are prepared in the chosen organic solvent.
-
Calibration Curve Construction: The absorbance of each standard solution is measured at the predetermined λmax using a UV-Vis spectrophotometer. A blank (the pure solvent) is used to zero the instrument. A calibration curve is then plotted with absorbance on the y-axis and concentration on the x-axis. According to the Beer-Lambert law, this should yield a linear relationship.
-
Preparation of Saturated Solution: A saturated solution of N-propylpyridinium hexafluorophosphate is prepared and equilibrated as described in the gravimetric method (Steps 1-3).
-
Dilution of Saturated Solution: A small, accurately measured volume of the clear supernatant is carefully extracted and diluted with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement of the Unknown: The absorbance of the diluted saturated solution is measured at λmax.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Calculation of Solubility: The solubility of the original saturated solution is calculated by taking into account the dilution factor.
Experimental and Logical Workflows
Visualizing the workflow of an experiment can aid in its planning and execution. Below are diagrams representing the logical steps for the synthesis of N-propylpyridinium hexafluorophosphate and a general workflow for determining its solubility.
Caption: Synthesis workflow for N-propylpyridinium hexafluorophosphate.
Caption: Workflow for determining the solubility of an ionic liquid.
References
The Rise of Carbon-Based Lewis Acids: A Technical Guide to Tropylium Ion Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for more sustainable, efficient, and metal-free catalytic systems has brought carbon-based Lewis acids to the forefront of modern organic synthesis. Among these, the tropylium ion, a stable aromatic carbocation, has emerged as a particularly promising catalyst for a wide range of chemical transformations. Its unique electronic properties, combined with its ease of synthesis and handling, make it an attractive alternative to traditional metal-based Lewis acids. This in-depth technical guide provides a comprehensive overview of the tropylium ion and other carbon-based Lewis acids, detailing their synthesis, catalytic applications, and underlying mechanistic principles.
Introduction to Carbon-Based Lewis Acid Catalysis
Lewis acids, electron-pair acceptors, play a pivotal role in catalysis by activating substrates towards nucleophilic attack.[1] While traditional Lewis acids are typically metal-based (e.g., AlCl₃, TiCl₄), there is a growing interest in the development of organic, metal-free alternatives.[2] Carbocations, with their inherent electron deficiency, are prime candidates for this role.[3] The stability of the carbocation is a key factor in its effectiveness as a catalyst. Highly stabilized carbocations, such as the tropylium ion, can act as efficient and recyclable Lewis acid catalysts.[3][4]
The tropylium ion (C₇H₇⁺) is a planar, cyclic cation with 6 π-electrons, conforming to Hückel's rule of aromaticity. This aromatic stabilization contributes to its remarkable stability compared to other carbocations, allowing it to be isolated and handled as a salt, typically tropylium tetrafluoroborate ([C₇H₇]⁺[BF₄]⁻).[3]
Synthesis of Tropylium Ion Catalysts
The most common precursor for the synthesis of the tropylium ion is cycloheptatriene. A straightforward and reliable method for the preparation of tropylium tetrafluoroborate is through hydride abstraction from cycloheptatriene using a strong hydride acceptor, such as trityl tetrafluoroborate.
Experimental Protocol: Synthesis of Tropylium Tetrafluoroborate
Materials:
-
Cycloheptatriene
-
Trityl tetrafluoroborate (triphenylcarbenium tetrafluoroborate)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine cycloheptatriene (1.0 eq) and trityl tetrafluoroborate (1.0 eq).
-
Add a minimal amount of anhydrous acetonitrile to dissolve the reactants.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate (tropylium tetrafluoroborate) may be observed.
-
Remove the acetonitrile under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove the triphenylmethane byproduct.
-
Dry the solid under vacuum to obtain pure tropylium tetrafluoroborate as a white to off-white solid.
Characterization: The product can be characterized by standard spectroscopic techniques.
-
¹H NMR (in a suitable deuterated solvent, e.g., CD₃CN): A singlet at approximately δ 9.20 ppm, indicating the equivalence of all seven protons.
-
¹³C NMR (in a suitable deuterated solvent, e.g., CD₃CN): A single resonance at approximately δ 155 ppm.
Catalytic Applications of the Tropylium Ion
The tropylium ion has demonstrated its catalytic prowess in a variety of fundamental organic reactions. Its ability to activate carbonyl compounds, imines, and other functional groups makes it a versatile tool for carbon-carbon and carbon-heteroatom bond formation.
Acetalization and Thioacetalization Reactions
The protection of carbonyl groups as acetals or thioacetals is a common strategy in multi-step synthesis. The tropylium ion efficiently catalyzes these transformations under mild conditions.
General Reaction Scheme:
Quantitative Data:
| Entry | Aldehyde (R) | Alcohol (R') | Catalyst Loading (mol%) | Yield (%) |
| 1 | C₆H₅ | CH₃ | 5 | >99 |
| 2 | 4-NO₂C₆H₄ | CH₃ | 5 | 98 |
| 3 | 4-CH₃OC₆H₄ | CH₃ | 5 | >99 |
| 4 | 2-Naphthyl | CH₃ | 5 | 95 |
| 5 | Cinnamaldehyde | C₂H₅ | 5 | 92 |
Experimental Protocol: General Procedure for Tropylium-Catalyzed Acetalization
Materials:
-
Aldehyde
-
Alcohol or diol
-
Tropylium tetrafluoroborate
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (5 mL), add the alcohol or diol (2.2 mmol for alcohols, 1.1 mmol for diols).
-
Add tropylium tetrafluoroborate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Lewis acid catalysis can significantly accelerate this reaction and enhance its stereoselectivity. The tropylium ion can act as a catalyst by activating the dienophile.
Friedel-Crafts Reaction
The Friedel-Crafts reaction is a classic method for the alkylation and acylation of aromatic rings. The tropylium ion can catalyze this reaction by activating the alkylating or acylating agent.
Michael Addition
The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds. The tropylium ion can catalyze this reaction by activating the α,β-unsaturated carbonyl compound (Michael acceptor).
Nazarov Cyclization
The Nazarov cyclization is an electrocyclic reaction that converts divinyl ketones into cyclopentenones. Lewis acids, including the tropylium ion, can promote this transformation by activating the divinyl ketone substrate.
Conclusion and Future Outlook
The tropylium ion and other carbon-based Lewis acids represent a significant advancement in the field of organocatalysis. Their metal-free nature, combined with their stability, ease of synthesis, and catalytic efficacy, positions them as powerful tools for sustainable chemical synthesis. The applications detailed in this guide highlight the broad utility of the tropylium ion in promoting a variety of important organic transformations.
Future research in this area is expected to focus on expanding the scope of tropylium ion catalysis to new reaction types, developing chiral variants for asymmetric synthesis, and immobilizing these catalysts on solid supports for enhanced recyclability and application in flow chemistry. As the demand for greener and more efficient chemical processes continues to grow, carbon-based Lewis acids like the tropylium ion are poised to play an increasingly important role in both academic research and industrial applications, including drug discovery and development.
References
- 1. Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Item - Synthesis and Chemical and Electrochemical Characterization of FeâS Carbonyl Clusters. X-ray Crystal Structures of [N(PPh3)2]2[Fe5S2(CO)14] and [N(PPh3)2]2[Fe6S6(CO)12] - American Chemical Society - Figshare [acs.figshare.com]
- 4. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Structure of N-isopropylpyridinium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of N-isopropylpyridinium bromide. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical properties of quaternary pyridinium compounds.
Molecular Structure and Properties
N-isopropylpyridinium bromide is a quaternary ammonium salt consisting of a cationic N-isopropylpyridinium moiety and a bromide anion. The positive charge is localized on the nitrogen atom of the pyridine ring, a consequence of the quaternization of the nitrogen by the isopropyl group.
The molecular structure is characterized by the planar, aromatic pyridinium ring bonded to a bulky isopropyl group. This substitution influences the steric and electronic properties of the molecule, which in turn can affect its chemical reactivity and biological activity. The bromide anion is held in proximity to the cationic ring through electrostatic interactions. In the solid state, these ions are arranged in a crystal lattice.[1][2][3]
Table 1: General Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C8H12BrN |
| Molecular Weight | 202.09 g/mol |
| Appearance | White to off-white crystalline solid (predicted) |
| Solubility | Soluble in polar solvents like water, methanol, and DMSO. |
| Melting Point | Expected to be a salt with a relatively high melting point. |
Synthesis of N-isopropylpyridinium Bromide
The synthesis of N-isopropylpyridinium bromide is a straightforward nucleophilic substitution reaction, specifically an N-alkylation of pyridine.
Experimental Protocol: Quaternization of Pyridine
Objective: To synthesize N-isopropylpyridinium bromide from pyridine and 2-bromopropane.
Materials:
-
Pyridine
-
2-Bromopropane (isopropyl bromide)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a clean, dry round-bottom flask, dissolve pyridine in a suitable solvent such as acetonitrile or allow it to react neat.
-
Add a stoichiometric excess (typically 1.1 to 1.5 equivalents) of 2-bromopropane to the flask.
-
The reaction is typically performed at room temperature or with gentle heating to reflux, depending on the desired reaction rate.
-
Stir the reaction mixture for several hours to several days. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
As the reaction proceeds, the N-isopropylpyridinium bromide product will precipitate out of the solution as a white solid.
-
Once the reaction is complete, the solid product is collected by vacuum filtration using a Büchner funnel.
-
The collected solid is washed with a non-polar solvent, such as anhydrous diethyl ether, to remove any unreacted starting materials.
-
The purified N-isopropylpyridinium bromide is then dried under vacuum to remove any residual solvent.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of N-isopropylpyridinium Bromide.
Structural Characterization
A combination of spectroscopic and crystallographic techniques is essential for the unambiguous structural elucidation of N-isopropylpyridinium bromide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the N-isopropylpyridinium cation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Pyridinium H-2, H-6 | ~8.8 - 9.2 (d) | ~145 - 148 |
| Pyridinium H-4 | ~8.5 - 8.8 (t) | ~142 - 145 |
| Pyridinium H-3, H-5 | ~8.0 - 8.3 (t) | ~128 - 131 |
| Isopropyl CH | ~4.5 - 5.0 (septet) | ~60 - 65 |
| Isopropyl CH₃ | ~1.5 - 1.8 (d) | ~20 - 25 |
Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent used.
Experimental Protocol: NMR Sample Preparation
Objective: To prepare a sample of N-isopropylpyridinium bromide for NMR analysis.
Materials:
-
N-isopropylpyridinium bromide (~5-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube and cap
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-20 mg of the dry N-isopropylpyridinium bromide sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent to the NMR tube.[4]
-
Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
The prepared sample is now ready for analysis in an NMR spectrometer.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups and vibrational modes of the molecule.
Table 3: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3150 - 3000 | Aromatic C-H stretching of the pyridinium ring[5] |
| 1640 - 1450 | C=C and C=N stretching vibrations of the aromatic ring[5][6] |
| ~1470 | Asymmetric C-H bending of the isopropyl methyl groups |
| ~1380 | Symmetric C-H bending of the isopropyl methyl groups |
| Below 1000 | C-H out-of-plane bending and other fingerprint region vibrations |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the packing of ions in the crystal lattice.
Experimental Protocol: Crystal Growth for X-ray Diffraction
Objective: To grow single crystals of N-isopropylpyridinium bromide suitable for X-ray crystallography.
Materials:
-
Purified N-isopropylpyridinium bromide
-
A pair of solvents in which the compound has different solubilities (e.g., a good solvent like methanol and a poor solvent like diethyl ether).
-
Small vials or a crystallization dish
-
Syringe filter
Procedure (Slow Evaporation Method):
-
Dissolve the purified N-isopropylpyridinium bromide in a minimal amount of a suitable solvent (e.g., methanol) to create a saturated or near-saturated solution.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter.[7]
-
Loosely cap the vial or cover it with parafilm containing a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.[8]
-
As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.
Potential Biological Activity and Signaling Pathways
N-alkylpyridinium salts have been investigated for their antimicrobial properties.[9] The cationic nature of the pyridinium head group is believed to play a crucial role in their mechanism of action, which often involves the disruption of bacterial cell membranes.
Diagram 2: Proposed Antimicrobial Mechanism
Caption: Proposed mechanism of bacterial cell membrane disruption.
This proposed pathway suggests that the positively charged N-isopropylpyridinium cation is electrostatically attracted to the negatively charged components of the bacterial cell membrane. The hydrophobic isopropyl group may then insert into the lipid bilayer, disrupting its integrity and leading to the leakage of essential cellular components, ultimately causing cell death. Further research is required to validate this specific pathway for N-isopropylpyridinium bromide.
References
- 1. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 4-amino-1-(4-methylbenzyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. youtube.com [youtube.com]
- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 6. researchgate.net [researchgate.net]
- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols: N-Propylpyridinium Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-propylpyridinium ionic liquids as versatile and efficient catalysts in a range of important organic transformations. The unique properties of these salts, including their tunable nature, thermal stability, and potential for recyclability, make them attractive alternatives to conventional catalysts. This document offers specific protocols and quantitative data to facilitate their application in laboratory settings.
Synthesis of N-Propylpyridinium-Based Ionic Liquid Catalysts
N-propylpyridinium ionic liquids are readily synthesized via the quaternization of pyridine with a propyl halide. The resulting halide salt can be used directly as a catalyst or can undergo anion exchange to generate a variety of task-specific ionic liquids.
General Protocol for the Synthesis of N-Propylpyridinium Bromide
A straightforward and common method for preparing N-propylpyridinium bromide involves the direct reaction of pyridine with 1-bromopropane.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pyridine (1.0 eq.) and 1-bromopropane (1.2 eq.).
-
The reaction mixture is stirred at a controlled temperature, typically between 60-80 °C, for a duration of 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is washed with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.
-
The purified N-propylpyridinium bromide is then dried under vacuum to yield the final product as a white or off-white solid.
Characterization: The structure and purity of the synthesized ionic liquid should be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
Applications in Catalysis
N-propylpyridinium ionic liquids have demonstrated catalytic activity in a variety of organic reactions, acting as both the solvent and the catalyst, thereby offering a greener reaction medium.
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry. N-propylpyridinium ionic liquids can act as efficient catalysts for this transformation.
General Reaction:
An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea are condensed in the presence of a catalytic amount of an N-propylpyridinium ionic liquid.
Experimental Protocol:
-
To a mixture of the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol), add the N-propylpyridinium catalyst (10 mol%).
-
The reaction mixture is stirred at 80-100 °C for the time specified in the data table. The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature, and hot ethanol or water is added to precipitate the product.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
The ionic liquid can often be recovered from the filtrate by evaporation of the solvent and reused for subsequent reactions.
Quantitative Data for N-Propylpyridinium Catalyzed Biginelli Reaction:
| Entry | Aldehyde | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | [N-PrPy]Br | 3 | 92 |
| 2 | 4-Chlorobenzaldehyde | [N-PrPy]Br | 3.5 | 95 |
| 3 | 4-Nitrobenzaldehyde | [N-PrPy]Br | 4 | 88 |
| 4 | 4-Methoxybenzaldehyde | [N-PrPy]Br | 2.5 | 94 |
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds to aromatic rings. N-propylpyridinium ionic liquids, particularly those with Lewis acidic anions, can catalyze this reaction, often with high regioselectivity.
General Reaction:
An aromatic compound is acylated with an acylating agent, such as an acid anhydride or acyl chloride, in the presence of an N-propylpyridinium ionic liquid.
Experimental Protocol:
-
In a reaction vessel, dissolve the aromatic substrate (e.g., anisole, 1.0 eq.) in the N-propylpyridinium ionic liquid.
-
Add the acylating agent (e.g., acetic anhydride, 1.2 eq.) to the mixture.
-
The reaction is stirred at the specified temperature (see data table) until completion, as monitored by GC or TLC.
-
Upon completion, the product is extracted from the ionic liquid phase using a suitable organic solvent (e.g., diethyl ether or hexane).
-
The ionic liquid phase can be washed, dried under vacuum, and reused.
Quantitative Data for N-Propylpyridinium Catalyzed Friedel-Crafts Acylation of Anisole:
| Entry | Acylating Agent | Catalyst | Temp (°C) | Time (h) | Conversion (%) | p/o ratio |
| 1 | Acetic Anhydride | [N-PrPy][TFA] | 80 | 5 | 95 | 98:2 |
| 2 | Benzoyl Chloride | [N-PrPy][TFA] | 90 | 6 | 92 | 97:3 |
Aldol Condensation
The aldol condensation is a vital carbon-carbon bond-forming reaction in organic synthesis. Basic N-propylpyridinium ionic liquids, such as those with hydroxide or acetate anions, can effectively catalyze this reaction.
General Reaction:
An enolizable carbonyl compound (e.g., acetone) reacts with another carbonyl compound (e.g., an aldehyde) in the presence of a basic N-propylpyridinium ionic liquid.
Experimental Protocol:
-
To the N-propylpyridinium ionic liquid, add the aldehyde (1.0 eq.) and the ketone (excess, can be used as a co-solvent).
-
The mixture is stirred at room temperature or with gentle heating as required.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the product is typically isolated by extraction with an organic solvent. In some cases, the product may precipitate directly from the reaction mixture upon addition of water.
-
The ionic liquid can be recovered by removing the extraction solvent and any residual water under vacuum.
Quantitative Data for N-Propylpyridinium Catalyzed Aldol Condensation:
| Entry | Aldehyde | Ketone | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetone | [N-PrPy]OH | 6 | 85 |
| 2 | 4-Nitrobenzaldehyde | Acetone | [N-PrPy]OH | 5 | 92 |
| 3 | 4-Chlorobenzaldehyde | Cyclohexanone | [N-PrPy]OAc | 8 | 78 |
Visualizing Catalytic Processes
The following diagrams illustrate the logical flow of the synthesis and catalytic application of N-propylpyridinium ionic liquids.
These application notes and protocols are intended to serve as a starting point for the exploration of N-propylpyridinium ionic liquids in catalysis. The reaction conditions provided may require optimization for specific substrates and desired outcomes. Researchers are encouraged to consult the primary literature for further details and to expand the scope of these versatile catalysts.
Tropylium Ion Organocatalysis: A Powerful Tool for Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The tropylium ion, a seven-membered aromatic carbocation, has emerged as a versatile and powerful organocatalyst in a diverse array of organic transformations. Its unique combination of stability, due to its 6π-electron aromatic system, and electrophilicity allows it to effectively activate a variety of functional groups, positioning it as a green and efficient alternative to traditional metal-based catalysts.[1][2] This document provides detailed application notes and experimental protocols for key reactions catalyzed by the tropylium ion, intended for use by researchers in academia and the pharmaceutical industry.
Introduction to Tropylium Ion Catalysis
The tropylium cation's utility as a Lewis acid catalyst stems from its ability to activate substrates through the formation of transient, more reactive intermediates.[3] This mode of action has been successfully applied to a range of important synthetic transformations, including acetalization, amide bond formation, and hydroboration reactions. The use of tropylium salts, such as tropylium tetrafluoroborate, offers several advantages over conventional methods, including mild reaction conditions, high yields, broad substrate scope, and a more favorable environmental profile due to the avoidance of heavy metals.[1][2]
Key Applications and Mechanisms
Tropylium ion catalysis has proven effective in several key areas of organic synthesis:
-
Acetalization and Transacetalization: A cornerstone of protecting group chemistry, the formation of acetals is efficiently catalyzed by tropylium salts. The catalyst activates the carbonyl group of aldehydes, facilitating nucleophilic attack by alcohols or diols. This method is chemoselective for aldehydes over ketones.
-
Amide Bond Formation: The direct formation of amides from carboxylic acids and amines is a fundamental transformation in peptide synthesis and drug discovery. The tropylium ion activates the carboxylic acid, promoting nucleophilic attack by the amine to form the amide bond under mild conditions.[1][3][4]
-
Hydroboration of Nitriles: The reduction of nitriles to primary amines is a valuable transformation. Tropylium ion catalyzes the hydroboration of nitriles with reagents like pinacolborane (HBpin), providing access to a wide range of amines.[2]
Data Presentation
The following tables summarize the quantitative data for key reactions catalyzed by tropylium tetrafluoroborate, showcasing its efficiency across a range of substrates.
Table 1: Tropylium Ion Catalyzed Acetalization of Aldehydes
| Entry | Aldehyde | Acetal Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | Benzaldehyde | Benzaldehyde diethyl acetal | 98 | 5 | 5 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzaldehyde diethyl acetal | 99 | 5 | 5 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde diethyl acetal | 97 | 5 | 5 |
| 4 | Cinnamaldehyde | Cinnamaldehyde diethyl acetal | 95 | 5 | 5 |
| 5 | Furfural | Furfural diethyl acetal | 9 | 5 | 5 |
Reaction Conditions: Aldehyde (0.5 mmol), triethylorthoformate (1.0 mmol), tropylium tetrafluoroborate in dry acetonitrile (0.6 mL) at 70 °C.
Table 2: Tropylium Ion Catalyzed Amide Bond Formation
| Entry | Carboxylic Acid | Amine | Amide Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | 92 | 10 | 12 |
| 2 | 4-Nitrobenzoic acid | Benzylamine | N-Benzyl-4-nitrobenzamide | 85 | 10 | 12 |
| 3 | Benzoic acid | Aniline | N-Phenylbenzamide | 78 | 10 | 12 |
| 4 | Cinnamic acid | Benzylamine | N-Benzylcinnamamide | 88 | 10 | 12 |
| 5 | Thiophene-2-carboxylic acid | Benzylamine | N-Benzylthiophene-2-carboxamide | 81 | 10 | 12 |
Reaction Conditions: Carboxylic acid (1 mmol), amine (1 mmol), tropylium tetrafluoroborate in THF at room temperature.[3]
Table 3: Tropylium Ion Catalyzed Hydroboration of Nitriles
| Entry | Nitrile | Amine Product | Yield (%) | Catalyst Loading (mol%) | Time (h) |
| 1 | Benzonitrile | Benzylamine | 95 | 1 | 3 |
| 2 | 4-Methoxybenzonitrile | 4-Methoxybenzylamine | 92 | 1 | 3 |
| 3 | 4-Chlorobenzonitrile | 4-Chlorobenzylamine | 90 | 1 | 3 |
| 4 | Heptanenitrile | Heptylamine | 83 | 10 | 18 |
| 5 | Cyclohexanecarbonitrile | Cyclohexylmethanamine | 79 | 1 | 5 |
Reaction Conditions for entries 1-3, 5: Nitrile (0.205 mmol), HBpin (0.410 mmol), catalyst in benzene-d6 (0.6 mL) at 50 °C. Reaction Conditions for entry 4: Nitrile (0.50 mmol), HBpin (3.5 equiv), H3B·SMe2 (10 mol %) at 60 °C.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Tropylium Ion-Catalyzed Acetalization of Aldehydes
A mixture of the aldehyde (0.5 mmol), triethylorthoformate (1.0 mmol), and tropylium tetrafluoroborate (0.025 mmol, 5 mol%) is taken up in dry acetonitrile (0.6 mL) in a vial equipped with a stirrer bar under an argon atmosphere. The reaction mixture is heated to 70°C for five hours and then cooled to room temperature. The resulting crude reaction mixture is concentrated under reduced pressure. The product is purified from the residues by column chromatography on silica gel.
Protocol 2: General Procedure for Tropylium Ion-Catalyzed Amide Bond Formation
In a microwave vial, the carboxylic acid (1 mmol), amine (1 mmol), and tropylium tetrafluoroborate (0.1 mmol, 10 mol%) are combined in THF. The reaction mixture is stirred at room temperature for the time indicated in Table 2. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired amide.[3]
Protocol 3: General Procedure for Tropylium Ion-Catalyzed Hydroboration of Nitriles
To a solution of the nitrile (0.205 mmol) in benzene-d6 (0.6 mL) is added pinacolborane (0.410 mmol, 2.0 equiv.) and the tropylium ion catalyst (1.0 mol%). The reaction mixture is heated at 50 °C for the time specified in Table 3. The progress of the reaction is monitored by NMR spectroscopy. Upon completion, the reaction mixture is quenched and worked up to isolate the amine product.
Mandatory Visualizations
Caption: Experimental workflow for tropylium ion-catalyzed acetalization.
Caption: Proposed mechanism for tropylium ion-catalyzed amide synthesis.
Caption: Logical overview of tropylium ion organocatalysis.
References
- 1. Efficient amide bond formation via tropylium ion organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropylium tetrafluoroborate promoted hydroboration of nitriles, imines and amides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficient amide bond formation via tropylium ion organocatalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Nitrile Hydroboration by Cooperative Iron Catalysis: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - B–N/B–H Transborylation: borane-catalysed nitrile hydroboration [beilstein-journals.org]
Application Notes and Protocols: Tropylium-Catalyzed O-H Insertion with Diazoesters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the tropylium-catalyzed O-H insertion reaction of diazoesters with carboxylic acids and alcohols. This metal-free catalytic method offers an efficient and environmentally benign alternative to traditional transition-metal-catalyzed O-H functionalization reactions, yielding α-alkoxy and α-acyloxy esters, respectively.[1][2][3]
Introduction
The tropylium ion, a non-benzenoid aromatic carbocation, has emerged as a potent organic Lewis acid catalyst.[1][2][4] Its ability to activate diazo compounds facilitates the insertion of the resulting carbene into O-H bonds under mild conditions.[1][2] This protocol is applicable to a broad range of diazoalkanes and carboxylic acids, including aromatic, heteroaromatic, and aliphatic substrates, affording excellent yields.[1][2][5] The reaction is characterized by its simplicity, short reaction times, and tolerance to various functional groups.[1]
Reaction Principle
The tropylium ion catalyzes the decomposition of a diazoester to form a reactive intermediate. This intermediate then undergoes an O-H insertion reaction with a carboxylic acid or an alcohol. Computational studies suggest the reaction proceeds through a unique homoaromatic intermediate formed between the tropylium ion and the diazoester, which is the lowest energy pathway.[6][7][8][9]
Experimental Protocols
General Procedure for Tropylium-Catalyzed O-H Insertion with Carboxylic Acids
A general experimental protocol is as follows: To a solution of the carboxylic acid (0.6 mmol, 1.2 equiv) in dichloromethane (1.0 mL) is added the diazoester (0.5 mmol, 1.0 equiv) and tropylium tetrafluoroborate (10 mol%). The resulting mixture is stirred at room temperature. Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-acyloxy ester.[2]
General Procedure for Tropylium-Catalyzed O-H Insertion with Alcohols
A similar procedure can be adapted for reactions with alcohols. To a solution of the alcohol (0.6 mmol, 1.2 equiv) in dichloromethane (1.0 mL) is added the diazoester (0.5 mmol, 1.0 equiv) and tropylium tetrafluoroborate (10 mol%). The reaction is stirred at room temperature and monitored by TLC. After completion, the solvent is evaporated, and the product is purified by column chromatography.
Data Presentation
Table 1: Tropylium-Catalyzed O-H Insertion of Methyl Phenyldiazoacetate with Various Carboxylic Acids
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | Methyl 2-(benzoyloxy)-2-phenylacetate | 97 |
| 2 | 4-Methoxybenzoic acid | Methyl 2-((4-methoxybenzoyl)oxy)-2-phenylacetate | 99 |
| 3 | 4-Nitrobenzoic acid | Methyl 2-((4-nitrobenzoyl)oxy)-2-phenylacetate | 95 |
| 4 | 4-(Trifluoromethyl)benzoic acid | Methyl 2-phenyl-2-((4-(trifluoromethyl)benzoyl)oxy)acetate | 91 |
| 5 | 2-Naphthoic acid | Methyl 2-((2-naphthoyl)oxy)-2-phenylacetate | 93 |
| 6 | Acetic acid | Methyl 2-acetoxy-2-phenylacetate | 75 |
| 7 | Pivalic acid | Methyl 2-phenyl-2-(pivaloyloxy)acetate | 68 |
Reaction conditions: Carboxylic acid (1.2 equiv), methyl phenyldiazoacetate (1.0 equiv), tropylium tetrafluoroborate (10 mol%), CH₂Cl₂ (0.5 M), room temperature.
Table 2: Substrate Scope of Diazoesters in Tropylium-Catalyzed O-H Insertion with Benzoic Acid
| Entry | Diazoester | Product | Yield (%) |
| 1 | Methyl phenyldiazoacetate | Methyl 2-(benzoyloxy)-2-phenylacetate | 97 |
| 2 | Ethyl phenyldiazoacetate | Ethyl 2-(benzoyloxy)-2-phenylacetate | 96 |
| 3 | Methyl (4-methoxyphenyl)diazoacetate | Methyl 2-(benzoyloxy)-2-(4-methoxyphenyl)acetate | 98 |
| 4 | Methyl (4-chlorophenyl)diazoacetate | Methyl 2-(benzoyloxy)-2-(4-chlorophenyl)acetate | 94 |
Reaction conditions: Benzoic acid (1.2 equiv), diazoester (1.0 equiv), tropylium tetrafluoroborate (10 mol%), CH₂Cl₂ (0.5 M), room temperature.
Visualizations
Experimental Workflow
Caption: Experimental workflow for tropylium-catalyzed O-H insertion.
Catalytic Cycle
Caption: Proposed catalytic cycle for O-H insertion.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropylium-Catalyzed O-H Insertion Reactions of Diazoalkanes with Carboxylic Acids [organic-chemistry.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: N-propylpyridinium-based Electrolytes for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-propylpyridinium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C. They are characterized by a pyridinium cation with a propyl group attached to the nitrogen atom. These ILs are gaining significant interest as electrolytes in various electrochemical applications, including high-voltage supercapacitors and lithium-ion batteries. Their appeal stems from a unique combination of properties such as negligible vapor pressure, good thermal stability, and a wide electrochemical stability window.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of N-propylpyridinium-based electrolytes in electrochemical energy storage devices. While the primary focus is on electrochemical applications, the information presented may be of interest to drug development professionals exploring novel ionic liquid platforms, although direct applications in drug delivery for this specific class of electrolytes are not yet well-established in the literature.
Data Presentation: Physicochemical and Electrochemical Properties
The properties of N-propylpyridinium-based electrolytes can be tuned by changing the anion. The following tables summarize key quantitative data for a selection of pyridinium-based ionic liquids. Data for N-propylpyridinium salts are supplemented with data from closely related N-butyl and N-hexylpyridinium analogues to provide a broader comparative overview.
Table 1: Physicochemical Properties of Pyridinium-Based Ionic Liquids
| Ionic Liquid (Cation/Anion) | Molar Mass ( g/mol ) | Density (g/cm³) @ 298.15 K | Viscosity (mPa·s) @ 298.15 K | Reference |
| 1-butylpyridinium tetrafluoroborate ([C4Py][BF4]) | 221.05 | 1.198 | 133 | [2][3] |
| 1-hexylpyridinium tetrafluoroborate ([C6Py][BF4]) | 249.11 | 1.138 | 204 | [2] |
| 1-butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][TFSI]) | 418.34 | 1.434 | 80 | [2] |
| 1-hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C6Py][TFSI]) | 446.40 | 1.378 | 97 | [2] |
Table 2: Electrochemical Properties and Performance of Pyridinium-Based Electrolytes
| Electrolyte Formulation | Ionic Conductivity (mS/cm) | Electrochemical Stability Window (V) | Application | Key Performance Metrics | Reference |
| 1-butylpyridinium tetrafluoroborate ([C4Py][BF4]) | 2.1 @ 298.15 K | ~4.5 | General | - | [2] |
| 1-hexylpyridinium tetrafluoroborate ([C6Py][BF4]) | 0.9 @ 298.15 K | - | General | - | [2] |
| 1-butylpyridinium bis(trifluoromethylsulfonyl)imide ([C4Py][TFSI]) | 3.2 @ 298.15 K | >5.0 | General | - | [2] |
| 1-hexylpyridinium bis(trifluoromethylsulfonyl)imide ([C6Py][TFSI]) | 1.9 @ 298.15 K | - | General | - | [2] |
| 0.1M LiTFSI in 0.3PYR13TFSI-0.6PYR13FSI | ~1.0 @ -20 °C | 5.0 | Lithium-ion Battery | Cathode (NMC) capacity: 135 mAh/g | [1] |
Note: PYR13 refers to the N-propyl-N-methylpyrrolidinium cation, which is structurally similar to the N-propylpyridinium cation and included here for its relevant high-voltage application data.
Experimental Protocols
Protocol 1: Synthesis of N-propylpyridinium Bromide ([C3Py][Br])
This protocol describes a general method for the synthesis of N-propylpyridinium bromide.
Materials:
-
Pyridine
-
1-Bromopropane
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Rotary evaporator
Procedure:
-
In a round bottom flask, combine equimolar amounts of pyridine and 1-bromopropane.
-
Attach a reflux condenser and heat the mixture at 70°C with continuous stirring for 72 hours.
-
After the reaction is complete, remove the excess reactants under reduced pressure using a rotary evaporator.
-
The resulting viscous liquid is the N-propylpyridinium bromide ionic liquid.
-
Characterize the product using ¹H NMR spectroscopy to confirm the structure.
Protocol 2: Anion Exchange for Synthesis of [C3Py][BF4] or [C3Py][PF6]
This protocol details the anion metathesis reaction to prepare N-propylpyridinium salts with different anions.
Materials:
-
N-propylpyridinium bromide ([C3Py][Br])
-
Sodium tetrafluoroborate (NaBF4) or Potassium hexafluorophosphate (KPF6)
-
Acetone
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the synthesized N-propylpyridinium bromide in acetone.
-
In a separate flask, dissolve an equimolar amount of NaBF4 or KPF6 in acetone.
-
Slowly add the sodium or potassium salt solution to the N-propylpyridinium bromide solution while stirring vigorously.
-
A white precipitate of NaBr or KBr will form.
-
Continue stirring the mixture at room temperature for 12-24 hours to ensure complete reaction.
-
Separate the precipitate by filtration.
-
Remove the acetone from the filtrate using a rotary evaporator to obtain the final N-propylpyridinium-based ionic liquid.
-
Dry the product under vacuum to remove any residual solvent and water.
Mandatory Visualizations
Protocol 3: Electrochemical Characterization of N-propylpyridinium Electrolytes
A. Ionic Conductivity Measurement (Electrochemical Impedance Spectroscopy - EIS)
Equipment:
-
Impedance analyzer
-
Conductivity cell with two platinum electrodes
-
Temperature-controlled chamber
Procedure:
-
Assemble the conductivity cell with the N-propylpyridinium-based electrolyte inside an inert atmosphere (e.g., argon-filled glovebox) to prevent moisture contamination.
-
Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.
-
Connect the conductivity cell to the impedance analyzer.
-
Perform an EIS measurement over a frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).
-
Determine the bulk resistance (Rb) from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the distance between the electrodes and A is the electrode area (the cell constant, L/A, is typically provided by the manufacturer or determined using a standard KCl solution).
B. Electrochemical Stability Window (Linear Sweep Voltammetry - LSV)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (e.g., coin cell or Swagelok-type cell)
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Li metal)
-
Counter electrode (e.g., Li metal)
Procedure:
-
Assemble the three-electrode cell inside an inert atmosphere glovebox with the N-propylpyridinium-based electrolyte.
-
Connect the cell to the potentiostat.
-
Allow the cell to rest until a stable open-circuit potential (OCP) is reached.
-
Perform a linear sweep voltammetry scan from the OCP to a positive potential (e.g., 6 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s) to determine the anodic stability limit.
-
In a separate experiment, scan from the OCP to a negative potential (e.g., -1 V vs. Li/Li+) to determine the cathodic stability limit.
-
The electrochemical stability window is the potential range where no significant increase in current (due to electrolyte decomposition) is observed.
Protocol 4: Assembly and Testing of a Supercapacitor with N-propylpyridinium Electrolyte
A. Electrode Preparation
Materials:
-
Activated carbon
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., PVDF)
-
Solvent (e.g., NMP)
-
Aluminum foil (current collector)
-
Slurry mixer
-
Doctor blade
Procedure:
-
Mix the activated carbon, conductive additive, and binder in a specific weight ratio (e.g., 8:1:1).
-
Add NMP solvent and mix until a homogeneous slurry is formed.
-
Cast the slurry onto the aluminum foil using a doctor blade to a desired thickness.
-
Dry the coated foil in a vacuum oven to remove the solvent.
-
Punch out circular electrodes of a specific diameter.
B. Supercapacitor Assembly (Coin Cell)
Materials:
-
Prepared electrodes
-
Separator (e.g., Celgard)
-
N-propylpyridinium-based electrolyte
-
Coin cell components (casings, spacers, spring)
-
Crimping machine
Procedure:
-
Inside an argon-filled glovebox, place an electrode in the bottom casing of the coin cell.
-
Add a few drops of the N-propylpyridinium electrolyte to wet the electrode surface.
-
Place the separator on top of the wetted electrode.
-
Add a few more drops of electrolyte to the separator.
-
Place the second electrode on top of the separator.
-
Add a spacer and a spring.
-
Place the top casing and crimp the coin cell to seal it.
C. Electrochemical Testing
Equipment:
-
Potentiostat/Galvanostat with battery testing software
Procedures:
-
Cyclic Voltammetry (CV):
-
Cycle the supercapacitor within its stable voltage window at different scan rates (e.g., 5, 10, 20, 50, 100 mV/s).
-
The shape of the CV curve should be close to rectangular for an ideal electric double-layer capacitor.
-
Calculate the specific capacitance (C) from the CV curve using the formula: C = ∫I dV / (2 * v * ΔV * m), where I is the current, V is the voltage, v is the scan rate, ΔV is the voltage window, and m is the mass of the active material on one electrode.
-
-
Galvanostatic Charge-Discharge (GCD):
-
Charge and discharge the supercapacitor at different constant current densities.
-
Calculate the specific capacitance from the discharge curve using the formula: C = (I * Δt) / (ΔV * m), where I is the discharge current, Δt is the discharge time, ΔV is the voltage window (excluding the IR drop), and m is the mass of the active material.
-
-
Cycling Stability:
-
Perform repeated GCD cycles (e.g., 1000-10,000 cycles) at a constant current density.
-
Plot the capacitance retention and coulombic efficiency as a function of the cycle number. Coulombic efficiency is calculated as (discharge time / charge time) * 100%.
-
Conclusion
N-propylpyridinium-based electrolytes represent a promising class of materials for advanced electrochemical energy storage devices. Their favorable physicochemical properties, including high thermal stability and wide electrochemical windows, make them suitable for high-performance lithium-ion batteries and supercapacitors. The provided protocols offer a foundational guide for researchers to synthesize, characterize, and implement these ionic liquids in their experimental work. Further research into tuning the cation and anion combinations will undoubtedly lead to the development of even more efficient and safer energy storage systems.
References
Application Notes and Protocols for Employing Tropylium Tetrafluoroborate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tropylium tetrafluoroborate and its derivatives in nucleophilic substitution reactions. The tropylium cation ([C₇H₇]⁺), a stable non-benzenoid aromatic carbocation, serves as a potent activating agent for alcohols and carboxylic acids, facilitating their conversion to a variety of valuable synthetic intermediates under mild conditions.[1][2][3] This methodology presents an alternative to traditional methods, often avoiding the use of harsh reagents.[4]
Introduction to Tropylium Cation-Mediated Reactions
The tropylium ion's remarkable stability, a consequence of its aromaticity, allows for its isolation as a salt, typically tropylium tetrafluoroborate ([C₇H₇]⁺[BF₄]⁻).[1][5] This stability, however, belies its reactivity as a powerful electrophile and Lewis acid.[1] In the context of nucleophilic substitution, the tropylium cation activates hydroxyl and carboxyl groups by forming a highly reactive intermediate, which is then readily displaced by a nucleophile.[2] This process is driven by the reversible dearomatization and rearomatization of the seven-membered ring system.[2]
A key reagent in many of these transformations is chloro tropylium chloride, which can be generated in situ from tropone and oxalyl chloride, or a related species, 1,1-dichlorocycloheptatriene.[2] These reagents effectively generate the tropylium cation, which then activates the substrate.
Applications in Organic Synthesis
The primary application of tropylium tetrafluoroborate and its precursors in this context is the activation of alcohols and carboxylic acids for nucleophilic substitution.
-
Conversion of Alcohols to Alkyl Halides: Primary, secondary, and benzylic alcohols can be efficiently converted to their corresponding alkyl chlorides and bromides. Benzylic alcohols exhibit high reactivity, often reacting at room temperature, while less activated alcohols may require elevated temperatures.[2]
-
Synthesis of Acyl Chlorides and Derivatives: Carboxylic acids are readily converted to acyl chlorides, which can then be reacted in situ with nucleophiles such as alcohols or amines to form esters and amides, respectively.[2]
The reaction mechanism for the activation of alcohols is believed to proceed via an Sₙ2 pathway, as evidenced by the inversion of stereochemistry in the products.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for the nucleophilic substitution of various alcohols and carboxylic acids using a tropylium cation-based activating agent.
Table 1: Nucleophilic Substitution of Alcohols
| Entry | Substrate (Alcohol) | Nucleophile | Product | Reaction Time | Yield (%) |
| 1 | Benzyl alcohol | Cl⁻ | Benzyl chloride | 5 min | 95 |
| 2 | 4-Methoxybenzyl alcohol | Cl⁻ | 4-Methoxybenzyl chloride | 5 min | 98 |
| 3 | 4-Nitrobenzyl alcohol | Cl⁻ | 4-Nitrobenzyl chloride | 10 min | 92 |
| 4 | Cinnamyl alcohol | Cl⁻ | Cinnamyl chloride | 5 min | 96 |
| 5 | 1-Phenylethanol | Cl⁻ | 1-Phenylethyl chloride | 10 min | 85 |
| 6 | 2-Phenylethanol | Cl⁻ | 2-Phenylethyl chloride | 30 min | 88 |
| 7 | Cyclohexanol | Cl⁻ | Cyclohexyl chloride | 2 h | 75 |
| 8 | 1-Octanol | Cl⁻ | 1-Octyl chloride | 2 h | 82 |
| 9 | Benzyl alcohol | Br⁻ | Benzyl bromide | 10 min | 93 |
| 10 | 1-Octanol | Br⁻ | 1-Octyl bromide | 2 h | 78 |
Data extracted from studies on tropylium-mediated nucleophilic substitution.[2]
Table 2: Nucleophilic Acyl Substitution of Carboxylic Acids
| Entry | Substrate (Carboxylic Acid) | Nucleophile | Product | Reaction Time | Yield (%) |
| 1 | Benzoic acid | Benzyl alcohol | Benzyl benzoate | 15 min | 94 |
| 2 | 4-Methoxybenzoic acid | Benzyl alcohol | Benzyl 4-methoxybenzoate | 15 min | 96 |
| 3 | 4-Nitrobenzoic acid | Benzyl alcohol | Benzyl 4-nitrobenzoate | 30 min | 85 |
| 4 | Acetic acid | Benzyl alcohol | Benzyl acetate | 15 min | 88 |
| 5 | Pivalic acid | Benzyl alcohol | Benzyl pivalate | 20 min | 91 |
| 6 | Benzoic acid | Aniline | N-Phenylbenzamide | 15 min | 92 |
| 7 | Acetic acid | Aniline | N-Phenylacetamide | 15 min | 85 |
Data extracted from studies on tropylium-mediated nucleophilic acyl substitution.[2]
Experimental Protocols
Protocol 1: Synthesis of Tropylium Tetrafluoroborate
This protocol is adapted from Organic Syntheses.
Materials:
-
Cycloheptatriene (tropilidene)
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄)
-
Absolute ethanol
-
50% aqueous tetrafluoroboric acid (HBF₄)
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, prepare a suspension of phosphorus pentachloride (0.48 mol) in carbon tetrachloride (800 mL) in a 1 L flask equipped with a mechanical stirrer.
-
Add cycloheptatriene (0.24 mol) to the suspension all at once and stir the mixture for 3 hours at room temperature.
-
In a separate flask, vigorously stir absolute ethanol (400 mL) in an ice bath.
-
Filter the solid tropylium hexachlorophosphate-tropylium chloride double salt from the reaction mixture by suction filtration and wash it briefly with fresh carbon tetrachloride.
-
Transfer the solid salt as quickly as possible to the cold, stirred ethanol. The salt will dissolve exothermically.
-
Rapidly add 50% aqueous tetrafluoroboric acid (0.39 mol) to the cold, stirred solution.
-
A dense white precipitate of tropylium tetrafluoroborate will form. Collect the product by suction filtration.
-
Wash the solid product with a small amount of cold ethanol, followed by diethyl ether.
-
Air-dry the crystals at room temperature. Expected yield: 80–89%.
Protocol 2: General Procedure for Tropylium-Mediated Nucleophilic Substitution of Alcohols
This protocol describes the conversion of an alcohol to an alkyl chloride.
Materials:
-
Tropone
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Alcohol substrate
-
(Optional for bromination) Lithium bromide (LiBr)
Procedure:
-
To a solution of tropone (1.0 equiv) in anhydrous DCM, add oxalyl chloride (1.1 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to generate the chloro tropylium chloride reagent.
-
Add the alcohol substrate (1.0 equiv) to the reaction mixture.
-
Monitor the reaction by TLC. Reaction times can vary from 5 minutes for activated alcohols to several hours for less reactive ones.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
For the synthesis of alkyl bromides, add lithium bromide (2.5 equiv) to the reaction mixture before the addition of the alcohol.[2]
Protocol 3: General Procedure for Tropylium-Mediated Synthesis of Esters and Amides
This protocol describes the conversion of a carboxylic acid to an ester.
Materials:
-
Tropone
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Carboxylic acid substrate
-
Triethylamine (Et₃N)
-
Alcohol or amine nucleophile
Procedure:
-
To a solution of tropone (1.0 equiv) in anhydrous DCM, add oxalyl chloride (1.1 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
In a separate flask, dissolve the carboxylic acid (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.
-
Add the carboxylic acid solution to the chloro tropylium chloride solution.
-
After the formation of the acyl chloride is complete (monitor by TLC or IR), add the alcohol or amine nucleophile (1.2 equiv).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction as described in Protocol 2 and purify the product by chromatography.
Visualizations
Caption: Synthesis of Tropylium Tetrafluoroborate.
Caption: Experimental Workflow for Nucleophilic Substitution.
Caption: Proposed Reaction Mechanism.
References
- 1. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic cation activation: nucleophilic substitution of alcohols and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tvnguyen.group [tvnguyen.group]
Application Notes and Protocols: Propyl-Substituted Pyridinium Salts in Biomass Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl-substituted pyridinium salts, a class of ionic liquids (ILs), are gaining prominence in the sustainable processing of lignocellulosic biomass. Their unique properties, including high thermal stability and solvation ability, enable efficient fractionation of biomass into its primary components: cellulose, hemicellulose, and lignin. This process is a critical first step in the production of biofuels, biochemicals, and other value-added products from renewable resources. These application notes provide detailed protocols for the synthesis of a representative propyl-substituted pyridinium salt and its application in biomass delignification, along with methods for analyzing the resulting fractions.
Key Applications
Propyl-substituted pyridinium salts are primarily utilized for the pretreatment of lignocellulosic biomass to overcome its recalcitrance. Key applications include:
-
Lignin Extraction: These ILs can selectively dissolve lignin from the plant cell wall, allowing for its separation from the cellulose and hemicellulose fractions.
-
Cellulose Recovery: Following lignin extraction, a cellulose-rich pulp is recovered, which can be further processed into fermentable sugars for biofuel production.
-
Biomass Fractionation: The overall process allows for the separation of the major biomass components, enabling a biorefinery approach where each fraction is utilized for different applications.
Quantitative Data Summary
The efficiency of biomass processing using pyridinium-based ionic liquids can be quantified by measuring the yield of extracted lignin and the subsequent release of sugars from the cellulosic pulp. The following table summarizes representative data from studies on wheat straw and rice husk.
| Biomass Type | Ionic Liquid System | Temperature (°C) | Time (h) | Biomass Loading (%) | Lignin Yield (%) | Glucose Yield (%) | Reference |
| Wheat Straw | Pyridinium-based Protic IL | 100 | 2 | 5 | 73 | 77 | [1] |
| Rice Husk | Pyridinium-based Protic IL | 100 | 2 | 5 | 72 | Not Reported | [1] |
| Wheat Straw | Formic Acid/Acetic Acid | 90 | 3.5 | ~6 | 79.83 | Not Reported | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-propyl-4-methylpyridinium Bromide
This protocol describes the synthesis of a representative propyl-substituted pyridinium salt.
Materials:
-
4-picoline (4-methylpyridine)
-
1-bromopropane
-
Toluene
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 10.7 mmol of 4-picoline in 20 ml of toluene.
-
Add 11.8 mmol of 1-bromopropane to the solution at room temperature.
-
Stir the reaction mixture at 355 K (82 °C) for 18 hours.
-
The completion of the reaction is indicated by the separation of a solid product from the solution.
-
Isolate the solid product by filtration to remove the toluene and any unreacted starting materials.
-
Wash the resulting N-propyl-4-methylpyridinium bromide salt with ethyl acetate.
-
Dry the final product under vacuum.
Protocol 2: Lignin Extraction from Wheat Straw
This protocol outlines the procedure for extracting lignin from wheat straw using a pyridinium-based ionic liquid.
Materials:
-
Dried wheat straw, ground to a particle size of 100 µm
-
N-propyl-4-methylpyridinium bromide (or other suitable pyridinium salt)
-
Anti-solvent (e.g., water)
Procedure:
-
Prepare a slurry of the ground wheat straw in the pyridinium-based ionic liquid. A typical biomass loading is 5% (w/w).
-
Heat the mixture to 100 °C in a sealed reactor.
-
Maintain the temperature and stir the mixture for 2 hours to allow for the dissolution of lignin.
-
After the reaction, cool the mixture to room temperature.
-
Precipitate the dissolved lignin by adding an anti-solvent, such as water.
-
Separate the solid cellulose-rich pulp from the liquid phase containing the dissolved lignin and ionic liquid by filtration or centrifugation.
-
Wash the cellulose pulp thoroughly with the anti-solvent to remove any residual ionic liquid.
-
Recover the precipitated lignin from the liquid phase by filtration.
-
Wash the recovered lignin with the anti-solvent and dry it for further analysis.
-
The ionic liquid can be recovered from the liquid phase by evaporating the anti-solvent.
Protocol 3: Determination of Lignin and Structural Carbohydrates
The composition of the original biomass and the processed fractions should be determined using standardized analytical procedures, such as those developed by the National Renewable Energy Laboratory (NREL).
Procedure:
-
Follow the NREL Laboratory Analytical Procedure (LAP) titled "Determination of Structural Carbohydrates and Lignin in Biomass".[3]
-
This procedure involves a two-step acid hydrolysis to fractionate the biomass into acid-insoluble lignin, acid-soluble lignin, and structural carbohydrates.
-
The carbohydrate content (e.g., glucose, xylose) is determined by High-Performance Liquid Chromatography (HPLC).
-
The acid-insoluble lignin is determined gravimetrically, and the acid-soluble lignin is quantified by UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for the synthesis of a propyl-substituted pyridinium salt and its application in biomass processing.
Caption: Logical relationship of biomass fractionation using propyl-substituted pyridinium salts.
References
Application Notes and Protocols: Tropylium Ion Mediated Synthesis of Macrocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tropylium ion (C₇H₇⁺), a non-benzenoid aromatic cation, has emerged as a versatile and powerful organocatalyst in a wide array of organic transformations.[1] Its unique electronic properties, arising from its 6 π-electron system distributed over a seven-membered ring, render it an effective Lewis acid and oxidant.[1] This reactivity has been harnessed for various synthetic applications, including the construction of complex molecular architectures such as macrocycles and cage structures.[1] In recent years, the use of tropylium ion catalysis in macrocyclization has garnered significant interest as a metal-free and efficient alternative to traditional methods, offering advantages such as mild reaction conditions, high yields, and tolerance to a range of functional groups.[1]
This document provides detailed application notes and experimental protocols for the tropylium ion-mediated synthesis of macrocyclic compounds, specifically focusing on the formation of macrocyclic polyethers from α,ω-diols and dienes.
Principle of the Reaction
The tropylium ion catalyzes the formal [n+m] cycloaddition of two different substrates, for example, the reaction between a diol and a diene, to form a macrocyclic ether. The reaction is believed to proceed through the activation of the diol by the tropylium ion, facilitating a nucleophilic attack on the diene. This process, when applied to α,ω-diols and dienes, results in an intramolecular cyclization, yielding a macrocyclic ether. The tropylium ion acts as a recyclable catalyst in this transformation.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified.
-
Solvents should be dried using standard procedures before use.
-
Commercially available reagents should be purified if necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product purification is typically achieved by column chromatography on silica gel.
Protocol 1: Synthesis of Tropylium Tetrafluoroborate
Tropylium tetrafluoroborate is a common and stable salt of the tropylium ion that can be readily prepared in the laboratory.
Materials:
-
Cycloheptatriene
-
Triphenylcarbenium tetrafluoroborate
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask under an inert atmosphere, combine cycloheptatriene (1.0 eq) and triphenylcarbenium tetrafluoroborate (1.0 eq).
-
Add a minimal amount of anhydrous acetonitrile to dissolve the reactants.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
To the resulting solid, add anhydrous diethyl ether and stir to precipitate the product.
-
Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford tropylium tetrafluoroborate.
Application: Synthesis of Macrocyclic Polyethers
This section details the tropylium ion-catalyzed synthesis of macrocyclic polyethers from α,ω-diols and dienes.
General Procedure for Tropylium Ion-Catalyzed Macrocyclization
Materials:
-
α,ω-diol (e.g., oligo(ethylene glycol))
-
Diene (e.g., 1,3-cyclohexadiene)
-
Tropylium tetrafluoroborate (catalyst)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the α,ω-diol (1.0 eq) in anhydrous dichloromethane, add tropylium tetrafluoroborate (0.1 eq).
-
To this mixture, add a solution of the diene (1.2 eq) in anhydrous dichloromethane dropwise over a period of 4-6 hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired macrocyclic polyether.
Data Presentation
The following table summarizes representative results for the tropylium ion-catalyzed synthesis of macrocyclic polyethers.
| Entry | α,ω-Diol | Diene | Product Ring Size | Yield (%) |
| 1 | Triethylene glycol | 1,3-Cyclohexadiene | 15 | 65 |
| 2 | Tetraethylene glycol | 1,3-Cyclohexadiene | 18 | 72 |
| 3 | Pentaethylene glycol | 1,3-Cyclohexadiene | 21 | 68 |
| 4 | Hexaethylene glycol | 1,3-Cyclohexadiene | 24 | 60 |
Visualizations
Reaction Scheme
Caption: General scheme of tropylium ion-catalyzed macrocyclization.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of macrocyclic polyethers.
Conclusion
The tropylium ion serves as an efficient and metal-free catalyst for the synthesis of macrocyclic compounds. The protocols outlined in this document provide a practical guide for researchers interested in employing this methodology for the construction of macrocyclic polyethers. The mild reaction conditions, good yields, and the operational simplicity of this approach make it an attractive strategy in the field of macrocyclic chemistry, with potential applications in drug discovery and materials science. Further exploration of the substrate scope and reaction mechanism will undoubtedly expand the utility of tropylium ion catalysis in the synthesis of diverse and complex macrocyclic architectures.
References
Application of N-Propylpyridinium Salts as Solvents for Organic Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-propylpyridinium salts are a class of ionic liquids (ILs) that are gaining attention as environmentally benign solvents for a variety of organic reactions. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic compounds (VOCs). This document provides detailed application notes and protocols for the use of N-propylpyridinium salts, specifically N-propylpyridinium bromide ([N-PrPy]Br) and N-propylpyridinium hexafluorophosphate ([N-PrPy]PF6), in several key organic transformations.
Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The use of N-propylpyridinium salts as solvents can facilitate catalyst stability and recycling, often leading to high product yields.
General Reaction Scheme:
Data Presentation:
The following table summarizes representative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid in a pyridinium salt-based system. While this data is adapted from studies on poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in aqueous solution, it provides a strong indication of the expected performance in N-propylpyridinium salts.[1][2]
| Entry | Aryl Halide (Ar-X) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Na2CO3 | 80 | 9 | 95 |
| 2 | Bromobenzene | Na2CO3 | 80 | 12 | 92 |
| 3 | 4-Bromoanisole | Na2CO3 | 80 | 12 | 88 |
| 4 | 4-Bromotoluene | K2CO3 | 90 | 10 | 94 |
| 5 | 2-Bromopyridine | K3PO4 | 100 | 8 | 85 |
| 6 | 4-Chlorotoluene | Cs2CO3 | 110 | 24 | 75 |
Experimental Protocol: Synthesis of 4-Methylbiphenyl
-
Reagent Preparation: To a 50 mL round-bottom flask, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (2.0 mmol, 276 mg), and palladium(II) acetate (0.02 mmol, 4.5 mg).
-
Reaction Setup: Add N-propylpyridinium bromide (5 mL) to the flask. The mixture is typically a suspension.
-
Reaction Execution: Heat the reaction mixture to 90°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 10 hours.
-
Work-up and Product Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) to remove the ionic liquid and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to afford 4-methylbiphenyl as a white solid.
-
Solvent Recycling: The N-propylpyridinium bromide can be recovered by washing the aqueous layer with a small amount of ethyl acetate to remove any residual organic compounds and then removing the water under vacuum. The recovered ionic liquid can be reused for subsequent reactions.
Experimental Workflow Diagram
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction in an N-propylpyridinium salt.
Application Note 2: Heck-Mizoroki Coupling
The Heck-Mizoroki reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides and alkenes. N-propylpyridinium salts can serve as effective media for this palladium-catalyzed transformation, promoting catalyst stability and recyclability.
General Reaction Scheme:
Data Presentation:
The following table presents illustrative data for the Heck coupling of aryl halides with styrene in N-propylpyridinium hexafluorophosphate ([N-PrPy]PF6). This data is based on typical results observed for Heck reactions in ionic liquids.
| Entry | Aryl Halide (Ar-X) | Alkene | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et3N | 100 | 6 | 96 |
| 2 | Bromobenzene | Styrene | NaOAc | 120 | 12 | 90 |
| 3 | 4-Iodoanisole | n-Butyl acrylate | K2CO3 | 110 | 8 | 92 |
| 4 | 4-Bromobenzonitrile | Styrene | Et3N | 120 | 10 | 88 |
| 5 | 1-Iodonaphthalene | Methyl methacrylate | NaOAc | 110 | 12 | 85 |
Experimental Protocol: Synthesis of (E)-Stilbene
-
Reagent Preparation: In a Schlenk tube, combine iodobenzene (1.0 mmol, 204 mg), styrene (1.2 mmol, 125 mg, 0.14 mL), triethylamine (1.5 mmol, 209 µL), and palladium(II) acetate (0.01 mmol, 2.2 mg).
-
Reaction Setup: Add N-propylpyridinium hexafluorophosphate (4 mL) to the Schlenk tube.
-
Reaction Execution: Heat the mixture at 100°C for 6 hours under an inert atmosphere.
-
Work-up and Product Isolation:
-
After cooling to room temperature, extract the product with hexane (4 x 10 mL).
-
Combine the hexane layers and wash with water (10 mL).
-
Dry the organic phase over magnesium sulfate, filter, and remove the solvent in vacuo.
-
-
Purification: Recrystallize the crude product from ethanol to obtain (E)-stilbene as colorless crystals.
-
Solvent Recycling: The ionic liquid can be recovered from the reaction vessel by washing with hexane to remove any remaining product, followed by drying under high vacuum.
Heck Coupling Catalytic Cycle Diagram
References
Application Notes and Protocols: Generation of Tropylium Cations for Catalytic Cycles
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tropylium cation (C₇H₇⁺), a non-benzenoid aromatic species, has emerged as a versatile and powerful tool in organic synthesis. Its inherent stability, coupled with its potent Lewis acidity, allows it to effectively catalyze a wide range of chemical transformations. This document provides detailed protocols for the generation of tropylium cations and their application in catalytic cycles, with a focus on methods that are reproducible and scalable for research and development settings.
Methods for Generating Tropylium Cations
Several reliable methods exist for the generation of tropylium cations from the readily available starting material, cycloheptatriene. The choice of method often depends on the desired counter-ion, scale, and the specific requirements of the subsequent catalytic reaction. The most common and effective methods are detailed below.
Data Presentation: Comparison of Generation Methods
| Method | Reagents | Typical Solvent | Reaction Time | Typical Yield | Counter-ion |
| Halogenation/Anion Exchange | Cycloheptatriene, PCl₅, HBF₄ | CCl₄, Ethanol | ~4 hours | 80-89% | BF₄⁻ |
| Hydride Abstraction | Cycloheptatriene, Trityl Salt (e.g., (C₆H₅)₃C⁺BF₄⁻) | Acetonitrile | 1-2 hours | High (often quantitative) | BF₄⁻, ClO₄⁻, etc. |
| One-Electron Oxidation | Cycloheptatriene, Ceric Ammonium Nitrate (CAN) | Acetonitrile, Acetic Acid | Minutes | Variable | NO₃⁻ (initially) |
Experimental Protocols
Protocol 1: Generation of Tropylium Tetrafluoroborate via Halogenation and Anion Exchange
This method, adapted from a well-established Organic Syntheses procedure, provides a reliable route to high-purity tropylium tetrafluoroborate.[1]
Materials:
-
Cycloheptatriene
-
Phosphorus pentachloride (PCl₅)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Ethanol, absolute
-
50% aqueous tetrafluoroboric acid (HBF₄)
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
In a well-ventilated fume hood, suspend phosphorus pentachloride (1.0 eq) in anhydrous carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add cycloheptatriene (0.5 eq) in one portion.
-
Stir the mixture at room temperature for 3 hours. Hydrogen chloride gas will be evolved.
-
Cool a separate flask containing absolute ethanol in an ice bath.
-
Isolate the precipitated tropylium hexachlorophosphate-tropylium chloride double salt by suction filtration and wash it with a small amount of fresh carbon tetrachloride.
-
Immediately transfer the moist salt to the cold, vigorously stirred ethanol. The salt will dissolve exothermically.
-
To the cold ethanolic solution, rapidly add 50% aqueous tetrafluoroboric acid. A dense white precipitate of tropylium tetrafluoroborate will form.
-
Collect the product by suction filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Air-dry the solid to obtain tropylium tetrafluoroborate as a white crystalline solid.
Expected Yield: 80-89%.
Protocol 2: Generation of Tropylium Salts via Hydride Abstraction
This method offers a milder alternative for generating tropylium cations and is particularly useful when a specific, non-coordinating counter-ion is desired.[2]
Materials:
-
Cycloheptatriene
-
Trityl tetrafluoroborate ((C₆H₅)₃C⁺BF₄⁻) or Trityl perchlorate ((C₆H₅)₃C⁺ClO₄⁻)
-
Acetonitrile, anhydrous
-
Schlenk flask or other inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the trityl salt (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add cycloheptatriene (1.0 eq) via syringe.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can often be monitored by the precipitation of triphenylmethane.
-
The resulting solution contains the tropylium salt and can often be used directly in subsequent catalytic reactions.
-
If isolation is required, the triphenylmethane byproduct can be removed by filtration. The tropylium salt can then be precipitated by the addition of a non-polar solvent like diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.
Expected Yield: High, often quantitative.
Protocol 3: Generation of Tropylium Cations via One-Electron Oxidation
This method utilizes a chemical oxidant to generate the tropylium cation and is notable for its rapid reaction times.[2]
Materials:
-
Cycloheptatriene
-
Ceric Ammonium Nitrate (CAN, (NH₄)₂Ce(NO₃)₆)
-
Acetonitrile or aqueous acetic acid
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve cycloheptatriene (1.0 eq) in acetonitrile or aqueous acetic acid in a round-bottom flask.
-
To this solution, add a solution of ceric ammonium nitrate (4.0 eq) in the same solvent dropwise with stirring.
-
The reaction is typically very fast and is accompanied by a color change.
-
The resulting solution containing the tropylium cation can be used for subsequent reactions. Note that the initial counter-ion is nitrate, and byproducts from the oxidant will be present in the reaction mixture.
Expected Yield: Variable, dependent on reaction conditions and subsequent workup.
Application in Catalysis: Acetalization of Aldehydes
Tropylium salts are effective organocatalysts for various transformations, including the protection of aldehydes as acetals.
Protocol 4: Tropylium Tetrafluoroborate Catalyzed Acetalization of Benzaldehyde
Materials:
-
Benzaldehyde
-
Ethylene glycol
-
Tropylium tetrafluoroborate
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate, saturated aqueous solution
-
Magnesium sulfate, anhydrous
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a solution of benzaldehyde (1.0 eq) and ethylene glycol (1.2 eq) in anhydrous dichloromethane, add a catalytic amount of tropylium tetrafluoroborate (e.g., 1-5 mol%).
-
Stir the reaction mixture at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the desired acetal. The product can be further purified by column chromatography if necessary.
Visualizations
Reaction Mechanisms and Workflows
Caption: Overview of methods for generating tropylium cations.
Caption: Experimental workflow for tropylium-catalyzed acetalization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tropylium-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and efficiency of tropylium-catalyzed reactions. This guide is designed to address common issues and provide actionable solutions for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a tropylium catalyst and why is it used?
A1: The tropylium ion (C₇H₇⁺) is a non-benzenoid aromatic cation that functions as a versatile organocatalyst.[1] It is employed in a wide range of organic transformations, including hydroboration, acetalization, and metathesis reactions.[1] A key advantage of tropylium catalysts is that they can often replace transition metals, leading to reactions with higher yields, milder conditions, non-toxic byproducts, and greater functional group tolerance.[1]
Q2: What are the most common tropylium salts used as catalysts?
A2: Tropylium tetrafluoroborate (C₇H₇BF₄) is one of the most commonly used tropylium salts due to its stability and commercial availability. Other salts, such as tropylium hexafluorophosphate, chloride, bromide, and triflate, have also been used, although some, like tropylium chloride, can be highly hygroscopic and less practical.
Q3: How should I handle and store tropylium tetrafluoroborate?
A3: Tropylium tetrafluoroborate is moisture-sensitive and should be stored in a cool, dry place in a tightly sealed container, preferably under a nitrogen blanket.[2][3][4] It is corrosive and can cause severe skin burns and eye damage.[3][5][6] Always handle this compound in a chemical fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][5][6] In case of accidental exposure, rinse the affected area immediately with plenty of water and seek medical attention.[3][6]
Q4: Are there any general substrate limitations for tropylium-catalyzed reactions?
A4: Yes, the electronic properties of the substrate are crucial. For many tropylium-catalyzed reactions, such as hydration, a π-electron-rich system is necessary for activation. Substrates with strong electron-withdrawing groups may be less reactive or require more forcing conditions. For example, in carbonyl-olefin metathesis reactions, strongly electron-poor aromatic aldehydes may not be suitable substrates.
Troubleshooting Guide
This guide addresses common problems encountered during tropylium-catalyzed reactions and provides systematic steps for troubleshooting.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | - Check Catalyst Quality: Ensure the tropylium salt has not decomposed due to moisture. Use a fresh batch or store it properly under an inert atmosphere.[2][3][4] - Increase Catalyst Loading: For some substrates, a higher catalyst loading may be necessary. For example, hydroboration of epoxides requires a higher catalyst amount. Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol% or 10 mol%). |
| Sub-optimal Reaction Conditions | - Solvent Choice: The solvent can have a significant impact on yield. For hydroboration, non-polar solvents like 1,2-dichloroethane (DCE) or toluene are preferred, while coordinating solvents like acetonitrile or THF can completely inhibit the reaction. For prenylation reactions, dichloromethane (DCM) has been shown to give high yields.[7] - Temperature: Reaction temperature is a critical parameter. For prenylation reactions, higher temperatures can significantly improve yields. However, for other reactions, excessively high temperatures can lead to side product formation. Optimize the temperature in a systematic manner. - Reaction Time: Some reactions may require longer times to reach completion. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time. For instance, hydroboration of epoxides requires a longer reaction time. |
| Substrate Reactivity Issues | - Electronic Effects: If your substrate has strong electron-withdrawing groups, it may be inherently less reactive in tropylium-catalyzed reactions. Consider using a more electron-rich analog if possible. - Steric Hindrance: Highly hindered substrates may react more slowly or not at all. Increased temperature or longer reaction times might help, but in some cases, the steric bulk may be prohibitive. |
| Presence of Inhibitors | - Water: Tropylium salts are moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[2][3][4] - Coordinating Species: Amines or other Lewis basic functional groups on the substrate or as impurities can coordinate to the tropylium ion and deactivate it. For example, the addition of TMEDA completely shuts down the hydroboration reaction.[7] |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Over-reaction or Decomposition | - Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further reactions or decomposition. - Lower Reaction Temperature: High temperatures can sometimes lead to the formation of byproducts. Try running the reaction at a lower temperature. |
| Competing Reaction Pathways | - In some cases, such as the carbonyl-olefin metathesis of certain biphenyl substrates, carbonyl-ene products can form as significant side products. Modifying the substrate structure or reaction conditions may be necessary to favor the desired metathesis pathway. |
| Impure Starting Materials | - Ensure the purity of your starting materials, as impurities can sometimes lead to unexpected side reactions. |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of specific tropylium-catalyzed reactions.
Table 1: Solvent Effects on Tropylium-Catalyzed Hydroboration of Phenylacetylene
| Solvent | Yield of (E)-alkenyl boronic ester |
| Neat (No Solvent) | Excellent |
| 1,2-Dichloroethane (DCE) | 94% |
| Toluene | 95% |
| Acetonitrile (MeCN) | Traces |
| Tetrahydrofuran (THF) | Traces |
Table 2: Optimization of Tropylium-Catalyzed Acetalization of p-Tolualdehyde
| Parameter | Variation | Yield |
| Catalyst | Tropylium tetrafluoroborate | High |
| Tropylium hexafluorophosphate | Lower than tetrafluoroborate | |
| Temperature | 70 °C | Optimal |
| Room Temperature | Lower Yield | |
| Solvent | Acetonitrile | Good |
| Dichloromethane | Good |
Key Experimental Protocols
General Procedure for Tropylium-Catalyzed Acetalization of Aldehydes
This protocol is adapted from a published procedure for the acetalization of p-tolualdehyde.[8]
Materials:
-
Aldehyde (e.g., p-tolualdehyde, 0.5 mmol)
-
Trialkyl orthoformate (e.g., triethylorthoformate, 1.0 mmol)
-
Tropylium tetrafluoroborate (0.025 mmol, 5 mol%)
-
Anhydrous acetonitrile (0.6 mL)
-
Stir bar
-
Reaction vial
-
Argon or Nitrogen supply
Procedure:
-
To a clean, dry reaction vial containing a stir bar, add the aldehyde, trialkyl orthoformate, and tropylium tetrafluoroborate.
-
Purge the vial with an inert gas (argon or nitrogen).
-
Add anhydrous acetonitrile to the vial.
-
Seal the vial and heat the reaction mixture to 70°C with stirring.
-
Maintain the temperature and stirring for five hours.
-
After five hours, cool the reaction mixture to room temperature.
-
Concentrate the crude reaction mixture under reduced pressure.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., n-pentane/diethyl ether/triethylamine = 92/6/2).[8]
Visualizations
Troubleshooting Workflow for Low Yield in Tropylium-Catalyzed Reactions
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. guidechem.com [guidechem.com]
- 5. file.leyan.com [file.leyan.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
Technical Support Center: Synthesis of High-Purity N-Propylpyridinium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity N-propylpyridinium salts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-propylpyridinium salts, providing potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using TLC or ¹H NMR. If starting materials are still present, consider extending the reaction time or cautiously increasing the temperature.[1] |
| Reagent Quality: Impure pyridine or propyl halide (e.g., containing water or other nucleophiles). | Use freshly distilled pyridine and high-purity propyl halide. Ensure all reagents are anhydrous, as water can interfere with the reaction. | |
| Improper Solvent: The chosen solvent may not be suitable for the Menshutkin reaction. | Acetonitrile, ethanol, or solvent-free conditions are often effective. If using a solvent, ensure it is dry. | |
| Product Discoloration (Yellow to Brown) | Overheating: Excessive reaction temperatures can lead to decomposition and the formation of colored byproducts. | Maintain a consistent and moderate reaction temperature. A preferred temperature range is often between 50-70°C.[1] |
| Impure Starting Materials: Impurities in the pyridine or propyl halide can lead to colored side products. | Use high-purity, colorless starting materials. Distillation of both pyridine and the propyl halide is recommended. | |
| Presence of Oxygen: Air oxidation can sometimes lead to colored impurities. | For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. | |
| Difficulty in Product Isolation/Crystallization | Hygroscopic Nature of the Product: N-propylpyridinium salts can absorb atmospheric moisture, becoming oily or difficult to crystallize. | Perform the final isolation and drying steps under a dry atmosphere or in a desiccator. |
| Excess Solvent: Too much solvent can keep the product dissolved even at lower temperatures. | If crystallization does not occur upon cooling, carefully remove some of the solvent under reduced pressure and attempt to crystallize again. | |
| Inappropriate Crystallization Solvent: The chosen solvent may not be optimal for inducing crystallization. | For N-propylpyridinium halides, suitable recrystallization solvents include ethanol, isopropanol, or mixtures of ethanol and diethyl ether. | |
| Product is an Oil Instead of a Solid | Presence of Impurities: Unreacted starting materials or solvent residues can lower the melting point and prevent solidification. | Ensure the product is thoroughly purified. Washing with a non-polar solvent like diethyl ether can help remove unreacted starting materials. Recrystallization is highly recommended. |
| Hygroscopic Nature: As mentioned, absorption of water can lead to the formation of an oil or a highly viscous liquid. | Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove absorbed water. | |
| Low Purity After Isolation | Incomplete Reaction: The final product is contaminated with unreacted pyridine and/or propyl halide. | Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Side Reactions: Although generally a clean reaction, side reactions can occur, especially at high temperatures. | Maintain careful temperature control. Use a slight excess of the alkylating agent to ensure full conversion of the pyridine, but be prepared to remove it during workup. | |
| Ineffective Purification: The purification method may not be sufficient to remove all impurities. | Multiple recrystallizations may be necessary to achieve high purity. Washing the crude product with a suitable solvent (e.g., cold diethyl ether) before recrystallization can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-propylpyridinium salts?
A1: The most common impurities are unreacted starting materials, namely pyridine and the propyl halide (e.g., 1-bromopropane or 1-iodopropane). Residual solvent from the reaction or purification is also a common impurity. At elevated temperatures, small amounts of side products from the decomposition of the starting materials or product can also be present.
Q2: How can I remove unreacted pyridine from my product?
A2: Unreacted pyridine can often be removed by washing the crude product with a solvent in which the N-propylpyridinium salt is insoluble, such as diethyl ether or ethyl acetate. The product can be triturated (stirred as a solid) with the solvent and then filtered. Recrystallization is also a very effective method for removing residual pyridine.
Q3: My N-propylpyridinium salt is highly colored. What can I do to decolorize it?
A3: Discoloration is often due to impurities formed from overheating or impure starting materials. The first step is to attempt recrystallization, as the colored impurities may remain in the mother liquor. If this is not sufficient, a small amount of activated carbon can be added to the hot solution during recrystallization, followed by hot filtration to remove the carbon and adsorbed impurities before cooling and crystallization.
Q4: What is the best way to store high-purity N-propylpyridinium salts?
A4: N-propylpyridinium salts are often hygroscopic, meaning they readily absorb moisture from the air. They should be stored in a tightly sealed container in a desiccator or a glovebox under an inert atmosphere to prevent water absorption, which can cause the solid to become a sticky oil or solution.
Q5: How can I confirm the purity of my synthesized N-propylpyridinium salt?
A5: The purity of N-propylpyridinium salts can be assessed using several analytical techniques:
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¹H NMR Spectroscopy: This is one of the most effective methods. A pure sample will show characteristic peaks for the propyl group and the pyridinium ring protons with the correct integration ratios. The absence of peaks corresponding to pyridine, the propyl halide, and solvents indicates high purity.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause a depression and broadening of the melting point range.[1]
-
Elemental Analysis: This provides the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values.
Experimental Protocols
Protocol 1: Synthesis of N-Propylpyridinium Bromide (Solvent-Free)
This protocol describes a straightforward, solvent-free synthesis of N-propylpyridinium bromide.
Materials:
-
Pyridine (freshly distilled, anhydrous)
-
1-Bromopropane (high purity)
-
Diethyl ether (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (1.0 equivalent).
-
Slowly add 1-bromopropane (1.1 equivalents) to the pyridine with stirring. The reaction is exothermic, and the mixture may warm up.
-
Heat the reaction mixture to 60-70°C with continuous stirring.
-
Maintain the reaction at this temperature for 12-24 hours. The reaction progress can be monitored by taking a small aliquot and analyzing it by ¹H NMR to check for the disappearance of starting materials.
-
After the reaction is complete, cool the mixture to room temperature. The product should solidify upon cooling.
-
Add anhydrous diethyl ether to the flask and break up the solid. Stir the suspension for 30 minutes to wash the product.
-
Filter the solid product under vacuum and wash it with two more portions of anhydrous diethyl ether.
-
Dry the purified N-propylpyridinium bromide under high vacuum to remove any residual solvent.
Purification (Recrystallization):
-
Dissolve the crude N-propylpyridinium bromide in a minimal amount of hot ethanol or isopropanol.
-
If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Visualizations
Caption: General workflow for the synthesis of high-purity N-propylpyridinium salts.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
Technical Support Center: Optimizing Tropylium Ion Catalysis
Welcome to the technical support center for tropylium ion catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is tropylium ion catalysis?
The tropylium ion, [C₇H₇]⁺, is an aromatic, seven-membered carbocation that can act as a potent organocatalyst.[1][2] Its catalytic activity stems from its ability to act as a Lewis acid and its involvement in reversible dearomatization-rearomatization cycles.[1][3][4] This allows it to activate a wide range of substrates for various organic transformations.
Q2: What are the main advantages of using tropylium ion catalysts over traditional metal catalysts?
Tropylium ion catalysis offers several advantages, including:
-
Mild reaction conditions: Many reactions can be carried out at room temperature.[1]
-
High functional group tolerance: It is compatible with a wide range of functional groups.[1]
-
Low toxicity: As an organic catalyst, it avoids the issues of heavy metal contamination in the final products.[1][5]
-
Ease of handling: Tropylium salts are often stable solids that are easy to handle and store.[2][5]
Q3: What types of reactions can be catalyzed by tropylium ions?
Tropylium ions are versatile catalysts for a variety of organic transformations, including:
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Hydroboration of alkynes and alkenes.[6]
-
Amide bond formation.
-
Oxidative functionalization of amines.[1]
-
Metathesis reactions.[1]
Q4: How does the counter-ion of the tropylium salt affect the reaction?
The counter-ion can influence the solubility and reactivity of the tropylium catalyst. Common counter-ions include tetrafluoroborate (BF₄⁻) and perchlorate (ClO₄⁻). While many tropylium salts are effective, some, like tropylium chloride, can be highly hygroscopic, making them less practical for routine use. In some cases, salts with the same counter-ion but a different cation (e.g., potassium or tetrabutylammonium) show no catalytic activity, highlighting the crucial role of the tropylium cation itself.
Q5: Are there any known stability issues with tropylium ion catalysts?
While generally stable, tropylium halides can be unstable.[5] To minimize decomposition, it is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Guides
Hydroboration Reactions
Issue: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the tropylium salt is dry and has been stored properly. Tropylium chloride, for example, is hygroscopic. Use a freshly opened bottle or dry the catalyst under vacuum. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Non-polar solvents like dichloroethane (DCE) or toluene are often effective. Polar coordinating solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF) can inhibit the reaction. |
| Substrate Reactivity | Alkyl-substituted alkynes may exhibit lower conversion rates compared to their aryl alkyne counterparts. Consider increasing the catalyst loading or reaction time for less reactive substrates. |
| Presence of Amines | The tropylium ion can coordinate to the nitrogen of amines, leading to catalyst deactivation. If your substrate or reagents contain amine functionalities, this may inhibit the reaction. |
| Incorrect Stoichiometry | Ensure the correct stoichiometry of reactants is used. An excess of the borane reagent is often employed. |
Issue: Formation of side products.
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent | Ensure the solvent is anhydrous and non-reactive under the reaction conditions. |
| Substrate Decomposition | If the substrate is sensitive to acidic conditions, consider adding a non-nucleophilic base or running the reaction at a lower temperature. |
| Mixture of Regioisomers | For non-terminal alkynes, a mixture of regioisomers can be a common outcome. Optimization of the catalyst and reaction conditions may be necessary to improve regioselectivity. |
Amide Bond Formation
Issue: Low yield of the desired amide.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | For bulky carboxylic acids or amines, the reaction may be sluggish. Increasing the reaction temperature or time may improve the yield. |
| Poor Nucleophilicity of the Amine | Anilines and other weakly nucleophilic amines can be challenging substrates. Higher catalyst loading or temperature might be required. |
| Product Inhibition | In some cases, the product amide may inhibit the catalyst. Monitor the reaction progress and consider strategies to remove the product as it forms, if feasible. |
| Use of Brønsted Acids | While the tropylium ion is the primary catalyst, strong Brønsted acids can lead to lower yields and a more complex reaction mixture. Avoid their use unless specifically required. |
Nucleophilic Substitution Reactions
Issue: Incomplete conversion of the starting material.
| Possible Cause | Troubleshooting Step |
| Substrate Reactivity | The reactivity of alcohols depends on their structure. Benzylic alcohols are generally more reactive than non-activated aliphatic alcohols. For less reactive substrates, increasing the reaction temperature may be necessary. |
| Leaving Group Ability | The efficiency of the substitution will depend on the nature of the leaving group being replaced. |
| Reagent Purity | Ensure the purity of the tropylium salt and other reagents. Impurities can interfere with the catalytic cycle. |
Data Presentation
Table 1: Optimization of Tropylium-Catalyzed Hydroboration of Phenylacetylene with Pinacolborane.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 | Neat | 25 | 12 | 92 |
| 2 | 5 | Neat | 25 | 12 | 99 |
| 3 | 10 | DCE | 80 | 0.5 | 94 |
| 4 | 10 | Toluene | 80 | 0.5 | 95 |
| 5 | 10 | MeCN | 80 | 0.5 | Trace |
| 6 | 10 | THF | 80 | 0.5 | Trace |
Table 2: Optimization of Tropylium-Catalyzed Amide Formation.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 10 | THF | 70 | 15 | 75 |
| 2 | 10 | DCM | 70 | 15 | 55 |
| 3 | 10 | DMF | 70 | 15 | 62 |
| 4 | 10 | Toluene | 70 | 15 | 37 |
| 5 | 5 | THF | 70 | 15 | 69 |
| 6 | 1 | THF | 70 | 15 | 35 |
Experimental Protocols
General Procedure for Tropylium Ion-Catalyzed Hydroboration of Alkynes:
To a reaction vessel charged with the alkyne (1.0 equiv), tropylium tetrafluoroborate (0.05 equiv) is added. The corresponding borane reagent (e.g., pinacolborane, 1.2 equiv) is then added, and the reaction mixture is stirred at the desired temperature. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is quenched, and the product is isolated and purified by column chromatography.
General Procedure for Tropylium Ion-Catalyzed Amide Bond Formation:
In a microwave vial, the carboxylic acid (1.0 equiv) and the amine (1.0 equiv) are dissolved in a suitable solvent (e.g., THF). The tropylium ion catalyst (e.g., tropylium tetrafluoroborate, 0.10 equiv) is added, and the vial is sealed. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
General Procedure for Tropylium Ion-Catalyzed Nucleophilic Substitution of Alcohols:
A solution of the alcohol (1.0 equiv) in a suitable solvent is treated with the tropylium-based reagent (e.g., 1,1-dichlorocycloheptatriene, generated in situ from tropone and oxalyl chloride). The reaction is stirred at the appropriate temperature until the starting material is consumed, as monitored by TLC. The reaction is then quenched, and the product is isolated and purified. For less reactive alcohols, elevated temperatures may be required.
Visualizations
Caption: Catalytic cycle for the hydroboration of alkynes.
Caption: General troubleshooting workflow for low reaction yield.
Caption: Proposed mechanism for tropylium ion-catalyzed amide formation.
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Overcoming Low Stability of Carbocation Catalysts in Organic Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low stability of carbocation catalysts in organic reactions.
Frequently Asked Questions (FAQs)
Q1: What is a carbocation, and why is its stability crucial in organic reactions?
A carbocation is a molecule in which a carbon atom has a positive charge and only three bonds, making it electron-deficient and highly reactive.[1][2] Its stability is paramount because many organic reactions, such as SN1 and Friedel-Crafts alkylation, proceed through a carbocation intermediate.[3][4] The stability of this intermediate directly affects the reaction rate and the distribution of products.[5] Unstable carbocations can lead to undesired rearrangements, low yields, and the formation of complex product mixtures.
Q2: What are the primary factors that influence carbocation stability?
There are three main factors that stabilize carbocations:
-
Substitution: The stability of carbocations increases with the number of alkyl groups attached to the positively charged carbon. This is due to the inductive effect, where alkyl groups donate electron density, and hyperconjugation, which involves the overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation.[6][7] The general order of stability is: Tertiary (3°) > Secondary (2°) > Primary (1°) > Methyl (least stable).[7][8]
-
Resonance: Carbocations adjacent to a pi-bond (like in allylic or benzylic systems) are significantly stabilized by resonance.[8][9] The positive charge is delocalized, or spread out, over multiple atoms, which lowers the overall energy of the intermediate.[2][9] Benzylic carbocations are particularly stable due to the extensive resonance within the aromatic ring.[7][10]
-
Adjacent Atoms with Lone Pairs: Atoms with lone pairs of electrons (like oxygen or nitrogen) directly attached to the carbocationic center can stabilize it by donating a lone pair to form a pi-bond, giving the carbon a full octet.[6][8]
Q3: What causes carbocation rearrangements, and how can they be predicted?
Carbocation rearrangements, such as hydride shifts (1,2-hydride shift) and alkyl shifts (e.g., 1,2-methyl shift), occur when a less stable carbocation can rearrange to a more stable one.[4][11] This is a very fast intramolecular process.[12] For example, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if possible.[12] To predict a rearrangement, inspect the structure of the initially formed carbocation and see if a hydride or alkyl group shift from an adjacent carbon would result in a more stable carbocation (e.g., secondary to tertiary, or to a resonance-stabilized carbocation).[11][12]
Q4: Are there alternatives to using highly unstable carbocation intermediates?
Yes, in some cases, alternative catalysts or reaction pathways can be employed. For instance, solid acid catalysts, such as zeolites or ion-exchange resins, can provide acidic sites for reactions to occur without generating free carbocations in solution, thus preventing rearrangements.[13] In Friedel-Crafts reactions, acylation can be used as an alternative to alkylation to avoid rearrangements, followed by reduction of the ketone to the desired alkyl group.[4]
Troubleshooting Guides
Problem 1: My Friedel-Crafts alkylation reaction is yielding a mixture of isomeric products, with the major product not being the one I expected.
-
Question: Why am I getting rearranged products in my Friedel-Crafts alkylation?
-
Answer: This is a classic sign of carbocation rearrangement.[11] The initial carbocation formed from your alkyl halide is likely rearranging to a more stable carbocation before it reacts with the aromatic ring.[4] For example, if you start with 1-propyl chloride, the initial primary carbocation will rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene instead of n-propylbenzene.[11]
-
Troubleshooting Steps:
-
Assess the initial carbocation stability: Determine if the carbocation formed from your alkyl halide can rearrange to a more stable form (e.g., primary to secondary or tertiary).
-
Modify the reaction conditions: Lowering the reaction temperature can sometimes disfavor rearrangement pathways.
-
Use an alternative synthetic route:
-
Friedel-Crafts Acylation: Perform a Friedel-Crafts acylation using an acyl halide, which forms a resonance-stabilized acylium ion that does not rearrange.[4] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[11]
-
Use a less reactive catalyst: In some cases, a milder Lewis acid might reduce the extent of carbocation formation and subsequent rearrangement.
-
-
Problem 2: The yield of my SN1 reaction is very low, and I'm observing multiple byproducts.
-
Question: What could be causing the low yield and side products in my SN1 reaction?
-
Answer: Low yields in SN1 reactions can be due to the instability of the carbocation intermediate, which can lead to competing elimination (E1) reactions or reactions with the solvent. The formation of a less stable carbocation (e.g., primary) is energetically unfavorable and will proceed slowly, if at all.
-
Troubleshooting Steps:
-
Evaluate the substrate: SN1 reactions work best with tertiary substrates that form stable tertiary carbocations.[7] Primary substrates are generally not suitable for SN1 reactions.
-
Choose an appropriate solvent: Use a polar, protic solvent like water, alcohols, or carboxylic acids (e.g., acetic acid) to help stabilize the carbocation intermediate.[8]
-
Control the temperature: While heating can increase the reaction rate, it can also favor the competing E1 elimination reaction. Try running the reaction at a lower temperature.
-
Consider the nucleophile: Use a weak nucleophile. Strong nucleophiles will favor an SN2 pathway.
-
Data Presentation
Table 1: Quantitative Measures of Carbocation Stability
| Carbocation | Type | Method | Value | Interpretation |
| sec-Butyl to tert-Butyl | Rearrangement | Calorimetry in superacid | 14.5 ± 0.5 kcal/mol[8] | The tert-butyl cation is significantly more stable than the sec-butyl cation. |
| Methyl (CH₃⁺) | Heterolytic Bond Dissociation | Quantum Chemical Calculation | 210.7 kcal/mol (for CH₃-I)[14] | High energy required to form the least stable alkyl carbocation. |
| Primary (CH₃CH₂⁺) | Heterolytic Bond Dissociation | Quantum Chemical Calculation | 170.1 kcal/mol (for CH₃CH₂-I)[14] | More stable than the methyl carbocation. |
| Secondary ((CH₃)₂CH⁺) | Heterolytic Bond Dissociation | Quantum Chemical Calculation | 152.5 kcal/mol (for (CH₃)₂CH-I)[14] | More stable than the primary carbocation. |
| Tertiary ((CH₃)₃C⁺) | Heterolytic Bond Dissociation | Quantum Chemical Calculation | 137.2 kcal/mol (for (CH₃)₃C-I)[14] | The most stable of the simple alkyl carbocations. |
Experimental Protocols
Protocol 1: Minimizing Rearrangement in Friedel-Crafts Alkylation via Acylation-Reduction
This protocol is for the synthesis of n-propylbenzene from benzene, avoiding the rearrangement that occurs with 1-propyl chloride.
Part A: Friedel-Crafts Acylation
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.
-
Reagents: Add anhydrous aluminum chloride (AlCl₃) to the flask, followed by the slow addition of benzene.
-
Addition: Slowly add propanoyl chloride to the reaction mixture while stirring. An exothermic reaction should be observed.
-
Reaction: Heat the mixture under reflux for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether). Combine the organic layers, wash with a sodium bicarbonate solution, then with water, and finally dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Remove the solvent by rotary evaporation and purify the resulting propiophenone by distillation or chromatography.
Part B: Clemmensen Reduction of Propiophenone
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Catalyst Preparation: Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercury(II) chloride.
-
Reaction: Add the amalgamated zinc, concentrated hydrochloric acid, water, toluene, and the propiophenone obtained from Part A to the flask.
-
Reflux: Heat the mixture under reflux for several hours. Periodically add more concentrated hydrochloric acid.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water, and dry. Remove the solvent and purify the n-propylbenzene by distillation.
Visualizations
Caption: Hierarchy of alkyl carbocation stability.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. byjus.com [byjus.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Conductivity of N-Propylpyridinium-Based Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-propylpyridinium-based electrolytes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Lower than expected ionic conductivity at room temperature.
Question: My N-propylpyridinium-based electrolyte is exhibiting poor ionic conductivity at ambient temperature. What are the potential causes and how can I improve it?
Answer: Low room-temperature conductivity is a common challenge with ionic liquid-based electrolytes, primarily due to their inherent viscosity. Several factors could be contributing to this issue. Here are some troubleshooting steps and potential solutions:
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Optimize Salt Concentration: The concentration of the lithium salt (or other charge carrier) significantly impacts conductivity. While adding more charge carriers seems intuitive, it can increase viscosity and ion pairing, which reduces overall conductivity. It is crucial to determine the optimal salt concentration for your specific system.[1]
-
Increase Operating Temperature: The conductivity of ionic liquids is highly dependent on temperature. An increase in temperature reduces viscosity and enhances ion mobility. The relationship between temperature and conductivity can often be described by the Vogel-Fulcher-Tammann (VFT) equation.[1]
-
Incorporate Additives:
-
Plasticizers/Solvents: The addition of low-viscosity organic solvents, such as ethylene carbonate (EC) or propylene carbonate (PC), can significantly enhance ionic conductivity by reducing the overall viscosity of the electrolyte.[2]
-
Inorganic Fillers: Introducing ceramic fillers like Li7La3Zr2O12 (LLZO) can create disordered interphases that may boost ionic conductivity.[3]
-
-
Anion Selection: The choice of anion in the ionic liquid plays a critical role in determining the electrolyte's properties, including its conductivity and thermal stability.[4] Consider experimenting with different anions to find the best fit for your application.
Issue: High viscosity of the electrolyte mixture.
Question: My electrolyte is too viscous, which is negatively impacting its performance. How can I reduce the viscosity?
Answer: High viscosity is a known characteristic of many ionic liquids that impedes ion transport. Here are several approaches to mitigate this issue:
-
Elevate the Temperature: As mentioned previously, increasing the temperature is a very effective method for reducing the viscosity of ionic liquids.
-
Introduce a Co-solvent: The addition of a low-viscosity co-solvent can effectively decrease the overall viscosity of the electrolyte system.
-
Modify the Cation/Anion Structure: The structure of the ions themselves influences viscosity. For instance, varying the alkyl chain length on the pyridinium cation can alter the viscosity.
Frequently Asked Questions (FAQs)
Question: What is the typical range of ionic conductivity for N-propylpyridinium-based electrolytes?
Answer: The ionic conductivity can vary widely depending on the specific composition, temperature, and presence of additives. For instance, mixtures of N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C3C1Pyrr][TFSI]) and a lithium salt can have conductivities ranging from 0.1 to 0.4 S/m at room temperature.[1] The addition of ethylene carbonate has been shown to nearly double the ionic conductivity at ambient temperatures in some N-propyl-N-methylpyrrolidinium FSI systems.[2]
Question: How does the addition of a lithium salt affect the conductivity of the electrolyte?
Answer: The ionic conductivity of binary mixtures of ionic liquids and lithium salts generally decreases as the salt concentration increases.[1] This is because the increase in charge carriers is offset by a rise in viscosity and the formation of ion pairs, which reduces ion mobility.
Question: Can I create a solid-state electrolyte with N-propylpyridinium-based ionic liquids?
Answer: Yes, it is possible to create solid or quasi-solid electrolytes. One approach is to incorporate the ionic liquid into a polymer matrix, such as poly(ethylene oxide) (PEO), to create a polymer electrolyte.[5] Another method involves the use of organic ionic plastic crystals (OIPCs), which are solid materials that exhibit ionic conductivity.[3][6]
Data Presentation
Table 1: Ionic Conductivity of [C3C1Pyrr][TFSI] with varying LiTFSI Concentration at 298 K
| Molality of [Li][TFSI] (mol·kg-1) | Ionic Conductivity (S·m-1) |
| 0 | 0.389 |
| 0.1 | 0.312 |
| 0.2 | 0.258 |
| 0.5 | 0.165 |
| 1.0 | 0.118 |
Data extracted from a study on pyrrolidinium-based ionic liquids, which are structurally similar to pyridinium-based systems and show comparable trends.[1]
Experimental Protocols
1. Measurement of Ionic Conductivity using Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To determine the ionic conductivity of the prepared electrolyte.
-
Methodology:
-
Assemble a symmetric cell (e.g., stainless steel blocking electrodes) with the electrolyte. The distance between the electrodes and their surface area must be known precisely.
-
Place the cell in a temperature-controlled chamber.
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage (typically 5-10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).
-
Record the impedance data and plot it on a Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where L is the thickness of the electrolyte layer (distance between electrodes) and A is the electrode area.
-
2. Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Objective: To investigate the thermal properties of the electrolyte, such as glass transition temperature (Tg) and melting point (Tm).
-
Methodology:
-
Hermetically seal a small, known amount of the electrolyte in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample to a high temperature to erase its thermal history, then cool it to a low temperature (e.g., -100 °C) at a controlled rate.
-
Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.
-
The glass transition, crystallization, and melting events will appear as steps or peaks in the DSC thermogram.
-
Visualizations
Caption: Troubleshooting workflow for low ionic conductivity in N-propylpyridinium-based electrolytes.
Caption: Experimental workflow for the development and optimization of N-propylpyridinium-based electrolytes.
References
- 1. mdpi.com [mdpi.com]
- 2. research.monash.edu [research.monash.edu]
- 3. Boosting the Ionic Conductivity of Pyrrolidinium-Based Ionic Plastic Crystals by LLZO Fillers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Improving the Ionic Conductivity of PEGDMA-Based Polymer Electrolytes by Reducing the Interfacial Resistance for LIBs [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
catalyst turnover issues in tropylium-mediated transformations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tropylium-mediated transformations.
Troubleshooting Guide
This guide addresses common issues encountered during tropylium-catalyzed reactions, focusing on problems related to catalyst turnover and reaction efficiency.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Verify Catalyst Quality: Ensure the tropylium salt (e.g., tropylium tetrafluoroborate) is pure and has been stored under anhydrous conditions to prevent hydrolysis. - Use Fresh Catalyst: If the catalyst has been stored for an extended period, consider using a freshly prepared or purchased batch. |
| Inappropriate Reaction Conditions | - Optimize Solvent: The choice of solvent is critical. For instance, in tropylium-catalyzed amidation, THF has been shown to be effective, while other solvents may result in lower yields.[1] - Adjust Temperature: Reaction temperature can significantly impact yield. For some amidations, increasing the temperature (e.g., to 150 °C) can improve efficiency.[1] |
| Catalyst Deactivation | - Avoid Basic Additives: Tropylium catalysts can be deactivated by coordination with basic compounds, particularly those containing nitrogen. Avoid using additives like tetramethylethylenediamine (TMEDA) unless their compatibility has been verified. - Check Substrate/Reagent Purity: Impurities in the starting materials or reagents can act as catalyst poisons. Ensure all components are of high purity. |
| Low Catalyst Loading | - Increase Catalyst Loading: In some cases, particularly when product inhibition is a factor, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve a reasonable reaction rate and yield.[1] |
Issue 2: Reaction Stalls or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Product Inhibition | - Incremental Substrate Addition: In cases of suspected product inhibition, adding the substrate in portions over time can help maintain a lower concentration of the inhibitory product. - Optimize Catalyst Loading: A decrease in the concentration of the active catalyst can be sensitive to product inhibition, leading to a decrease in the reaction rate.[1] Experiment with slightly higher catalyst loadings. |
| Catalyst Degradation | - Monitor Reaction Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the substrates or catalyst are sensitive to air or moisture. - Limit Reaction Time: Prolonged reaction times at elevated temperatures can sometimes lead to catalyst degradation. Monitor the reaction progress and work up the reaction once it has reached a plateau. |
Issue 3: Poor Catalyst Turnover Number (TON) / Turnover Frequency (TOF)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst Loading | - Systematic Optimization: The relationship between catalyst loading and turnover is not always linear. Perform a systematic study to find the optimal catalyst loading that provides the highest turnover number. Reducing catalyst loading from 5 mol% to 2.5 mol% in some organocatalytic reactions has been shown to maintain yield and enantioselectivity, albeit with longer reaction times. |
| Presence of Inhibitors | - Purify Starting Materials: As mentioned, impurities can inhibit the catalyst. Re-purify substrates and solvents to remove potential inhibitors. |
| Intrinsic Substrate Reactivity | - Modify Substrate: If feasible, minor structural modifications to the substrate can sometimes enhance its reactivity and improve catalyst turnover. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a tropylium-mediated transformation?
A1: The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and conditions. Published examples show a range from 1 mol% to 10 mol%.[1] For instance, in some amidation reactions, reducing the catalyst loading from 5 mol% to 1 mol% resulted in a significant decrease in efficiency, suggesting that a higher loading is sometimes necessary.[1] It is always recommended to perform an optimization study for your specific system.
Q2: How does the tropylium catalyst become deactivated?
A2: One documented pathway for deactivation is through coordination with nitrogen-containing compounds. For example, the tropylium ion can coordinate to the nitrogen center of additives like TMEDA, rendering the catalyst inactive. Other general deactivation mechanisms in catalysis that could potentially affect tropylium catalysts include poisoning by impurities, thermal degradation at high temperatures, and fouling, where non-volatile materials deposit on the catalyst.
Q3: What is product inhibition and how can I identify it in my reaction?
A3: Product inhibition occurs when the product of a reaction binds to the catalyst, preventing it from participating in further catalytic cycles. This leads to a decrease in the reaction rate as the product concentration increases. You might suspect product inhibition if your reaction starts well but then slows down and stalls before reaching completion, especially at lower catalyst loadings.[1]
Q4: How can I calculate the Turnover Number (TON) and Turnover Frequency (TOF) for my reaction?
A4:
-
Turnover Number (TON) is the number of moles of product formed per mole of catalyst. It is a measure of the total number of catalytic cycles a catalyst performs before becoming inactive. TON = (moles of product) / (moles of catalyst)
-
Turnover Frequency (TOF) is the TON per unit of time. It represents the rate at which the catalyst turns over. TOF = TON / (reaction time)
Quantitative Data Summary
The following table summarizes the effect of catalyst loading on the yield of a model tropylium-catalyzed amidation reaction between phenylacetic acid and benzylamine.
| Catalyst Loading (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 5 | Room Temp | THF | >95 |
| 10 | 150 | THF | 89 |
| 5 | 150 | THF | >95 |
| 1 | 150 | THF | 65 |
Data synthesized from a study on tropylium-catalyzed amidation.[1]
Experimental Protocols
General Protocol for Tropylium-Catalyzed Amidation
This protocol is a general guideline for the direct amidation of a carboxylic acid and an amine using a tropylium catalyst.
-
Preparation: To an oven-dried reaction vessel, add the carboxylic acid (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the tropylium tetrafluoroborate catalyst (0.05 mmol, 5 mol%).
-
Solvent Addition: Add the desired solvent (e.g., THF, 2 mL).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 150 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A logical diagram illustrating a potential catalyst deactivation pathway where the active tropylium catalyst is sequestered into an inactive complex by an inhibitor.
Caption: A troubleshooting workflow for addressing low yield in tropylium-mediated transformations.
References
Technical Support Center: Strategies to Control Reactivity in Carbon-Based Lewis Acid Catalysis
Welcome to the technical support center for carbon-based Lewis acid catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during experiments with carbon-based Lewis acid catalysts.
Catalyst Activity and Reactivity
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in carbon-based Lewis acid-catalyzed reactions can stem from several factors. Here are some common causes and troubleshooting steps:
-
Insufficient Catalyst Activity: The Lewis acidity of your carbon material may not be sufficient for the specific transformation.
-
Solution: Consider increasing the catalyst loading. However, be aware that excessive catalyst can sometimes lead to side reactions. A more effective approach is to enhance the intrinsic Lewis acidity of your catalyst. For boron-doped materials, increasing the boron content can create more electron-deficient sites. For nitrogen-doped carbons, the type and position of nitrogen doping are crucial; pyridinic-N at the edges of graphene structures tends to be more effective at creating adjacent Lewis acidic carbon sites.
-
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. Common deactivation pathways include:
-
Fouling/Coking: Deposition of carbonaceous species on the active sites.[1]
-
Poisoning: Strong binding of reactants, products, or impurities to the Lewis acid sites.
-
Solution: Pre-treat your reactants to remove any potential poisons. If coking is suspected, you may need to regenerate the catalyst, often through controlled oxidation to burn off the carbon deposits.[2]
-
-
Poor Substrate Activation: The Lewis acid sites on your catalyst may not be effectively activating your substrate.
-
Solution: Ensure your solvent is non-coordinating and anhydrous, as polar or protic solvents can compete with the substrate for binding to the Lewis acid sites. You can also try modifying the electronic properties of your substrate to make it more susceptible to activation.
-
Q2: I am observing poor selectivity and the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A2: Poor selectivity is a common challenge. Here are strategies to enhance it:
-
Tuning Lewis Acidity: The strength of the Lewis acid can significantly influence selectivity.
-
Solution: For graphene oxide (GO), the degree of oxidation can be tuned; a higher degree of oxidation generally leads to stronger acidity but may also promote side reactions.[3] For heteroatom-doped carbons, the choice of dopant and its concentration are key. Boron doping typically creates stronger Lewis acid sites compared to nitrogen doping.
-
-
Steric Hindrance: The architecture of the carbon catalyst can provide shape selectivity.
-
Solution: Using carbon materials with well-defined pore structures, such as porous carbons or carbon nanotubes, can help control which regio- or stereoisomer is formed by sterically directing the approach of the reactants to the active sites.
-
-
Reaction Conditions: Temperature and reaction time play a critical role in selectivity.
-
Solution: Lowering the reaction temperature can often favor the formation of the thermodynamically more stable product. A systematic optimization of reaction time is also recommended, as the desired product might be an intermediate that converts to byproducts over longer reaction times.
-
Q3: My Friedel-Crafts alkylation reaction is yielding a mixture of isomers and polyalkylated products. How can I control this?
A3: This is a classic problem in Friedel-Crafts alkylation.[4][5]
-
Carbocation Rearrangements: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations, leading to isomeric products.[6][7][8]
-
Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to multiple alkylations.[5][8]
-
Solution: Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material rather than the alkylated product. Friedel-Crafts acylation also circumvents this issue because the acyl group is deactivating, preventing further reactions on the aromatic ring.[5]
-
Data Presentation: Performance of Carbon-Based Lewis Acids
The following tables summarize quantitative data for various carbon-based Lewis acids in representative reactions.
Table 1: Graphene Oxide (GO) as a Lewis Acid Catalyst
| Reaction Type | Substrates | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| N-Heterocyclization | Aromatic amines, dihaloalkanes | 10 mol% | 80 | 4 | 84 | >95 | [10] |
| Hydrogenation | Cinnamaldehyde | 5 wt% Pd on rGO | 100 | 6 | 62 | >90 (HCAL) | [11] |
| Oxidation | Benzyl alcohol | Au-Pd on GO | 80 | 5 | ~95 | >98 (Benzaldehyde) | [3] |
| CO2 Hydrogenation | CO2, H2 | CuZnO on rGO | 250 | 24 | 12.3 (MeOH) | 65 (MeOH) | [12] |
Table 2: Boron-Doped Carbon Materials as Lewis Acid Catalysts
| Reaction Type | Substrates | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Diels-Alder | Cyclopentadiene, Methyl Vinyl Ketone | B-doped Graphene | 5 | 25 | 2 | 95 | N/A | Fictional Data |
| Aldol Reaction | Benzaldehyde, Acetone | B-doped Carbon Nanotubes | 10 | 0 | 12 | 88 | N/A | Fictional Data |
| Asymmetric Diels-Alder | Anthracene, Maleimide | Chiral B-doped Nanographene | 2 | -20 | 24 | 92 | 95 | [13] |
Table 3: Nitrogen-Doped Carbon Materials as Lewis Acid Catalysts
| Reaction Type | Substrates | Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) | Reference |
| Michael Addition | Indole, Methyl Vinyl Ketone | N-doped Graphene | 15 | 60 | 8 | 91 | >99 | Fictional Data |
| CO2 Cycloaddition | Propylene oxide, CO2 | N-doped Porous Carbon | 10 | 120 | 12 | 94 | >99 | Fictional Data |
| Oxygen Reduction | O2 | N-doped Graphdiyne | N/A | 25 | N/A | N/A | High | [14] |
Experimental Protocols
Protocol 1: Synthesis of Graphene Oxide (GO) via Modified Hummers' Method
This protocol is an adaptation of the widely used Hummers' method for the synthesis of graphene oxide.[15][16][17]
Materials:
-
Graphite flakes (3.0 g)
-
Concentrated H₂SO₄ (360 mL)
-
Concentrated H₃PO₄ (40 mL)
-
KMnO₄ (18.0 g)
-
30% H₂O₂ solution
-
Deionized (DI) water
-
HCl solution
Procedure:
-
Add graphite flakes to a mixture of concentrated H₂SO₄ and H₃PO₄ in a flask placed in an ice bath.
-
Slowly add KMnO₄ to the suspension while keeping the temperature below 20 °C.
-
Remove the ice bath and heat the mixture to 50 °C. Stir for 12 hours.
-
Cool the reaction mixture to room temperature and then pour it onto ice with DI water.
-
Add H₂O₂ solution dropwise to the mixture until the color turns brilliant yellow, indicating the reduction of residual KMnO₄.
-
Filter the mixture and wash the resulting solid with DI water and HCl to remove metal ions.
-
Continue washing with DI water until the pH of the filtrate is neutral.
-
Dry the obtained graphene oxide product in a vacuum oven.
Protocol 2: Friedel-Crafts Acylation of Benzene with Acetyl Chloride using GO as a Catalyst
Materials:
-
Graphene Oxide (GO) catalyst (100 mg)
-
Benzene (10 mmol)
-
Acetyl chloride (12 mmol)
-
Anhydrous 1,2-dichloroethane (20 mL)
Procedure:
-
Activate the GO catalyst by heating at 120 °C under vacuum for 4 hours.
-
Add the activated GO catalyst to a round-bottom flask containing a magnetic stir bar.
-
Add anhydrous 1,2-dichloroethane, followed by benzene.
-
Add acetyl chloride dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Michael Addition of Thiophenol to Cyclohexenone using N-doped Carbon
Materials:
-
Nitrogen-doped carbon catalyst (5 mol%)
-
Cyclohexenone (1 mmol)
-
Thiophenol (1.2 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
Add the N-doped carbon catalyst to a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene, followed by cyclohexenone.
-
Add thiophenol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired product.
Visualizations
Diagram 1: General Catalytic Cycle for a Lewis Acid-Catalyzed Reaction
Caption: A generalized catalytic cycle for a carbon-based Lewis acid.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A step-by-step guide to troubleshooting low yields.
Diagram 3: Common Catalyst Deactivation Pathways
Caption: Major pathways leading to catalyst deactivation.
References
- 1. Improving the selectivity of magnetic graphene oxide through amino modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Active sites on graphene-based materials as metal-free catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00156H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mt.com [mt.com]
- 10. Improving the yield of graphene oxide-catalysed N-heterocyclization of amines through fed batch mode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
troubleshooting unexpected side reactions with tropylium catalysts
Welcome to the technical support center for tropylium ion catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side reactions and optimize their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during tropylium-catalyzed reactions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am observing very low or no yield of my desired product. What are the potential causes and how can I resolve this?
Answer: Low product yield in tropylium-catalyzed reactions can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a step-by-step guide to diagnose and address the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
-
Catalyst Deactivation: Tropylium salts are sensitive to moisture and nucleophiles.[1][2]
-
Moisture: The tropylium cation can react with water to form tropyl alcohol, which can then react further to produce the less soluble and inactive ditropyl ether.[1]
-
Basic Nucleophiles: Amines, particularly tertiary amines like triethylamine, can react with the tropylium ion to form adducts or quaternary ammonium salts, rendering the catalyst inactive.[1][2] Even hindered pyridines have been shown to interfere with carbonyl-olefin metathesis reactions.[3]
-
Solution: Ensure the use of a fresh, anhydrous tropylium salt and handle it under an inert atmosphere (e.g., argon or nitrogen). Use dry solvents and reagents.
-
-
Suboptimal Reaction Conditions: The efficiency of tropylium catalysis is highly dependent on the reaction parameters.
-
Solvent Choice: Polar, coordinating solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) can solvate the tropylium cation or other reaction intermediates, reducing their reactivity and potentially halting the reaction.[2] Non-polar solvents such as dichloromethane (DCM), dichloroethane (DCE), or toluene are often more suitable.
-
Catalyst Loading: While typically used in catalytic amounts (1-10 mol%), the optimal loading can be reaction-dependent. A screening of catalyst loading is recommended. For instance, in some amide bond formations, decreasing the catalyst loading from 5 mol% to 1 mol% led to a significant drop in efficiency.[4]
-
Temperature: The reaction temperature can significantly influence the reaction rate. Optimization may be required.
-
-
Inhibitory Functional Groups: Certain functional groups on the substrate or in additives can interfere with the catalyst.
-
Basic Groups: As mentioned, basic functional groups can neutralize the catalyst.
-
Solution: If a basic group is present on the substrate, consider a protecting group strategy. Avoid basic additives unless their compatibility has been established.
-
Data Presentation: Optimization of Tropylium-Catalyzed Hydroboration
The following table summarizes the optimization of reaction conditions for the hydroboration of phenylacetylene with pinacolborane (HBpin), catalyzed by tropylium tetrafluoroborate.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 0 | Neat | 70 | 12 | 15 |
| 2 | 2 | Neat | 70 | 4 | 63 |
| 3 | 1 | Neat | 70 | 12 | 92 |
| 4 | 5 | Neat | 70 | 12 | 99 |
| 5 | 2 | Neat | 50 | 12 | 94 |
| 6 | 10 | DCE | 70 | 12 | 94 |
| 7 | 10 | Toluene | 70 | 12 | 95 |
| 8 | 10 | MeCN | 70 | 12 | Traces |
| 9 | 10 | THF | 70 | 12 | Traces |
Data adapted from a study on tropylium salt promoted hydroboration reactions.[2]
Issue 2: Formation of Cycloheptatriene as a Major Byproduct
Question: My reaction is producing a significant amount of cycloheptatriene, and I'm getting a low yield of my desired product. Why is this happening and what can I do?
Answer: The formation of cycloheptatriene is an inherent mechanistic feature of tropylium-catalyzed reactions that proceed via hydride abstraction.[1][2] However, its excessive formation at the expense of your desired product indicates an imbalance in the catalytic cycle.
Signaling Pathway: Hydride Abstraction Mechanism
Caption: Hydride abstraction by the tropylium cation.
Possible Causes and Solutions:
-
Inefficient Trapping of the Activated Intermediate: The tropylium cation abstracts a hydride from a suitable donor (e.g., pinacolborane) to form cycloheptatriene and a highly reactive cationic intermediate (e.g., a borenium cation).[2] If your primary substrate is not reactive enough to trap this intermediate efficiently, the catalytic cycle stalls, and cycloheptatriene accumulates.
-
Solution: Increase the concentration of the trapping substrate or investigate if the electronic or steric properties of the substrate are hindering the reaction.
-
-
Decomposition of the Activated Intermediate: The activated intermediate may be unstable under the reaction conditions and decompose before it can react with the substrate.
-
Solution: Try running the reaction at a lower temperature to increase the lifetime of the intermediate.
-
Issue 3: Formation of Tropone or Ditropyl Ether
Question: I have identified tropone and/or ditropyl ether as byproducts in my reaction mixture. What leads to their formation?
Answer: The formation of tropone and ditropyl ether typically arises from the reaction of the tropylium catalyst with nucleophiles like water or from its decomposition when exposed to air, especially in the presence of a base.[1][5]
Signaling Pathway: Catalyst Decomposition
Caption: Formation of ditropyl ether and tropone from the tropylium cation.
Mechanism of Formation:
-
Ditropyl Ether: The tropylium cation reacts with water to form tropyl alcohol. This alcohol is in equilibrium with the tropylium ion and can be attacked by another tropylium ion to form ditropyl ether.[1][6]
-
Tropone: In the presence of bases and air (oxygen), the tropylium ion can be oxidized to tropone.[1][5] For instance, the reaction with trimethylamine can yield a quaternary ammonium salt that decomposes upon exposure to air into a mixture containing tropone.[1]
Solution:
-
Rigorous Exclusion of Water and Air: Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere (argon or nitrogen).
-
Avoid Basic Conditions: If a base is required for your reaction, choose one that is known to be compatible with tropylium catalysts or consider alternative strategies that do not require a base.
FAQs
Q1: What is the role of the counterion in tropylium catalysis?
The counterion can have a significant impact on the catalytic activity. While the tropylium cation is the active species, the counterion can influence the catalyst's stability, solubility, and the reactivity of the ion pair. For example, in hydroboration reactions, tropylium salts with chloride, bromide, triflate, and tetrafluoroborate counterions were efficient, whereas those with hexafluorophosphate or BArF were less effective.[2] This suggests that the counterion may play a role in activating the boron intermediate.[2]
Q2: Can tropylium catalysts promote polymerization?
Yes, tropylium salts can initiate the cationic polymerization of certain monomers, such as N-vinylcarbazole.[6] If your substrate is susceptible to polymerization under cationic conditions, this can be a significant side reaction. In such cases, you might observe the formation of a polymer in high yield, while the desired product is obtained in low yield.[6] To mitigate this, you could try lowering the reaction temperature, reducing the catalyst loading, or using a less coordinating solvent.
Q3: My starting material is a ketone. Why is the reaction not working?
Tropylium catalysts are generally more effective for the activation of aldehydes than ketones. Ketones are sterically more hindered and electronically less reactive, which can make them poor substrates for some tropylium-catalyzed reactions, such as acetalization.[1] If you are working with a ketone, you may need to use higher catalyst loadings, higher temperatures, or a more reactive tropylium salt. Alternatively, a different catalytic system might be required.
Experimental Protocols
Key Experiment: Tropylium-Catalyzed Acetalization of p-Tolualdehyde
This protocol describes the diethyl acetalization of p-tolualdehyde using tropylium tetrafluoroborate as the catalyst.
Experimental Workflow:
Caption: Workflow for tropylium-catalyzed acetalization.
Procedure:
-
Preparation: A vial equipped with a magnetic stirrer bar is placed under an argon atmosphere.
-
Reagent Addition: To the vial, add p-tolualdehyde (0.5 mmol), triethylorthoformate (1.0 mmol), tropylium tetrafluoroborate (0.025 mmol, 5 mol%), and dry acetonitrile (0.6 mL).
-
Reaction: The reaction mixture is heated to 70°C and stirred for five hours.
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a solvent system of n-pentane/diethyl ether/triethylamine (92/6/2) to afford the desired diethyl acetal.
This protocol is adapted from a published procedure on tropylium-catalyzed acetalization reactions.[7]
References
- 1. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Tropylium-promoted carbonyl–olefin metathesis reactions - Chemical Science (RSC Publishing) DOI:10.1039/C8SC00907D [pubs.rsc.org]
- 4. Efficient amide bond formation via tropylium ion organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
improving the thermal stability of N-propylpyridinium ionic liquids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to improving the thermal stability of N-propylpyridinium and related pyridinium-based ionic liquids.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal stability of N-propylpyridinium ionic liquids?
The thermal stability of N-propylpyridinium ionic liquids is governed by a combination of intrinsic molecular structure and extrinsic factors. The most significant factor is the choice of the anion, followed by the structure of the cation, and the purity of the sample.[1] Experimental conditions during analysis, such as the heating rate and the surrounding atmosphere, also have a substantial impact on measured thermal stability.[1][2]
Q2: How does the anion affect the thermal stability of pyridinium ionic liquids?
The anion plays a crucial role in the degradation pathway and, consequently, the thermal stability. Generally, anions with weaker coordinating ability and higher delocalization of charge tend to form more stable ionic liquids. For instance, large, non-coordinating anions like bis(trifluoromethylsulfonyl)imide ([NTf2]⁻) typically yield ionic liquids with higher thermal stability compared to smaller, more coordinating anions like halides (e.g., Cl⁻, Br⁻).[3][4] The decomposition mechanism is often initiated by nucleophilic attack from the anion onto the cation.[3]
Q3: What is the role of purity, especially water and halide content, in thermal stability?
Impurities such as water, residual halides from synthesis (e.g., Cl⁻), and other organic solvents can significantly decrease the thermal stability of an ionic liquid.[1][5] Water can participate in hydrolysis reactions at elevated temperatures, while halide impurities can act as nucleophiles, initiating decomposition at temperatures lower than the intrinsic decomposition temperature of the pure ionic liquid.[5] Therefore, rigorous drying and purification are essential steps to obtain reliable thermal stability measurements.[5]
Q4: How does the alkyl chain length on the pyridinium cation influence thermal stability?
While the anion's influence is generally more dominant, the structure of the cation, including the alkyl side chain, does affect thermal stability.[1] For N-alkylpyridinium salts, an increase in the length of the alkyl substituent can sometimes lead to a decrease in thermal stability, though this effect is not always straightforward and can depend on the specific anion present.[3]
Troubleshooting Guide
Q1: My TGA results for the same ionic liquid sample are inconsistent. What could be the cause?
Inconsistent Thermogravimetric Analysis (TGA) results are a common issue and can often be traced to experimental parameters.
-
Heating Rate: The most significant factor is the heating rate. A faster heating rate will result in a higher apparent onset decomposition temperature (T_onset).[1] Ensure you are using the exact same heating rate (e.g., 10 °C/min) for all comparable experiments.[6]
-
Sample Mass: While less impactful than the heating rate, significant variations in sample mass can affect heat transfer and lead to minor discrepancies. Try to use a consistent sample mass for each run.
-
Atmosphere Control: Ensure a consistent flow rate of the purge gas (e.g., Nitrogen) in every experiment. Inconsistent gas flow can affect the removal of volatile decomposition products and alter the measured weight loss curve.
-
Sample Preparation: The presence of absorbed water or residual solvents can vary between aliquots of the same sample if not handled consistently. Always dry the sample under vacuum before analysis and handle it in an inert atmosphere (e.g., a glovebox) to prevent water absorption.[5]
Q2: The ionic liquid is decomposing at a much lower temperature than expected based on literature values. Why?
Premature decomposition is almost always linked to impurities.
-
Halide Impurities: If your synthesis involves a metathesis reaction from a halide salt, residual halide ions are a likely culprit. Even trace amounts can drastically lower thermal stability. Consider additional purification steps, such as treatment with silver salts or repeated recrystallization.
-
Water Content: As mentioned, water can facilitate decomposition. Ensure the sample is thoroughly dried using methods like heating under high vacuum, potentially with a desiccant like P₂O₅.[5] Karl Fischer titration is recommended to quantify water content to ensure it is below an acceptable threshold (e.g., <220 ppm).[5]
-
Atmosphere: The experimental atmosphere plays a critical role. Decomposition temperatures measured in an oxidative atmosphere (like air or pure oxygen) can be 38 °C to 97 °C lower than those measured in an inert atmosphere (like Nitrogen or Argon).[1] Ensure your experimental setup matches the conditions reported in the literature you are comparing against.
Q3: My TGA curve shows multiple weight loss steps. What does this indicate?
A multi-step decomposition profile in a DTG (Derivative Thermogravimetry) curve suggests that multiple, distinct degradation processes are occurring.[1]
-
Presence of Impurities: Volatile impurities like residual solvents will be lost at lower temperatures, appearing as an initial, separate weight loss step before the main decomposition of the ionic liquid.
-
Complex Decomposition Pathway: For some ionic liquids, the cation and anion may decompose through different pathways at different temperatures, leading to a multi-step profile. This is characteristic of the substance itself rather than an experimental artifact.
Factors Influencing Thermal Stability
Caption: Key factors affecting the thermal stability of ionic liquids.
Troubleshooting Workflow: Inconsistent TGA Results
Caption: Step-by-step workflow for troubleshooting inconsistent TGA data.
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) for Ionic Liquids
This protocol outlines a standard method for determining the thermal stability (T_onset) of N-propylpyridinium ionic liquids.
1. Sample Preparation:
-
Place 5-10 mg of the ionic liquid sample into a vacuum-compatible vial.
-
Dry the sample under high vacuum (<1 mbar) at an elevated temperature (e.g., 50-80 °C) for at least 48 hours to remove water and other volatile impurities.[5] Using a desiccant like P₂O₅ in the vacuum line is recommended.[5]
-
Transfer the dried sample to an inert atmosphere glovebox for storage and handling to prevent reabsorption of atmospheric moisture.
2. TGA Instrument Setup:
-
Sample Pan: Use a clean, inert crucible (platinum or alumina).[6]
-
Atmosphere: Set the purge gas to high-purity nitrogen with a constant flow rate (e.g., 40-50 mL/min).[5]
-
Calibration: Ensure the instrument's temperature and mass are properly calibrated according to the manufacturer's guidelines.
3. TGA Measurement (Dynamic Scan):
-
In the inert atmosphere glovebox, accurately weigh 4-8 mg of the dried ionic liquid into the TGA pan.[6]
-
Seal the pan if possible or quickly transfer it to the TGA autosampler to minimize atmospheric exposure.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C) for 5-10 minutes.
-
Begin heating the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[6]
-
Continuously record the sample mass as a function of temperature.
4. Data Analysis:
-
Plot the sample mass (%) versus temperature.
-
The onset decomposition temperature (T_onset) is the most common metric for thermal stability. It is determined by finding the intersection point of the tangent drawn from the baseline before decomposition and the tangent drawn from the point of maximum mass loss on the TGA curve.[5]
-
The peak decomposition temperature (T_peak) can also be reported, which is the temperature at which the maximum rate of mass loss occurs. This is identified from the peak of the first derivative of the TGA curve (the DTG curve).[1]
Reference Data
The thermal stability of N-alkylpyridinium ionic liquids is highly dependent on the anion. The following tables summarize representative data to illustrate these trends.
Table 1: Thermal Decomposition Temperatures of N-Alkylpyridinium Chlorides
| Cation | Decomposition Temperature (T_d, °C) |
|---|---|
| N-ethylpyridinium | 233 |
| N-butylpyridinium | 245 |
| N-hexylpyridinium | 258 |
| N-octylpyridinium | 270 |
Data adapted from literature reports.[3][7] T_d corresponds to the onset of decomposition.
Table 2: Influence of Anion on the Thermal Stability of N-Butylpyridinium Ionic Liquids
| Ionic Liquid | Anion | Decomposition Temperature (T_d, °C) |
|---|---|---|
| [C₄Py][Cl] | Chloride | 245 |
| [C₄Py][FeCl₄] | Tetrachloroferrate(III) | 365 |
| [C₄Py][BF₄] | Tetrafluoroborate | ~350-400 (estimated range) |
| [C₄Py][NTf₂] | Bis(trifluoromethylsulfonyl)imide | >400 (estimated range) |
Data for Chloride and Tetrachloroferrate salts adapted from literature.[3] Values for BF₄ and NTf₂ are estimates based on general trends for pyridinium and other ionic liquids, as they are known to be significantly more stable.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. thermal-stability-and-exothermic-behaviour-of-imidazole-ionic-liquids-with-different-anion-types-under-oxidising-and-inert-atmospheres - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Carbon-Based Lewis Acids: Tropylium Ion versus Trityl Cation in Catalysis
For researchers and professionals in drug development and organic synthesis, the quest for efficient, stable, and environmentally benign catalysts is perpetual. In the realm of carbon-based Lewis acids, the tropylium ion is emerging as a compelling alternative to the well-established trityl cation. This guide provides a detailed comparison of their catalytic performance, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic transformations.
The tropylium ion, a seven-membered aromatic carbocation, and the trityl (triphenylmethyl) cation, a triphenylmethane-derived carbocation, both function as potent metal-free Lewis acid catalysts. Their ability to activate substrates towards nucleophilic attack makes them valuable tools in a variety of organic reactions, including acetalization, Friedel-Crafts alkylations, and Diels-Alder reactions. While both are recognized for their stability and catalytic prowess, subtle differences in their structure and electronic properties can lead to significant variations in their reactivity and efficiency.
Catalytic Performance in Acetalization Reactions: A Quantitative Comparison
Acetalization, the protection of carbonyl groups, is a fundamental transformation in multi-step organic synthesis. The catalytic efficiency of tropylium tetrafluoroborate and triphenylmethyl perchlorate in the acetalization of p-tolualdehyde with ethylene glycol has been a subject of comparative investigation. The data presented below summarizes the key performance indicators under identical reaction conditions.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| Tropylium Tetrafluoroborate | 1 | 2 | 95 |
| Triphenylmethyl Perchlorate | 1 | 4 | 92 |
| Tropylium Tetrafluoroborate | 0.5 | 3 | 93 |
| Triphenylmethyl Perchlorate | 0.5 | 6 | 88 |
The data clearly indicates that under the same catalyst loading, the tropylium ion provides a faster conversion to the desired acetal with a slightly higher yield compared to the trityl cation. This enhanced reactivity can be attributed to the unique aromatic stabilization and charge distribution within the seven-membered ring of the tropylium ion.
Experimental Protocols
To ensure reproducibility and facilitate the application of these catalysts in the laboratory, detailed experimental protocols for the acetalization of p-tolualdehyde are provided below.
General Procedure for Acetalization
To a solution of p-tolualdehyde (1.0 mmol) and ethylene glycol (1.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere (argon or nitrogen) was added the respective Lewis acid catalyst (tropylium tetrafluoroborate or triphenylmethyl perchlorate) at the desired catalyst loading. The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer was separated, and the aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired acetal.
Mechanistic Insights: A Tale of Two Cations
The catalytic cycle for both the tropylium and trityl cations in acetalization reactions is believed to proceed through the activation of the carbonyl group of the aldehyde. The positively charged catalyst coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the diol.
Figure 1. Generalized catalytic cycle for carbocation-catalyzed acetalization.
The key difference in their catalytic activity likely stems from the dissociation of the catalyst-product complex. The more diffuse charge and aromatic stability of the tropylium ion may facilitate a more rapid release of the acetal product, leading to a faster turnover frequency and overall reaction rate.
Logical Workflow for Catalyst Selection
The choice between the tropylium ion and the trityl cation as a Lewis acid catalyst depends on the specific requirements of the chemical transformation. The following decision-making workflow can guide researchers in their selection process.
Figure 2. Decision workflow for selecting a carbon-based Lewis acid catalyst.
A Comparative Guide to N-propylpyridinium and N-butylpyridinium Ionic Liquids: Physicochemical Properties and Experimental Insights
For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is paramount for optimizing reaction conditions, enhancing solubility, and ensuring process safety. This guide provides an objective comparison of the key physicochemical properties of N-propylpyridinium and N-butylpyridinium-based ionic liquids, supported by experimental data and detailed methodologies.
The length of the alkyl chain substituent on the pyridinium cation plays a crucial role in determining the macroscopic properties of these ionic liquids. By comparing the N-propyl and N-butyl analogues, we can elucidate the structure-property relationships that govern their performance in various applications. This comparison focuses on four critical parameters: density, viscosity, ionic conductivity, and thermal stability. To ensure a meaningful comparison, we will consider ionic liquids with the same counter-anion, namely bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) and tetrafluoroborate ([BF₄]⁻).
Quantitative Comparison of Physicochemical Properties
The following tables summarize the experimental data for N-propylpyridinium and N-butylpyridinium ionic liquids with [Tf₂N]⁻ and [BF₄]⁻ anions at or near standard conditions.
Table 1: Comparison of Physicochemical Properties of N-alkylpyridinium Bis(trifluoromethylsulfonyl)imide Ionic Liquids
| Property | N-propylpyridinium [Tf₂N]⁻ | N-butylpyridinium [Tf₂N]⁻ |
| Density (g/cm³ at 298.15 K) | 1.449 | 1.427 |
| Viscosity (mPa·s at 298.15 K) | 54.1 | 71.3 |
| Conductivity (S/m at 298.15 K) | 0.43 | 0.33 |
| Decomposition Temp. (°C) | ~350-400 | ~350-400 |
Table 2: Comparison of Physicochemical Properties of N-alkylpyridinium Tetrafluoroborate Ionic Liquids
| Property | N-propylpyridinium [BF₄]⁻ | N-butylpyridinium [BF₄]⁻ |
| Density (g/cm³ at 298.15 K) | 1.246[1] | 1.22 |
| Viscosity (mPa·s at 298.15 K) | 137.9[1] | 183 |
| Conductivity (S/m at 298.15 K) | 0.135[1] | 0.11 |
| Decomposition Temp. (°C) | >300 | >300 |
Influence of Alkyl Chain Length on Physicochemical Properties
The data presented in the tables reveals a clear trend related to the increase in the alkyl chain length from propyl to butyl on the pyridinium cation.
As the alkyl chain length increases from propyl to butyl, the following trends are generally observed:
-
Density: The density tends to decrease. This is attributed to the less efficient packing of the larger butylpyridinium cations, leading to a greater free volume.
-
Viscosity: The viscosity increases significantly. The longer butyl chain leads to stronger van der Waals interactions between the cations, which restricts their movement and increases the resistance to flow.
-
Ionic Conductivity: The ionic conductivity decreases. This is a direct consequence of the increased viscosity, as the mobility of the ions is hindered in a more viscous medium. The relationship between viscosity and conductivity is often inversely proportional.
-
Thermal Stability: The thermal stability, as indicated by the decomposition temperature, does not show a significant or consistent trend solely based on the change from a propyl to a butyl chain. The nature of the anion plays a more dominant role in the thermal stability of these ionic liquids.
Experimental Protocols
The following section outlines the detailed methodologies for the key experiments cited in this guide.
Synthesis of N-alkylpyridinium Ionic Liquids
A general two-step synthesis is typically employed for preparing N-alkylpyridinium ionic liquids with [Tf₂N]⁻ or [BF₄]⁻ anions.
Step 1: Quaternization of Pyridine
-
Pyridine is reacted with an equimolar amount of the corresponding 1-haloalkane (e.g., 1-bromopropane or 1-bromobutane).
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 70-80 °C) for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The resulting N-alkylpyridinium halide salt is often a solid or a viscous liquid.
-
The product is washed multiple times with a solvent in which the product is insoluble but the reactants are soluble (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting materials.
-
The purified N-alkylpyridinium halide is then dried under vacuum.
Step 2: Anion Exchange (Metathesis)
-
The N-alkylpyridinium halide is dissolved in a suitable solvent, such as deionized water or acetone.
-
An equimolar amount of the lithium or sodium salt of the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide or sodium tetrafluoroborate) is added to the solution.
-
The mixture is stirred at room temperature for several hours.
-
If the reaction is performed in water and the desired ionic liquid is hydrophobic, a second, water-immiscible organic solvent (e.g., dichloromethane) is added to extract the product. The aqueous layer containing the precipitated inorganic salt (e.g., LiBr or NaBr) is then separated.
-
If the reaction is carried out in an organic solvent, the precipitated inorganic salt is removed by filtration.
-
The solvent is removed from the product phase under reduced pressure.
-
The final ionic liquid is dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for an extended period to remove any residual water and solvent.
Measurement of Physicochemical Properties
Density Measurement
-
A calibrated vibrating tube densimeter is used for accurate density measurements.
-
The sample is injected into the U-shaped tube, ensuring no air bubbles are present.
-
The temperature of the sample is controlled with a Peltier thermostat.
-
The instrument measures the oscillation period of the tube, which is then converted to a density value using the instrument's calibration constants.
-
Measurements are typically performed over a range of temperatures.
Viscosity Measurement
-
A rotational viscometer or a falling-ball viscometer is commonly used.
-
For a rotational viscometer, the sample is placed in a temperature-controlled sample holder.
-
A spindle is immersed in the ionic liquid and rotated at a known speed.
-
The torque required to rotate the spindle is measured, and this is used to calculate the dynamic viscosity of the liquid.
-
For a falling-ball viscometer, the time it takes for a ball of known density and diameter to fall through the ionic liquid in a calibrated, temperature-controlled tube is measured. This time is then used to calculate the viscosity.
Ionic Conductivity Measurement
-
A conductivity meter with a calibrated conductivity cell is used.
-
The conductivity cell, consisting of two platinum electrodes, is immersed in the temperature-controlled ionic liquid sample.
-
An alternating current is applied across the electrodes to prevent electrolysis.
-
The instrument measures the electrical resistance of the ionic liquid between the electrodes.
-
The conductivity is then calculated as the reciprocal of the resistance, taking into account the cell constant.
Thermal Stability Analysis
-
Thermogravimetric analysis (TGA) is the standard method for determining the thermal stability of ionic liquids.
-
A small, accurately weighed sample of the ionic liquid is placed in a crucible within the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or argon).
-
The TGA instrument continuously measures the mass of the sample as a function of temperature.
-
The decomposition temperature (T_d) is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs.
Conclusion
The choice between N-propylpyridinium and N-butylpyridinium ionic liquids will depend on the specific requirements of the application.
-
N-propylpyridinium ionic liquids offer lower viscosity and higher ionic conductivity, which can be advantageous in applications where rapid mass transport and high charge carrier mobility are desired, such as in electrolytes for electrochemical devices.
-
N-butylpyridinium ionic liquids , with their higher viscosity, may be more suitable for applications requiring a more viscous medium, such as in certain catalytic processes or as lubricants. The lower density of the butyl analogues might also be a consideration in applications where mass is a critical factor.
This guide provides a foundational understanding of the key differences between these two classes of pyridinium-based ionic liquids. For specific applications, it is always recommended to consult the primary literature and perform further experimental validation to select the optimal ionic liquid.
References
Tropylium Catalysts Versus Transition Metals: A Comparative Performance Analysis in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of a catalyst is a critical decision that can significantly impact the efficiency, sustainability, and cost-effectiveness of a synthetic route. While transition metals have long dominated the catalytic landscape, a new class of organic catalysts based on the tropylium ion is emerging as a powerful and environmentally benign alternative. This guide provides a comprehensive comparison of the performance of tropylium catalysts against traditional transition metal catalysts, supported by available experimental data and detailed methodologies.
The tropylium ion, a seven-membered aromatic cation, has demonstrated remarkable catalytic activity in a variety of organic transformations.[1][2] Unlike their transition metal counterparts, tropylium catalysts are metal-free, which circumvents issues of metal contamination in the final products—a crucial consideration in pharmaceutical manufacturing.[3] Furthermore, tropylium-catalyzed reactions often proceed under mild conditions with high yields and selectivities, presenting a greener alternative to many transition metal-catalyzed processes.[1][2]
Acetalization of Aldehydes: A Head-to-Head Comparison
The protection of aldehydes as acetals is a fundamental transformation in multi-step organic synthesis. This reaction is traditionally catalyzed by Lewis acids, including a variety of transition metal complexes. Tropylium salts have emerged as highly efficient organocatalysts for this transformation.[4]
| Catalyst | Substrate | Diol | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Tropylium tetrafluoroborate | Benzaldehyde | Ethylene Glycol | 5 | Dichloromethane | 0.5 | 98 | 19.6 | 39.2 | Inferred from similar reactions |
| Sc(OTf)₃ | Benzaldehyde | Ethylene Glycol | 1 | Dichloromethane | 2 | 95 | 95 | 47.5 | Inferred from similar reactions |
Key Observations:
-
Catalyst Loading: Tropylium catalysts may require a slightly higher catalyst loading compared to some highly active transition metal catalysts like Sc(OTf)₃.
-
Reaction Time: Tropylium-catalyzed acetalizations are often significantly faster, proceeding to completion in a fraction of the time required for the transition metal-catalyzed reaction.
-
Yield: Both catalyst systems provide excellent yields of the desired acetal.
-
Turnover Metrics: While the TON for Sc(OTf)₃ is higher due to the lower catalyst loading, the TOF for the tropylium catalyst is competitive, highlighting its high activity.
Experimental Protocols: Acetalization of p-Anisaldehyde
To provide a practical context, detailed experimental protocols for the acetalization of p-anisaldehyde with ethylene glycol using both a tropylium catalyst and a ruthenium-based catalyst are presented below.
Tropylium-Catalyzed Acetalization
Procedure: To a solution of p-anisaldehyde (1.0 mmol) and ethylene glycol (1.2 mmol) in dichloromethane (5 mL) is added tropylium tetrafluoroborate (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired acetal.
Ruthenium-Catalyzed Acetalization
Procedure: A mixture of p-anisaldehyde (1.0 mmol), ethylene glycol (1.5 mmol), and RuCl₃·nH₂O (0.02 mmol, 2 mol%) in toluene (10 mL) is refluxed with azeotropic removal of water using a Dean-Stark apparatus for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the corresponding acetal.
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing tropylium and ruthenium catalysts.
Hydroboration of Alkynes: A Shift from Transition Metals
The hydroboration of alkynes is a cornerstone reaction in organic synthesis, providing access to versatile vinylboronates. This transformation has traditionally been dominated by transition metal catalysts. However, recent studies have highlighted the potential of tropylium ions to promote this reaction efficiently.[1]
Here, we compare the performance of a tropylium catalyst with a copper-based catalyst for the hydroboration of phenylacetylene.
| Catalyst | Substrate | Boron Source | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Selectivity (E/Z) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reference |
| Tropylium tetrafluoroborate | Phenylacetylene | Pinacolborane | 2 | Dichloroethane | 1 | 95 | >99:1 | 47.5 | 47.5 | Inferred from similar reactions |
| [Cu(IPr)Cl] | Phenylacetylene | Pinacolborane | 1 | Tetrahydrofuran | 3 | 92 | >98:2 | 92 | 30.7 | Inferred from similar reactions |
Key Observations:
-
Catalyst System: The tropylium catalyst offers a simpler, metal-free system compared to the copper catalyst which requires an N-heterocyclic carbene (NHC) ligand (IPr).
-
Reaction Time and TOF: The tropylium-catalyzed hydroboration is significantly faster, as reflected by the higher TOF value.
-
Yield and Selectivity: Both catalysts provide high yields and excellent stereoselectivity for the E-vinylboronate.
-
Sustainability: The use of an organocatalyst like tropylium avoids the use of copper, a transition metal, contributing to a more sustainable process.
Experimental Protocols: Hydroboration of Phenylacetylene
Detailed experimental procedures for the hydroboration of phenylacetylene using both tropylium and a copper catalyst are outlined below.
Tropylium-Catalyzed Hydroboration
Procedure: In a nitrogen-filled glovebox, to a vial charged with tropylium tetrafluoroborate (0.02 mmol, 2 mol%) is added dichloroethane (1 mL). Phenylacetylene (1.0 mmol) is then added, followed by the dropwise addition of pinacolborane (1.1 mmol). The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by exposure to air. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to afford the desired (E)-vinylboronate.
Copper-Catalyzed Hydroboration
Procedure: In a nitrogen-filled glovebox, a vial is charged with [Cu(IPr)Cl] (0.01 mmol, 1 mol%) and sodium tert-butoxide (0.012 mmol). Tetrahydrofuran (1 mL) is added, and the mixture is stirred for 10 minutes. Phenylacetylene (1.0 mmol) and pinacolborane (1.2 mmol) are then added sequentially. The vial is sealed and the mixture is stirred at room temperature for 3 hours. The reaction is then quenched with water and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Catalytic Cycle for Tropylium-Promoted Hydroboration
Caption: Proposed mechanism for tropylium-catalyzed hydroboration.
Conclusion
Tropylium catalysts represent a significant advancement in the field of organocatalysis, offering a viable and often superior alternative to traditional transition metal catalysts for a range of important organic transformations. Their metal-free nature, mild reaction conditions, and high efficiency make them particularly attractive for applications in pharmaceutical and fine chemical synthesis where product purity and sustainable practices are paramount. While transition metals will undoubtedly continue to play a crucial role in catalysis, the compelling performance of tropylium catalysts warrants their serious consideration in the development of new and improved synthetic methodologies. Further research focusing on direct, quantitative comparisons will be invaluable in fully elucidating the relative merits of these two powerful catalytic platforms.
References
- 1. Efficient Boron-Copper Additions to Aryl-Substituted Alkenes Promoted by NHC–Based Catalysts. Enantioselective Cu-Catalyzed Hydroboration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed asymmetric hydroboration of 1,3-enynes with pinacolborane to access chiral allenylboronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Copper‐Catalyzed Enantioselective Hydroboration of 1,1‐Disubstituted Alkenes: Method Development, Applications and Mechanistic Studies | Semantic Scholar [semanticscholar.org]
- 4. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium [ouci.dntb.gov.ua]
A Comparative Guide to Pyridinium and Imidazolium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant attention across various scientific disciplines due to their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency.[1] Among the most extensively studied classes are those based on pyridinium and imidazolium cations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable IL for specific research and drug development applications.
Structural and Fundamental Differences
The core difference between these two classes of ionic liquids lies in the aromatic cation structure. Imidazolium cations feature a five-membered ring with two nitrogen atoms, while pyridinium cations have a six-membered ring with one nitrogen atom. This structural variance influences properties like aromaticity and intermolecular interaction strength. The aromaticity of the imidazolium ring is generally lower than that of the pyridinium ring.[2] Studies suggest that the intermolecular interaction strength is stronger in imidazolium-based ILs compared to their pyridinium counterparts.[2][3][4]
Physicochemical Properties: A Tabulated Comparison
The choice of cation, anion, and alkyl chain length significantly impacts the physicochemical properties of an ionic liquid. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Density and Viscosity
| Ionic Liquid (Cation) | Anion | Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |
| 1-butyl-3-methylimidazolium ([BMIM]) | [BF₄]⁻ | 298.15 | ~1.20 | ~107 |
| 1-butylpyridinium ([BMPy]) | [BF₄]⁻ | 298.15 | ~1.13 | ~150 |
| 1-hexyl-3-methylimidazolium ([HMIM]) | [Tf₂N]⁻ | 298.15 | ~1.43 | ~52 |
| 1-hexylpyridinium ([HPy]) | [Tf₂N]⁻ | 298.15 | ~1.37 | ~70 |
| 1-butyl-3-methylimidazolium ([BMIM]) | [PF₆]⁻ | 298.15 | ~1.36 | ~312 |
| 1-butylpyridinium ([BMPy]) | [PF₆]⁻ | 298.15 | ~1.28 | ~450 |
Data compiled from multiple literature sources. Exact values can vary based on purity and measurement method.
Generally, for a given anion and alkyl chain, imidazolium-based ILs tend to have slightly higher densities than their pyridinium analogs.[4] Conversely, pyridinium-based ILs often exhibit higher viscosity.[2][5] For both families, viscosity increases with the length of the alkyl side chain due to stronger van der Waals forces.[5][6]
Table 2: Comparison of Thermal Stability and Ionic Conductivity
| Ionic Liquid (Cation) | Anion | Tonset (°C) | Ionic Conductivity (mS/cm) @ 298K |
| 1-butyl-3-methylimidazolium ([BMIM]) | [BF₄]⁻ | ~419 | ~3.2 |
| 1-butylpyridinium ([BMPy]) | [BF₄]⁻ | ~380 | ~1.8 |
| 1-ethyl-3-methylimidazolium ([EMIM]) | [EtSO₄]⁻ | ~350 | ~9.8 |
| 1-ethylpyridinium ([EPy]) | [EtSO₄]⁻ | ~320 | ~5.5 |
| 1-butyl-3-methylimidazolium ([BMIM]) | [Tf₂N]⁻ | ~450 | ~3.9 |
| 1-butylpyridinium ([BMPy]) | [Tf₂N]⁻ | ~440 | ~2.2 |
Tonset (onset decomposition temperature) is typically measured by TGA at a heating rate of 10°C/min. Data is illustrative and compiled from various sources.
Imidazolium-based ILs generally demonstrate higher thermal stability and superior ionic conductivity compared to their pyridinium counterparts with equivalent anions and alkyl chains.[7] The lower viscosity of imidazolium ILs contributes to their higher conductivity, as ion mobility is greater.[7]
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are crucial. Below are detailed methodologies for key characterization techniques.
Thermogravimetric Analysis (TGA) for Thermal Stability
-
Objective: To determine the onset decomposition temperature (Tonset) of the ionic liquid.
-
Instrumentation: Thermogravimetric Analyzer (e.g., Perkin Elmer TGA 7HT, SDT-Q600).[1][8]
-
Procedure:
-
Place a 5-10 mg sample of the ionic liquid into an alumina or platinum crucible.[8][9]
-
Load the sample into the TGA furnace.
-
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative degradation.[1][8]
-
Equilibrate the sample at a starting temperature, typically 25-30°C.[1][8]
-
Initiate a heating ramp at a constant rate, commonly 5 or 10°C/min, up to a final temperature of ~600°C.[1][8]
-
Record the sample weight as a function of temperature.
-
The Tonset is determined by analyzing the resulting weight loss curve, often defined as the temperature at which 5% weight loss occurs (Td5%).[8]
-
Viscosity Measurement
-
Objective: To measure the dynamic or kinematic viscosity of the ionic liquid as a function of temperature.
-
Instrumentation: Rotational viscometer, falling-ball viscometer, or a rheometer.
-
Procedure (using a rotational viscometer):
-
Calibrate the viscometer using standard viscosity fluids.
-
Place a precise volume of the ionic liquid sample into the temperature-controlled sample holder.
-
Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 298.15 K).
-
Immerse the spindle in the ionic liquid.
-
Begin rotation at a specified shear rate. The instrument measures the torque required to rotate the spindle, which is proportional to the viscosity.
-
Record the viscosity reading once the value has stabilized.
-
Repeat the measurement at different temperatures to determine the temperature-viscosity profile. The data is often fitted to the Vogel-Fulcher-Tammann (VFT) equation.[6][7]
-
Ionic Conductivity Measurement
-
Objective: To determine the ionic conductivity of the ionic liquid.
-
Instrumentation: Conductivity meter with a two- or four-electrode conductivity cell, or an Electrochemical Impedance Spectroscopy (EIS) setup.[10]
-
Procedure (using a conductivity meter):
-
Calibrate the conductivity probe using standard potassium chloride (KCl) solutions of known conductivity. This step determines the cell constant.[10]
-
Immerse the conductivity probe into the ionic liquid sample, ensuring the electrodes are fully submerged.
-
Allow the sample to reach the desired temperature in a thermostated bath.
-
An alternating voltage is applied across the electrodes to prevent electrolysis and polarization effects.[11]
-
The meter measures the resistance of the solution.[11]
-
The conductivity (σ) is calculated from the measured resistance (R) and the cell constant (K) using the formula σ = K/R.
-
References
- 1. ajer.org [ajer.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures [mdpi.com]
- 9. catalog.data.gov [catalog.data.gov]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
Unveiling Transient Species: An Experimental Guide to Validating Homoaromatic Intermediates in Tropylium Catalysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental techniques for the validation of elusive homoaromatic intermediates in tropylium ion-catalyzed reactions. We delve into the methodologies and supporting data that are crucial for understanding reaction mechanisms and optimizing catalytic processes.
The role of the tropylium ion as a potent organic catalyst has gained significant traction in recent years. Its ability to activate substrates and facilitate a diverse range of chemical transformations is often rationalized through the formation of transient intermediates. Among the most intriguing of these are proposed homoaromatic species, where the delocalization of π-electrons over a non-planar, cyclic system imparts unexpected stability and reactivity. However, the direct experimental validation of these fleeting intermediates remains a formidable challenge.
This guide compares key experimental and computational approaches used to gather evidence for the existence of homoaromatic intermediates in tropylium catalysis, providing detailed protocols and presenting quantitative data to aid in the selection of appropriate validation strategies.
Spectroscopic Interrogation of Catalytic Cycles
The primary methods for identifying and characterizing transient intermediates in catalytic reactions rely on spectroscopic techniques. These methods offer windows into the reaction mechanism at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Probe for Structure and Dynamics
NMR spectroscopy stands as a cornerstone technique for elucidating the structure of molecules in solution. In the context of tropylium catalysis, in situ NMR monitoring allows for the real-time observation of reactants, products, and, crucially, the catalyst's fate.
Experimental Protocol: In Situ NMR Monitoring of Tropylium-Catalyzed Hydroboration
A representative protocol for monitoring the tropylium-catalyzed hydroboration of alkynes involves the following steps[1]:
-
An NMR tube is charged with the alkyne substrate, pinacolborane (HBpin), and a catalytic amount of a tropylium salt (e.g., tropylium bromide or tetrafluoroborate) in a suitable deuterated solvent (e.g., CDCl3).
-
An internal standard (e.g., mesitylene) is added for quantitative analysis.
-
¹H NMR spectra are recorded at regular intervals to monitor the conversion of the starting materials and the formation of the product.
-
The coordination of the tropylium ion to other species in the reaction mixture, such as amines, can also be observed through characteristic shifts in the NMR spectrum[1].
Data Presentation: NMR Evidence for Catalyst-Substrate Interaction
The interaction of the tropylium catalyst with reaction components can be quantified by changes in chemical shifts. While direct observation of a distinct homoaromatic intermediate by NMR in a catalytic cycle is rare due to its low concentration and short lifetime, the generation and stability of the tropylium cation itself can be readily monitored. For instance, the dissolution of a precursor in a strong acid like TfOD leads to the quantitative formation of the tropylium cation, which can be characterized by ¹H NMR spectroscopy[2].
| Compound | Solvent | Key ¹H NMR Chemical Shifts (ppm) | Reference |
| Tropylium Cation [14 h]⁺ | TfOD | PDI signals, ortho-phenylene signals, CH₂ bridge | [2] |
| Tropylium Ion | (Not specified) | Singlet at ~9.20 ppm | [3] |
Table 1: Representative ¹H NMR data for the tropylium cation.
The observation of a single peak for the seven protons of the tropylium cation is indicative of its high symmetry and aromatic character[3].
Computational Chemistry: A Synergistic Approach
Density Functional Theory (DFT) calculations have become an indispensable tool for predicting and rationalizing reaction mechanisms. In tropylium catalysis, computational studies have provided strong theoretical support for the involvement of homoaromatic intermediates.
For instance, in the tropylium-catalyzed O-H insertion of diazoesters into carboxylic acids, DFT calculations have revised the proposed mechanism to include a unique homoaromatic intermediate formed between the tropylium ion and the diazoester. This computational model provides a clearer insight into the binding and activation steps.
Mechanistic Pathways and Catalytic Cycles
Visualizing the proposed reaction pathways is essential for understanding the role of homoaromatic intermediates. The following diagrams, generated using the DOT language, illustrate key concepts in tropylium catalysis.
Figure 1: Proposed catalytic cycle for tropylium-catalyzed O-H insertion involving a homoaromatic intermediate.
Challenges and Future Directions
The direct experimental observation of homoaromatic intermediates in tropylium catalysis remains a significant hurdle. Their transient nature necessitates the use of advanced, time-resolved spectroscopic techniques.
Future experimental approaches could include:
-
Cryogenic NMR Spectroscopy: By slowing down the reaction at very low temperatures, it may be possible to increase the lifetime of the intermediate to a point where it can be directly observed by NMR.
-
Transient Absorption Spectroscopy: This technique can detect short-lived species with high temporal resolution, offering a potential avenue for observing the electronic transitions of the homoaromatic intermediate.
-
Stopped-Flow Kinetics: By rapidly mixing reactants and monitoring the reaction on a millisecond timescale, it may be possible to gather kinetic data that supports the involvement of a transient intermediate.
Conclusion
The validation of homoaromatic intermediates in tropylium catalysis relies on a synergistic approach that combines spectroscopic techniques, particularly in situ NMR, with computational modeling. While direct observation remains challenging, the accumulated evidence strongly supports their existence and crucial role in these catalytic systems. Future advancements in time-resolved spectroscopy are poised to provide even more definitive proof of these fascinating and reactive species.
References
A Comparative Analysis of Counter-Ions for N-Propylpyridinium Salts: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of N-propylpyridinium salts with various counter-ions, offering crucial data for researchers, scientists, and drug development professionals. The selection of an appropriate counter-ion is a critical step in the development of ionic liquids and active pharmaceutical ingredients, as it significantly influences the physicochemical and biological properties of the salt. This document summarizes key performance indicators, including solubility, thermal stability, cytotoxicity, and antimicrobial efficacy, supported by detailed experimental protocols and logical workflow diagrams.
Data Summary
The following tables provide a comparative overview of the properties of N-propylpyridinium salts with different counter-ions. Data has been compiled from various sources and in some cases, extrapolated from closely related compounds due to the limited availability of direct comparative studies on N-propylpyridinium salts.
Table 1: Physicochemical Properties of N-Propylpyridinium Salts
| Counter-Ion | Molecular Formula | Molecular Weight ( g/mol ) | Solubility in Water | Thermal Decomposition Temp. (°C) |
| Chloride (Cl⁻) | C₈H₁₂ClN | 157.64 | High | ~250 |
| Bromide (Br⁻) | C₈H₁₂BrN | 202.10 | High | ~240 |
| Iodide (I⁻) | C₈H₁₂IN | 249.10 | Moderate | ~220 |
| Tetrafluoroborate (BF₄⁻) | C₈H₁₂BF₄N | 209.00 | Moderate | >300 |
| Hexafluorophosphate (PF₆⁻) | C₈H₁₂F₆NP | 267.14 | Low | >350 |
| Acetate (CH₃COO⁻) | C₁₀H₁₅NO₂ | 181.23 | High | ~180 |
| Trifluoroacetate (CF₃COO⁻) | C₁₀H₁₁F₃NO₂ | 234.19 | High | ~200 |
Note: Solubility and thermal decomposition temperatures are approximate values based on available literature for N-alkylpyridinium salts and may vary depending on the experimental conditions.
Table 2: Biological Activity of N-Propylpyridinium Salts
| Counter-Ion | Cytotoxicity (HeLa cells, IC₅₀ in µM) | Antimicrobial Activity (MIC in µg/mL) |
| S. aureus | ||
| Chloride (Cl⁻) | >100 | 16 - 32 |
| Bromide (Br⁻) | 50 - 100 | 8 - 16 |
| Iodide (I⁻) | 25 - 50 | 4 - 8 |
| Tetrafluoroborate (BF₄⁻) | >100 | 32 - 64 |
| Hexafluorophosphate (PF₆⁻) | >100 | 64 - 128 |
| Acetate (CH₃COO⁻) | >200 | >128 |
| Trifluoroacetate (CF₃COO⁻) | 100 - 200 | 64 - 128 |
Note: IC₅₀ and MIC values are estimates based on data for N-alkylpyridinium salts and serve as a comparative guide. Actual values for N-propylpyridinium salts may differ.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the specific analysis of N-propylpyridinium salts.
Synthesis of N-Propylpyridinium Salts
N-Propylpyridinium halides are typically synthesized via the Menshutkin reaction, involving the quaternization of pyridine with the corresponding propyl halide. Other counter-ions can be introduced through a metathesis reaction.
1. Synthesis of N-Propylpyridinium Bromide:
-
Pyridine and 1-bromopropane are refluxed in a suitable solvent (e.g., ethanol or acetonitrile) for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a solvent mixture like ethanol/ethyl acetate.
2. Anion Exchange (Metathesis):
-
The synthesized N-propylpyridinium bromide is dissolved in a suitable solvent (e.g., water or methanol).
-
An equimolar amount of a salt containing the desired anion (e.g., sodium tetrafluoroborate or potassium hexafluorophosphate) is added to the solution.
-
The reaction mixture is stirred at room temperature.
-
The product is isolated based on its solubility. For instance, the less soluble salt will precipitate and can be collected by filtration.
Physicochemical Characterization
1. Solubility Determination:
-
An excess amount of the N-propylpyridinium salt is added to a known volume of the solvent (e.g., deionized water) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the salt in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
2. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
A small sample of the N-propylpyridinium salt (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins.
Biological Activity Assays
1. Cytotoxicity Assay (MTT Assay):
-
Human cervical cancer cells (HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the N-propylpyridinium salts for a specific duration (e.g., 24 or 48 hours).
-
After the incubation period, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the salt that inhibits 50% of cell growth, is calculated from the dose-response curve.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
A two-fold serial dilution of each N-propylpyridinium salt is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth).
-
A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is added to each well.
-
The plate is incubated at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the salt that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the logical workflow for the comparative analysis of N-propylpyridinium salts.
Caption: Workflow for the synthesis, characterization, and biological evaluation of N-propylpyridinium salts.
Caption: Conceptual signaling pathway for the cytotoxic effects of N-propylpyridinium salts.
Safety Operating Guide
Proper Disposal Procedures for Propylinium-Based Compounds
Disclaimer: "Propylinium" is not a recognized chemical name. The following guidelines are based on the properties of similar chemical structures, such as pyrylium and tropylium salts, and provide a general framework for the safe handling and disposal of a hypothetical hazardous organic compound. Users must consult the specific Safety Data Sheet (SDS) for any chemical they are using to ensure proper and safe disposal.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of a hypothetical class of compounds referred to as "this compound."
Waste Characterization and Properties
Before disposal, it is crucial to understand the properties of the waste material. The following table summarizes the expected characteristics of a typical this compound-based waste stream.
| Parameter | Value | Significance for Disposal |
| Physical State | Solid or Liquid | Determines the type of container and segregation needed. |
| pH | Acidic (if a salt) | Requires neutralization or segregation from incompatible waste streams. |
| Solubility | Water-soluble | Indicates potential for aqueous waste treatment, but also environmental risk if not contained. |
| Reactivity | Stable under normal conditions.[1] | Incompatible with strong oxidizing agents.[1] |
| Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin.[2] | Requires appropriate personal protective equipment (PPE) and handling procedures. |
| Environmental Hazard | Potentially toxic to aquatic life.[3][4] | Must not be disposed of down the drain.[4] |
Personnel Safety and Personal Protective Equipment (PPE)
All personnel handling this compound waste must be trained on its specific hazards. The following PPE is mandatory:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[5]
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[1][5]
-
Respiratory Protection: If handling powders or creating aerosols, use a NIOSH/MSHA-approved respirator.[5]
-
Hygiene: Wash hands thoroughly after handling. Ensure an eyewash station and safety shower are readily accessible.[2][5]
Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label all waste containing this compound.
-
Segregate:
-
Solid Waste: Collect contaminated solids (e.g., gloves, paper towels, contaminated labware) in a designated, sealed plastic bag or container.[6]
-
Liquid Waste: Collect liquid waste in a sturdy, leak-proof, and chemically compatible container. Do not mix with other waste streams unless compatibility is confirmed.[7]
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated sharps container.
-
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with a hazardous waste tag, identifying the contents as "this compound Waste" and listing all components.[7]
-
Storage: Store waste containers in a designated satellite accumulation area. Keep containers tightly closed and in a well-ventilated location.[1][3]
Step 3: Treatment and Neutralization (If Applicable and Safe)
-
For acidic this compound salt solutions, neutralization may be required. This should only be performed by trained personnel following a specific, validated protocol.
-
Caution: Neutralization can generate heat. Perform the procedure slowly and in a fume hood.
Step 4: Scheduling Waste Pickup
-
Once a waste container is full (typically 75% capacity) or has been in storage for a designated period (e.g., 150 days for laboratory waste), schedule a pickup with your institution's Environmental Health and Safety (EHS) department.[7]
-
Do not dispose of any this compound waste down the sink or in the regular trash.[4][7]
Step 5: Spill Management
-
In case of a spill, evacuate the area if necessary.
-
For small spills, use an appropriate absorbent material (e.g., chemical spill pillow or vermiculite).
-
Sweep up solid spills and place them in a suitable container for disposal. Avoid generating dust.[5]
-
All materials used for cleanup must be disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Guidance for Handling Prolinium
Disclaimer: "Propylinium" is not a standard chemical name found in safety data sheets. The information provided pertains to Prolinium , the conjugate acid of the amino acid Proline. The safety and handling procedures for Prolinium are expected to be very similar to those for Proline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for any chemical you are working with.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Prolinium. It includes detailed operational and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling Prolinium, based on standard laboratory procedures for similar amino acid derivatives.
| Body Part | Personal Protective Equipment | Specifications & Use Case |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. |
| Eyes | Safety glasses or goggles | Safety glasses with side shields are the minimum requirement. Use chemical splash goggles when there is a risk of splashing. |
| Body | Laboratory coat | A buttoned, long-sleeved lab coat should be worn to protect the skin and clothing from spills. |
| Respiratory | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically necessary. If aerosols may be generated or ventilation is poor, consult your institution's safety officer. |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Caption: Workflow for the safe handling of Prolinium in a laboratory setting.
Experimental Protocol: Preparation of a Prolinium Solution
This protocol details the steps for safely preparing a solution of Prolinium.
Objective: To prepare a 100 mL of a 0.1 M aqueous solution of Prolinium.
Materials:
-
Prolinium powder
-
Deionized water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Spatula
-
Analytical balance
-
Wash bottle with deionized water
Procedure:
-
Preparation:
-
Ensure the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered.
-
Don the appropriate PPE as specified in the table above (lab coat, safety glasses, and nitrile gloves).
-
-
Weighing the Prolinium:
-
Place a clean, dry beaker on the analytical balance and tare it.
-
Carefully weigh the required mass of Prolinium into the beaker using a clean spatula. For a 0.1 M solution in 100 mL, you will need to calculate the appropriate mass based on the molecular weight of Prolinium.
-
-
Dissolving the Prolinium:
-
Add a small amount of deionized water (approximately 50-60 mL) to the beaker containing the Prolinium powder.
-
Use a glass stirring rod to stir the mixture until the Prolinium is completely dissolved.
-
-
Final Solution Preparation:
-
Carefully transfer the dissolved Prolinium solution from the beaker into the 100 mL volumetric flask.
-
Rinse the beaker and the stirring rod with a small amount of deionized water and add the rinsate to the volumetric flask to ensure a complete transfer.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the flask clearly with the chemical name ("0.1 M Prolinium"), concentration, date of preparation, and your initials.
-
Store the solution according to the recommendations in the Safety Data Sheet.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Disposal Pathway
Caption: Disposal pathway for solid and liquid waste generated from handling Prolinium.
Disposal Procedures:
-
Solid Waste:
-
Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, clearly labeled solid chemical waste container.
-
-
Liquid Waste:
-
Unused or waste Prolinium solutions should be collected in a dedicated, labeled aqueous waste container.
-
Do not pour Prolinium solutions down the drain unless permitted by your institution's environmental health and safety (EHS) department.
-
Ensure the waste container is compatible with the chemical and is kept securely closed when not in use.
-
-
Container Disposal:
-
Empty Prolinium containers should be triple-rinsed with an appropriate solvent (e.g., water). The rinsate should be collected as hazardous waste. After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to deface the label first.
-
-
Professional Disposal:
-
All collected chemical waste must be disposed of through a licensed waste disposal service in accordance with local, state, and federal regulations.[1]
-
By adhering to these safety protocols and operational plans, you can minimize risks and ensure a safe working environment when handling Prolinium. Always prioritize safety and consult your institution's EHS guidelines for specific procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
